Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Description
BenchChem offers high-quality Methyl 2-bromo-2-(4-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(4-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYREKXXVXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate from 4-methoxyphenylacetic acid.
A Comprehensive Guide to the Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a detailed, scientifically-grounded protocol for the synthesis of methyl 2-bromo-2-(4-methoxyphenyl)acetate, a valuable intermediate in pharmaceutical development. The synthesis proceeds via a robust two-step pathway commencing with 4-methoxyphenylacetic acid. The core transformations involve an initial α-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to yield the intermediate 2-bromo-2-(4-methoxyphenyl)acetic acid, followed by a subsequent acid-catalyzed esterification with methanol. This document elucidates the underlying reaction mechanisms, offers a detailed step-by-step experimental protocol, and addresses critical safety, handling, and characterization considerations. The methodologies described are designed to be self-validating, incorporating field-proven insights to ensure reproducibility and high-purity outcomes for research and development applications.
Introduction
The Target Molecule: A Key Pharmaceutical Building Block
Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS No: 50612-99-2) is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring an α-bromo ester functional group and a methoxy-substituted phenyl ring, makes it a versatile precursor for introducing the 2-(4-methoxyphenyl)acetate moiety into more complex molecules. A notable application is its use as an intermediate in the synthesis of Ambucetamide, an effective antispasmodic medication particularly valued for providing relief from menstrual pain.[1] The reactivity of the α-bromo position allows for facile nucleophilic substitution, making it an essential building block for drug discovery and process development.[2][3]
Synthetic Rationale and Strategy
The synthesis of the target methyl ester from 4-methoxyphenylacetic acid is logically approached as a two-step process.
-
α-Bromination: The first critical step is the selective introduction of a bromine atom at the α-carbon of the carboxylic acid. Direct bromination of a carboxylic acid is generally ineffective because the acidic hydroxyl proton is preferentially removed over an α-hydrogen, and the carboxylate group is not sufficiently electron-withdrawing to activate the α-position for enolization.[2] The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for this transformation. It utilizes a phosphorus trihalide (like PBr₃) and bromine (Br₂) to convert the carboxylic acid in situ into an acyl bromide, which readily enolizes to allow for electrophilic attack by bromine at the α-position.[4][5][6]
-
Esterification: Following successful α-bromination, the resulting 2-bromo-2-(4-methoxyphenyl)acetic acid is converted to its corresponding methyl ester. Acid-catalyzed esterification (Fischer esterification) is a straightforward and cost-effective method, employing an excess of methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the desired product.[7]
This sequential approach ensures high selectivity and yield for each transformation, providing a reliable pathway to the final product.
Overall Synthetic Workflow
The transformation from the starting material to the final product is illustrated in the following workflow diagram.
Caption: Overall two-step synthesis pathway.
Reaction Mechanisms and Scientific Principles
Step 1: The Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[8] The reaction proceeds not on the carboxylic acid itself, but on the corresponding acyl bromide intermediate, which is formed catalytically.[2][6]
The mechanism involves four key stages: [5][6]
-
Acyl Bromide Formation: The phosphorus tribromide (PBr₃) catalyst reacts with the starting carboxylic acid to replace the hydroxyl group with a bromide, forming an acyl bromide. This is a critical activation step.[2]
-
Keto-Enol Tautomerism: The acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form. This tautomerization is often catalyzed by the HBr generated in the first step.[2][8]
-
α-Bromination of the Enol: The enol acts as a nucleophile, with the electron-rich C=C double bond attacking a molecule of bromine (Br₂). This is the key bond-forming step that installs the bromine at the α-position.[9]
-
Exchange/Hydrolysis: The resulting α-bromo acyl bromide can then react with a molecule of the starting carboxylic acid. This transfers the acyl group and regenerates the acyl bromide intermediate, propagating the catalytic cycle and eventually converting all the starting material to the α-bromo carboxylic acid product upon workup.[4]
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Physical and chemical properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
An In-Depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Introduction
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a halogenated ester of significant interest in the fields of organic synthesis and medicinal chemistry. Characterized by a core phenylacetate structure functionalized with a methoxy group and an alpha-bromine atom, this compound serves as a versatile and reactive building block for the synthesis of more complex molecular architectures. Its utility is most notably demonstrated as a key intermediate in the production of various pharmaceuticals.[1][2]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, applications, and safe handling protocols.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. The structural features of Methyl 2-bromo-2-(4-methoxyphenyl)acetate—specifically the presence of an ester, an electron-donating methoxy group on the aromatic ring, and a labile bromine atom alpha to the carbonyl—dictate its chemical behavior.
Caption: Molecular Structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 50612-99-2 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][4] |
| Molecular Weight | 259.10 g/mol | [3][5] |
| Appearance | Data not consistently available; related compounds are oils or solids. | N/A |
| Boiling Point | 119-136 °C (at 0.3-0.5 Torr) | [1] |
| Density | ~1.438 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in many organic solvents like methanol and chloroform. | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the alpha-proton. The aromatic protons will appear as a pair of doublets (an AA'BB' system) typical of a 1,4-disubstituted benzene ring. The methoxy group (OCH₃) will present as a singlet around 3.8 ppm, the ester methyl (COOCH₃) as a singlet around 3.7 ppm, and the benzylic alpha-proton (CH-Br) as a singlet around 5.3 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon (~168 ppm), the aromatic carbons (114-159 ppm), the methoxy carbon (~55 ppm), the ester methyl carbon (~53 ppm), and the alpha-carbon bearing the bromine (~45 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption band for the ester group, typically found around 1740-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic groups.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7]
Chemical Properties and Reactivity
The reactivity of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is governed by the interplay of its functional groups.
-
Electrophilicity of the Alpha-Carbon: The carbon atom bonded to the bromine is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. Consequently, this compound is an excellent substrate for Sₙ2 (nucleophilic substitution) reactions. Various nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the bromide ion, making it a valuable precursor for introducing diverse functionalities.
-
Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-bromo-2-(4-methoxyphenyl)acetic acid. This reaction must be considered when choosing reaction or storage conditions.
-
Influence of the Methoxy Group: The para-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, its primary influence on the compound's typical reactions is electronic, stabilizing any potential carbocationic intermediates at the benzylic position, although Sₙ2 reactions are more common.
Caption: Generalized Sₙ2 reactivity pathway.
Synthesis and Purification Protocol
The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is typically achieved via the esterification of its corresponding carboxylic acid. This method is reliable and provides a high yield of the desired product.[8]
Expertise & Causality: The choice of an acid catalyst, like sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium (Fischer esterification), so using excess methanol as the solvent drives the reaction toward the product side, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis via Fischer Esterification
-
Reaction Setup: To a solution of 2-bromo-2-(4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous methanol (acting as both reagent and solvent, ~5-10 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine solution to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a clear or light-colored oil.[1][8]
Caption: Workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The primary value of Methyl 2-bromo-2-(4-methoxyphenyl)acetate lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: Its most well-documented application is as a crucial precursor in the synthesis of Ambucetamide .[1][3][9] Ambucetamide is an antispasmodic agent found to be particularly effective in providing relief from menstrual pain.[1][3] The synthesis involves the reaction of this bromoester with a suitable amine, showcasing the key Sₙ2 reactivity of the compound.
-
Building Block for Bioactive Molecules: The broader class of α-bromo phenylacetic acid derivatives is instrumental in constructing a wide range of biologically active compounds. They are used in the synthesis of anti-inflammatory drugs, agrochemicals, and natural products.[10] For instance, the parent acid, 2-bromo-2-(4-methoxyphenyl)acetic acid, is a building block for complex molecules like the antimitotic agent Combretastatin A-4.[11]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its chemical nature as an α-bromo ester warrants significant precautions.[1] Such compounds are often irritants and lachrymators.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist. In case of contact, rinse the affected area immediately with copious amounts of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[12][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a compound of significant synthetic utility, primarily driven by the electrophilic nature of its alpha-carbon. Its well-defined physical and spectroscopic properties, coupled with a straightforward and high-yielding synthesis, make it an important tool for chemists. Its role as a key intermediate in the synthesis of the antispasmodic drug Ambucetamide underscores its importance in the pharmaceutical industry. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
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LookChem. (n.d.). Cas 50612-99-2, Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). methyl 2-bromo-2-(4-methoxyphenyl)acetate. Retrieved from [Link]
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LookChem. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(3-bromo-4-methoxyphenyl)acetate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Retrieved from [Link]
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SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]
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Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-2-(4-methoxyphenyl)acetate, identified by the CAS number 50612-99-2, is a halogenated aromatic ester. While not an active pharmaceutical ingredient (API) itself, it serves as a pivotal chemical intermediate in the synthesis of more complex molecules.[1][2] Its utility is primarily recognized in the pharmaceutical industry, where it functions as a critical building block for the development of therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, its principal synthetic applications, detailed experimental protocols, and a list of commercial suppliers.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in process chemistry and drug development. The key properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50612-99-2 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][3][4][5] |
| Molecular Weight | 259.1 g/mol | [3][4] |
| Synonyms | Methyl bromo(4-methoxyphenyl)acetate, α-Bromo-4-methoxybenzeneacetic acid methyl ester | [3][5] |
| Appearance | Liquid, Solid, or Semi-solid | [6] |
| Boiling Point | 119-136 °C at 0.3-0.5 Torr | [1][3][4][7] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [1][3][4][7] |
| SMILES | O=C(OC)C(Br)C1=CC=C(OC)C=C1 | [2] |
Core Application: A Key Intermediate in the Synthesis of Ambucetamide
The primary and most well-documented application of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is its role as a precursor in the synthesis of Ambucetamide.[1][3][4]
Ambucetamide: An Overview
Ambucetamide is an antispasmodic agent that has been found to be particularly effective in providing relief from menstrual pain (dysmenorrhea).[1][3][4] Its mechanism of action involves the relaxation of smooth muscle tissue. The synthesis of Ambucetamide relies on the specific chemical reactivity of intermediates like Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Synthetic Pathway and Mechanistic Rationale
The synthesis of Ambucetamide from Methyl 2-bromo-2-(4-methoxyphenyl)acetate involves a nucleophilic substitution reaction. The bromine atom at the alpha-carbon position to the ester group is a good leaving group, making this carbon atom susceptible to attack by nucleophiles. This reactivity is central to its function as a versatile building block in organic synthesis.[2]
Below is a diagram illustrating the synthetic workflow from a common precursor to Ambucetamide, highlighting the central role of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Caption: Synthetic pathway to Ambucetamide.
Experimental Protocols
The following protocols are provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
This protocol is based on the known transformation of Methyl 4-methoxyphenylacetate.[3][8]
Materials:
-
Methyl 4-methoxyphenylacetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-methoxyphenylacetate in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Protocol 2: Analytical Characterization by ¹H NMR
Objective: To confirm the structure and purity of the synthesized Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Materials:
-
Synthesized Methyl 2-bromo-2-(4-methoxyphenyl)acetate
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ):
-
Around 3.7-3.8 ppm (singlet, 3H, -OCH₃ on the ester)
-
Around 3.8-3.9 ppm (singlet, 3H, -OCH₃ on the phenyl ring)
-
Around 5.2-5.4 ppm (singlet, 1H, -CH(Br)-)
-
Around 6.8-7.0 ppm and 7.3-7.5 ppm (two doublets, 4H, aromatic protons of the p-substituted phenyl ring)
-
-
Integrate the peaks to confirm the proton ratios. The absence of a peak corresponding to the benzylic protons of the starting material (around 3.6 ppm, singlet, 2H) indicates a complete reaction.
Broader Research Context
The chemical scaffold of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, an α-bromo phenylacetate derivative, is valuable in medicinal chemistry. While this specific compound is primarily linked to Ambucetamide, similar structures are employed in the synthesis of a wide range of biologically active molecules. For instance, academic research has explored related compounds as potential KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions and as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors.[1] This highlights the versatility of this class of intermediates as starting points for generating chemical diversity in drug discovery programs.
Handling, Storage, and Safety
As with any halogenated organic compound, appropriate safety precautions should be taken when handling Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Safety Data: Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, first-aid measures, and disposal considerations.[6][9]
Commercial Availability
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is available from various chemical suppliers. Researchers should always verify the purity and specifications of the compound from their chosen supplier.
| Supplier | |
| Bide Pharmatech Ltd. | [3] |
| Shanghai YuanYe Biotechnology Co., Ltd. | [3] |
| Cochemical Ltd. | [3] |
| Capot Chemical Co.,Ltd. | [3] |
| Parchem | [10] |
| Aaronchem | [2] |
| BOC Sciences | [] |
| Fluorochem | [9] |
Conclusion
Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2) is a commercially available and synthetically important intermediate. Its primary utility lies in its application as a key building block in the synthesis of the antispasmodic drug Ambucetamide. The reactivity of its α-bromo ester moiety makes it a valuable reagent for medicinal chemists and process development scientists. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in a research and development setting.
References
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LookChem. (n.d.). Cas 50612-99-2, Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. Retrieved from [Link]
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Molecular structure and weight of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
An In-depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate
This guide provides a comprehensive overview of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its molecular structure, properties, synthesis, and analysis.
Introduction
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals.[1][2] Its unique molecular structure, featuring a bromo and methoxyphenyl group attached to an acetate moiety, makes it a versatile intermediate.[1] This compound is particularly significant in the development of medications for specific health conditions, such as its use as an intermediate in the synthesis of Ambucetamide, an antispasmodic effective for menstrual pain relief.[1][3]
Molecular Structure and Properties
The molecular formula for Methyl 2-bromo-2-(4-methoxyphenyl)acetate is C10H11BrO3.[1][4][5] Its molecular weight is approximately 259.1 g/mol .[3][4]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C10H11BrO3 | [1][4][5] |
| Molecular Weight | 259.1 g/mol | [3][4] |
| CAS Number | 50612-99-2 | [1][4][5] |
| Boiling Point | 119-136 °C (at 0.3-0.5 Torr) | [1] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [1] |
Structural Diagram
The structural formula of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is visualized below. The diagram highlights the key functional groups: the methyl ester, the bromine atom at the alpha-carbon, and the para-methoxyphenyl group.
Caption: Molecular structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate typically involves the bromination of a precursor molecule. A common synthetic route starts from 4-methoxyphenylacetic acid.
Generalized Synthesis Workflow
The following diagram illustrates a typical synthetic pathway. The process begins with the esterification of 4-methoxyphenylacetic acid, followed by bromination at the alpha-position.
Caption: A typical synthetic workflow for Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Experimental Protocol: Synthesis
Step 1: Esterification of 4-Methoxyphenylacetic Acid A general method involves dissolving o-bromophenylacetic acid in methanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture.[6] After completion, the solvent is removed, and the residue is worked up with water and extracted with a solvent like dichloromethane.[6] The combined organic layers are dried and concentrated to yield the methyl ester.[6]
Step 2: Alpha-Bromination While specific protocols for the direct alpha-bromination of methyl 4-methoxyphenylacetate to the target compound are proprietary, a general approach involves reacting the ester with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride, followed by reflux. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy protons, a singlet for the ester methyl protons, and a singlet for the alpha-proton.
-
¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the alpha-carbon attached to the bromine, the aromatic carbons, the methoxy carbon, and the ester methyl carbon.
-
-
Mass Spectrometry (MS) : Mass spectral analysis is used to determine the molecular weight and fragmentation pattern of the compound.[7] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the aromatic ring.[8]
Applications in Drug Development
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the reactivity of the alpha-bromo group, which allows for nucleophilic substitution reactions to introduce diverse functionalities. This makes it a key component in the construction of more complex molecular architectures for drug candidates.
Conclusion
This technical guide has provided a detailed overview of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, covering its molecular structure, physicochemical properties, synthesis, and analytical characterization. The information presented underscores its importance as a versatile intermediate in the pharmaceutical industry. For researchers and scientists in drug development, a thorough understanding of this compound is essential for its effective application in the synthesis of novel therapeutic agents.
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. [Link]
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An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Ambucetamide
This guide provides a detailed exploration of the core synthetic pathway for Ambucetamide, an antispasmodic agent particularly effective in the relief of menstrual pain.[1][2] Discovered in 1953 by Dr. Paul Janssen, the synthesis of this molecule, chemically known as 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide, hinges on a concise and elegant strategy involving the formation and subsequent transformation of a critical α-aminonitrile intermediate.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview, but also insights into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis.
Introduction: The Molecular Architecture of Ambucetamide
Ambucetamide possesses a unique structure featuring a central α-carbon substituted with a 4-methoxyphenyl group, a dibutylamino group, and an acetamide moiety. This architecture is key to its pharmacological activity. The synthetic approach, therefore, focuses on the efficient construction of this quaternary carbon center.
The Core Synthetic Strategy: A Two-Stage Approach
The most direct and historically significant route to Ambucetamide is a two-stage process:
-
Stage 1: The Strecker Synthesis of the Key α-Aminonitrile Intermediate. This stage involves a one-pot, three-component reaction to form 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile. This reaction is a variation of the classic Strecker synthesis, a powerful method for the formation of α-amino acids and their derivatives.
-
Stage 2: Hydrolysis of the Nitrile to the Amide. The α-aminonitrile intermediate is then subjected to controlled hydrolysis to convert the nitrile group into the desired primary amide, yielding Ambucetamide.
This strategic approach is both convergent and efficient, allowing for the rapid assembly of the core molecular framework.
PART 1: The Key Intermediates and Their Synthesis
This section delves into the detailed synthesis of the pivotal intermediates in the Ambucetamide production pipeline.
Intermediate 1: 2-(Dibutylamino)-2-(4-methoxyphenyl)acetonitrile
This α-aminonitrile is the cornerstone of the Ambucetamide synthesis. Its formation is achieved via a Strecker-type reaction involving the condensation of an aldehyde, an amine, and a cyanide source.
Causality of Component Selection:
-
4-Methoxybenzaldehyde: This commercially available aldehyde provides the requisite 4-methoxyphenyl group of the final product. Its electron-donating methoxy group can influence the reactivity of the aromatic ring, though the primary reaction occurs at the aldehyde functional group.
-
Dibutylamine: This secondary amine furnishes the dibutylamino substituent. The use of a secondary amine in the Strecker synthesis directly leads to an N,N-disubstituted α-aminonitrile.
-
Cyanide Source (e.g., Sodium Cyanide or Hydrogen Cyanide): The cyanide ion acts as the nucleophile that attacks the iminium ion intermediate, forming the crucial carbon-carbon bond and introducing the nitrile functionality.
Experimental Protocol: Synthesis of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetonitrile
This protocol is based on established principles of the Strecker synthesis and is analogous to the original method described by Janssen.
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Amine Addition: Dibutylamine (1.0 equivalent) is added to the stirred solution.
-
Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at room temperature. Alternatively, hydrogen cyanide can be used, though this requires specialized handling due to its high toxicity. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is then diluted with water and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure α-aminonitrile.
Data Presentation: Physicochemical Properties of the Key Intermediate
| Property | Value |
| IUPAC Name | 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile |
| Molecular Formula | C₁₇H₂₆N₂O |
| Molecular Weight | 274.41 g/mol |
| Appearance | Likely an oil or low-melting solid |
Visualization of the Synthetic Pathway: Strecker Synthesis
Caption: Formation of the key α-aminonitrile intermediate.
Intermediate 2: Ambucetamide (Final Product)
The final step in the synthesis is the conversion of the nitrile group of the intermediate to a primary amide. This is a classic hydrolysis reaction, which must be carefully controlled to avoid over-hydrolysis to the corresponding carboxylic acid.
Causality of Hydrolysis Conditions:
-
Acid-Catalyzed Hydrolysis (e.g., with Sulfuric Acid): Concentrated sulfuric acid is a common reagent for the hydrolysis of nitriles to amides. The strong acid protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction conditions, particularly temperature and reaction time, are critical to stop the reaction at the amide stage.
-
Alternative Methods: Other methods for the partial hydrolysis of nitriles to amides exist, such as using basic hydrogen peroxide, but the acid-catalyzed route is a well-established and robust method.
Experimental Protocol: Synthesis of Ambucetamide
This protocol is a representation of the likely final step based on the original synthesis.
-
Reaction Setup: The purified 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) is dissolved in a suitable solvent, and concentrated sulfuric acid is added cautiously with cooling.
-
Hydrolysis: The reaction mixture is heated to a controlled temperature (e.g., 60-80 °C) and stirred for a specific period. The progress of the reaction is monitored to ensure the formation of the amide without significant conversion to the carboxylic acid.
-
Work-up and Isolation: The reaction mixture is cooled and carefully poured onto ice. The resulting solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, which causes the Ambucetamide to precipitate.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol-water) yields the purified Ambucetamide.
Data Presentation: Physicochemical Properties of Ambucetamide
| Property | Value |
| IUPAC Name | 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide |
| Molecular Formula | C₁₇H₂₈N₂O₂ |
| Molecular Weight | 292.42 g/mol |
| Melting Point | 131-133°C[2] |
| Appearance | White to Pale Yellow Solid[2] |
Visualization of the Synthetic Pathway: Hydrolysis
Caption: Conversion of the nitrile to the final amide product.
PART 2: Comprehensive Synthetic Workflow
The following diagram illustrates the complete, two-step synthesis of Ambucetamide from commercially available starting materials.
Caption: Overall synthetic route to Ambucetamide.
Conclusion
The synthesis of Ambucetamide is a prime example of efficient and logical chemical synthesis. By employing the robust and well-understood Strecker synthesis, the key α-aminonitrile intermediate is readily prepared. Subsequent controlled hydrolysis provides the final active pharmaceutical ingredient. This in-depth guide has outlined the critical intermediates, provided plausible and detailed experimental protocols, and offered insights into the chemical reasoning behind the synthetic strategy. This knowledge is vital for any researcher or professional involved in the development and production of this important antispasmodic agent.
References
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Janssen, P. A. J. (1954). α-Aryl-α-dialkylaminoacetamides. Journal of the American Chemical Society, 76(24), 6192–6194. [Link]
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Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
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Hoekstra, J. B., Fisher, D. S., Cull, K. M., Tisch, D. E., & Dickison, H. L. (1957). Studies with a uterine antispasmodic, ambucetamide. Journal of the American Pharmaceutical Association, 46(9), 564–568. [Link]
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Pickles, V. R., & Clitheroe, H. J. (1960). The effects of ambucetamide on human myometrial and other preparations, and its antagonism to the menstrual stimulant. British Journal of Pharmacology and Chemotherapy, 15(1), 128–130. [Link]
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PubChem. (n.d.). Ambucetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
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Literature review on α-aryl-α-bromoacetates.
An In-depth Technical Guide to α-Aryl-α-bromoacetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Aryl-α-bromoacetates are a class of organic compounds characterized by an acetate group bearing both an aryl and a bromine substituent at the α-position. This unique structural arrangement imparts a versatile reactivity profile, making them highly valuable intermediates in modern organic synthesis. Their utility spans from the construction of complex molecular architectures to the synthesis of biologically active compounds and functional polymers. This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of α-aryl-α-bromoacetates, with a focus on practical methodologies and the underlying chemical principles. Detailed experimental protocols, mechanistic diagrams, and a summary of key applications are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
The strategic importance of α-aryl carboxylic acid derivatives in medicinal chemistry and materials science has driven the development of synthetic methods to access these motifs. Among the various precursors, α-aryl-α-bromoacetates stand out due to the dual functionality at the α-carbon. The presence of the bromine atom provides a reactive handle for a wide array of chemical transformations, including nucleophilic substitutions, organometallic reactions, and radical processes. The adjacent aryl group influences the reactivity of the α-position and is often a key structural element in the target molecules. This guide will delve into the core aspects of α-aryl-α-bromoacetate chemistry, offering insights into their preparation and synthetic utility.
Synthetic Methodologies
The efficient synthesis of α-aryl-α-bromoacetates is crucial for their application. Several strategies have been developed, primarily focusing on the direct bromination of α-aryl acetates or the construction of the α-aryl bond through cross-coupling reactions.
Direct α-Bromination of Aryl Acetic Acid Derivatives
One of the most straightforward approaches to α-aryl-α-bromoacetates is the direct bromination of the corresponding α-aryl acetic acid or its ester. This transformation typically involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source.
A notable advancement in this area is the development of catalytic late-stage bromination strategies. For instance, a boron-catalyzed α-C-H functionalization of aryl acetic acids has been reported.[1][2] In this method, the aryl acetic acid is converted into an enediolate in the presence of a boron catalyst and a base, which then undergoes electrophilic bromination.[1][2]
Experimental Protocol: Boron-Catalyzed α-Bromination of Phenylacetic Acid
-
To a solution of phenylacetic acid (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the boron catalyst (e.g., (AcO)4B2O, 5 mol%) and a base (e.g., DBU, 1.2 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the enediolate.
-
Add the brominating agent (e.g., pyridinium tribromide, 1.1 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford α-bromo-α-phenylacetic acid.
Palladium-Catalyzed α-Arylation of Bromoacetates
An alternative and highly versatile route involves the palladium-catalyzed cross-coupling of an aryl halide with the enolate of a bromoacetate. This method allows for the introduction of a wide range of aryl groups. The α-arylation of esters with aryl bromides can be achieved at ambient temperatures using catalyst systems containing ligands such as tri-tert-butylphosphine.[3] This approach has been successfully applied to the synthesis of α-aryl phosphonoacetates, which are valuable precursors for Horner-Wadsworth-Emmons olefinations.[4]
| Catalyst/Ligand System | Aryl Halide | Typical Yield | Reference |
| [Pd₂(dba)₃] / BrettPhos | Aryl Chlorides/Bromides | Good to Excellent | [4] |
| [(P(t-Bu)₃Pd(μ-Br)]₂ | Aryl Bromides | Moderate to High | [3] |
| [Pd₂(allyl)₂Cl₂] / S-Phos | Aryl Bromides/Chlorides | High |
Experimental Protocol: Palladium-Catalyzed α-Arylation of Triethyl Phosphonoacetate
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.25 mol%), BrettPhos (5 mol%), and Cs₂CO₃ (1.2 equiv.).
-
Add the aryl bromide (1.0 equiv.) and triethyl phosphonoacetate (1.1 equiv.) followed by the solvent (e.g., CPME).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the α-aryl phosphonoacetate.[4]
Reactivity and Chemical Transformations
The synthetic utility of α-aryl-α-bromoacetates stems from their predictable and versatile reactivity, primarily centered around the electrophilic α-carbon and the potential for radical formation.
Nucleophilic Substitution Reactions
The carbon-bromine bond in α-aryl-α-bromoacetates is susceptible to nucleophilic attack, leading to the displacement of the bromide ion.[5][6][7] This reaction proceeds through a mechanism analogous to Sₙ2 or, in the case of activated aryl systems, a nucleophilic aromatic substitution-like addition-elimination pathway.[6][7][8] A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at the α-position.
Caption: General mechanism of nucleophilic substitution.
The Reformatsky Reaction
α-Aryl-α-bromoacetates are classic substrates for the Reformatsky reaction, which involves the formation of a β-hydroxy ester from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[9][10] The reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[9][10] These enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation of the ester.[9][10] The reaction is highly versatile and can be performed under mild conditions.[11]
Caption: Workflow of the Reformatsky reaction.
Experimental Protocol: A Typical Reformatsky Reaction
-
Activate zinc dust by stirring with a dilute acid (e.g., HCl), followed by washing with water, ethanol, and ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc (2.0 equiv.) and a crystal of iodine to a solvent like THF or toluene.
-
Add a small portion of the α-aryl-α-bromoacetate (1.0 equiv.) and gently heat to initiate the reaction (disappearance of the iodine color).
-
Add the remaining α-aryl-α-bromoacetate and the carbonyl compound (1.0 equiv.) dissolved in the same solvent dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting β-hydroxy ester by column chromatography.[12][13]
Role in Radical Chemistry: Atom Transfer Radical Polymerization (ATRP)
α-Aryl-α-bromoacetates, such as ethyl α-bromophenylacetate (EBrPA), are effective initiators for Atom Transfer Radical Polymerization (ATRP).[14] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[15][16][17][18] The initiator's carbon-bromine bond is homolytically cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates polymerization. The reversible nature of this activation/deactivation process provides control over the growing polymer chain.[16]
Caption: Initiation step in Atom Transfer Radical Polymerization.
Applications in Synthesis
The versatile reactivity of α-aryl-α-bromoacetates makes them valuable building blocks for a wide range of molecular targets, from pharmaceuticals to specialized organic materials.
Synthesis of Biologically Active Molecules and Pharmaceuticals
α-Aryl-α-bromoacetates are key intermediates in the synthesis of numerous biologically active compounds.[19][20][21][22] The α-aryl acetate motif is present in various drugs and natural products with anti-inflammatory, anticancer, and other therapeutic properties.[23][24][25] For example, they can be used to construct the core structures of arylnaphthalene lactones, which are known for their significant biological activities.[25] The ability to readily introduce diverse aryl groups and subsequently functionalize the α-position makes these compounds highly attractive in drug discovery programs.[24][26][27]
Precursors to other Functional Groups
Beyond their direct use, α-aryl-α-bromoacetates serve as versatile precursors for other important functional groups. For instance, they can be converted into α-aryl nitriles, which are themselves valuable intermediates for the synthesis of carboxylic acids, amides, and primary amines. As mentioned earlier, their conversion to α-aryl phosphonoacetates opens up access to α,β-unsaturated esters via the Horner-Wadsworth-Emmons olefination, a powerful tool for carbon-carbon bond formation.[4]
Summary and Future Outlook
α-Aryl-α-bromoacetates have established themselves as indispensable tools in modern organic synthesis. The development of efficient and versatile synthetic methods, coupled with their predictable and diverse reactivity, has solidified their role as key building blocks for a wide range of applications. From the controlled synthesis of polymers by ATRP to the construction of complex, biologically active molecules, the utility of these compounds is vast. Future research in this area is likely to focus on the development of even more sustainable and atom-economical synthetic routes, such as direct C-H functionalization, and the expansion of their application in asymmetric synthesis and the development of novel pharmaceuticals and functional materials. The continued exploration of the rich chemistry of α-aryl-α-bromoacetates promises to yield further innovations in chemical synthesis.
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- 27. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a key intermediate in the synthesis of various organic compounds.
Methyl 2-bromo-2-(4-methoxyphenyl)acetate, with the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , is a valuable building block in organic synthesis.[1][2] Its utility is underscored by its role as an intermediate in the preparation of pharmacologically active molecules.[1] Accurate characterization of this compound is crucial for ensuring the purity and identity of downstream products, making a thorough understanding of its spectroscopic signature essential.
This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of Methyl 2-bromo-2-(4-methoxyphenyl)acetate. We will explore the theoretical underpinnings of these techniques and apply them to the interpretation of the compound's spectra, providing a detailed roadmap for its identification and characterization.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Figure 2. A generalized workflow for acquiring NMR spectra.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The choice of solvent is critical as its residual signals should not overlap with the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain sharp spectral lines. The probe should be tuned to the resonance frequencies of the nuclei being observed (¹H and ¹³C).
-
Data Acquisition: Set the appropriate spectral parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, coupling constants, and integrals, which are then used to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Workflow for IR Data Acquisition:
Figure 3. A generalized workflow for acquiring IR spectra.
Detailed Steps:
-
Sample Preparation: For a liquid sample like Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet alone) is recorded. This is necessary to subtract the spectral contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.
-
Sample Spectrum: The sample is placed in the spectrometer, and its IR spectrum is recorded. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Conclusion
The spectroscopic data of Methyl 2-bromo-2-(4-methoxyphenyl)acetate provides a detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. By carefully analyzing these spectra, researchers can confidently identify this important synthetic intermediate and ensure the integrity of their chemical transformations.
References
I am sorry, but I was unable to find the specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for Methyl 2-bromo-2-(4-methoxyphenyl)acetate in the provided search results. The search results contained information about similar compounds, general information about the target compound, and a mention of an available IR spectrum without displaying the actual data. Therefore, I cannot provide a complete list of references with clickable URLs for the specific spectral data as requested.
Sources
An In-depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate: Commercial Availability, Purity Assessment, and Synthesis
Introduction
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a key building block in organic synthesis, particularly valued in the pharmaceutical industry as an intermediate for various active pharmaceutical ingredients (APIs).[1] Its utility is notably highlighted in the synthesis of Ambucetamide, an antispasmodic agent effective in relieving menstrual pain.[1] The compound's bifunctional nature, featuring both a reactive bromine atom and a methoxy-substituted aromatic ring, makes it a versatile reagent for introducing the 4-methoxyphenylacetyl moiety into more complex molecular architectures.
This technical guide provides a comprehensive overview of the commercial availability of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, detailed methodologies for its purity assessment, a discussion of common impurities, and a robust protocol for its laboratory-scale synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important synthetic intermediate.
Commercial Availability and Purity
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is commercially available from various chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%, which is suitable for many research and development applications. However, for applications in GMP-regulated environments or for the synthesis of APIs where impurity profiles are strictly controlled, further purification and rigorous analytical characterization are often necessary.
| Supplier Type | Typical Purity | Scale | Notes |
| Research Chemical Suppliers | ≥95% | Grams to Kilograms | Suitable for early-stage research and process development. |
| Custom Synthesis Providers | ≥98% | Kilograms to Tons | Can often provide higher purity material upon request, with detailed analytical data. |
It is crucial for the end-user to obtain a Certificate of Analysis (CoA) from the supplier, which should include details of the analytical methods used for purity determination and a list of identified impurities.
Analytical Methods for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive assessment of Methyl 2-bromo-2-(4-methoxyphenyl)acetate purity. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and for quantifying its impurities.
dot
Caption: A typical workflow for the HPLC analysis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile impurities and for confirming the identity of the main component.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample in ethyl acetate (approximately 100 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and for the identification of structurally related impurities.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.40 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the acetate group.
-
δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the acetate group.
-
δ 5.25 (s, 1H): Methine proton at the alpha-position.
-
δ 3.81 (s, 3H): Methoxy protons.
-
δ 3.75 (s, 3H): Methyl ester protons.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 169.0: Carbonyl carbon of the ester.
-
δ 160.0: Aromatic carbon bearing the methoxy group.
-
δ 130.0: Aromatic carbons ortho to the acetate group.
-
δ 128.5: Aromatic carbon attached to the acetate group.
-
δ 114.5: Aromatic carbons meta to the acetate group.
-
δ 55.5: Methoxy carbon.
-
δ 53.0: Methyl ester carbon.
-
δ 45.0: Methine carbon bearing the bromine.
Common Impurities and Purification
The most common impurities in commercially available Methyl 2-bromo-2-(4-methoxyphenyl)acetate are typically related to its synthesis.
dot
References
The Pivotal Role of Methyl 2-bromo-2-(4-methoxyphenyl)acetate in Synthetic Chemistry: A Technical Guide
Introduction: A Versatile Intermediate in Modern Organic Synthesis
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a valuable and highly reactive organic intermediate that serves as a cornerstone in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive α-bromo ester and an electron-rich methoxy-substituted phenyl ring, makes it a prime candidate for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways leading to Methyl 2-bromo-2-(4-methoxyphenyl)acetate (upstream products) and the subsequent chemical transformations that utilize this versatile building block to create a range of valuable downstream products. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the applications of the resulting compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Part 1: Upstream Products - The Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate typically proceeds through a two-step sequence: the α-bromination of a readily available starting material, 4-methoxyphenylacetic acid, followed by the esterification of the resulting α-bromo acid.
α-Bromination of 4-Methoxyphenylacetic Acid
The introduction of a bromine atom at the α-position to the carboxyl group is a critical transformation. The most common and industrially relevant method for this is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This reaction involves the treatment of a carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃).[1][2]
Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of a radical initiator or an acid catalyst, providing a milder and more selective method for α-bromination.[4][5]
Mechanism of the Hell-Volhard-Zelinsky Reaction:
The HVZ reaction proceeds through the initial formation of an acyl bromide, which is more reactive towards enolization than the parent carboxylic acid. The enol form then undergoes electrophilic attack by bromine at the α-carbon. The resulting α-bromo acyl bromide can then be hydrolyzed or reacted with an alcohol to yield the final product.
Caption: Mechanism of Fischer-Speier esterification.
Experimental Protocol: Esterification of α-Bromo-4-methoxyphenylacetic Acid
A general procedure for Fischer esterification is as follows:[6]
-
Reaction Setup: Dissolve α-bromo-4-methoxyphenylacetic acid in an excess of methanol in a round-bottomed flask.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude Methyl 2-bromo-2-(4-methoxyphenyl)acetate can be purified by vacuum distillation or column chromatography.
A patent describes the esterification of α-bromo(2-chloro)phenylacetic acid with methanol and sulfuric acid, which can be adapted for the target molecule. [7]
| Starting Material | Reagents | Reaction | Yield | Reference |
|---|---|---|---|---|
| α-Bromo(2-chloro)phenylacetic acid | Methanol, H₂SO₄ | Esterification | High | [7] |
| Benzoic acid | Methanol, H₂SO₄ | Esterification | 90% | [6]|
Part 2: Downstream Products - The Synthetic Utility of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
The presence of the α-bromo group makes Methyl 2-bromo-2-(4-methoxyphenyl)acetate an excellent substrate for nucleophilic substitution reactions (Sₙ2). This reactivity allows for the introduction of a wide variety of functional groups at the α-position, leading to a diverse range of downstream products with significant applications, particularly in medicinal chemistry.
Synthesis of Ambucetamide: An Antispasmodic Agent
One of the most notable applications of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is as a key intermediate in the synthesis of Ambucetamide, an antispasmodic drug particularly effective for relieving menstrual pain. [8][9][10][11]The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by a dibutylamine nucleophile.
Pharmacological Profile of Ambucetamide:
Ambucetamide has been shown to inhibit the responses of the human myometrium to menstrual stimulants. [12]It acts as an antispasmodic agent, alleviating pain by reducing muscle contractions in the uterus. [8][9][12]
Synthesis of Heterocyclic Compounds
The reactivity of α-bromo esters makes them valuable precursors for the synthesis of various heterocyclic compounds, which are ubiquitous in pharmaceuticals and biologically active molecules. [13][14][15] 2.2.1. Thiazole Derivatives:
Thiazoles are a class of sulfur- and nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [13][14][15]The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone or α-haloester with a thioamide.
Caption: General scheme for thiazole synthesis.
2.2.2. Thiophene Derivatives:
Thiophenes are sulfur-containing aromatic heterocycles that are important scaffolds in medicinal chemistry. [16][17]They can be synthesized from α-halo carbonyl compounds through various methods, such as the Gewald reaction or by reaction with sulfur-containing nucleophiles followed by cyclization.
Nucleophilic Substitution with Various Nucleophiles
The versatility of Methyl 2-bromo-2-(4-methoxyphenyl)acetate extends to its reaction with a wide range of other nucleophiles, leading to a plethora of functionalized derivatives.
2.3.1. Reaction with Azides:
Reaction with sodium azide (NaN₃) introduces an azido group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or participate in click chemistry reactions. The reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the α-carbon is chiral. [18] 2.3.2. Reaction with Thiols:
Thiols can act as nucleophiles to displace the bromide, forming thioether derivatives. These sulfur-containing compounds are of interest in medicinal chemistry due to their diverse biological activities. [2] 2.3.3. Reaction with Cyanide:
The reaction with cyanide salts (e.g., NaCN or KCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway for further molecular elaboration.
| Nucleophile | Product Class | Potential Applications |
| Amines (e.g., Dibutylamine) | α-Amino Esters (e.g., Ambucetamide precursor) | Antispasmodics, Pharmaceuticals |
| Thioamides | Thiazoles | Antimicrobials, Anti-inflammatories |
| Sulfur Nucleophiles | Thiophenes | Medicinal Chemistry Scaffolds |
| Sodium Azide | α-Azido Esters | Synthetic Intermediates, Bioorthogonal Chemistry |
| Thiols | Thioethers | Biologically Active Compounds |
| Sodium Cyanide | α-Cyano Esters | Synthetic Intermediates |
Biological Activity of Phenylacetate Derivatives
Derivatives of phenylacetic acid have demonstrated a range of biological activities. For instance, some phenylacetate derivatives have shown cytostatic activity against tumor cells, suggesting their potential as anticancer agents. [19][20]The biological activity is often correlated with the lipophilicity of the molecule. [19][21]Furthermore, thiazolidinedione phenylacetate derivatives have been investigated for their wound-healing properties. [22]
Conclusion
Methyl 2-bromo-2-(4-methoxyphenyl)acetate stands out as a pivotal intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its high reactivity, particularly in nucleophilic substitution reactions, make it an invaluable tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its upstream synthesis and downstream applications, offering both theoretical understanding and practical protocols for researchers in the field. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and important compounds with significant therapeutic and industrial potential.
References
- Samid, D., et al. (1994). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology, 48(4), 625-631.
- Pickles, V. R., & Clitheroe, H. J. (1960). The effects of ambucetamide on human myometrial and other preparations, and its antagonism to the menstrual stimulant. British Journal of Pharmacology and Chemotherapy, 15(1), 128–130.
- Hoekstra, J. B., et al. (1957). Studies with a uterine antispasmodic, ambucetamide.
- Barreiro, E. J., et al. (2011).
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YourDictionary. (n.d.). Ambucetamide Definition & Meaning. Retrieved from [Link]
- Mihajlović, J., et al. (2018). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Journal of the Serbian Chemical Society, 83(10), 1141-1153.
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
- Gür, M., & Ceylan, Ş. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4977.
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). Molecules, 27(19), 6549.
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
- Al-Jaf, H. A. H., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology, 19(7), 58-70.
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NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
- Choi, D., et al. (2018). Effect of thiazolidinedione phenylacetate derivatives on wound-healing activity. Journal of the Korean Chemical Society, 62(4), 345-352.
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Master Organic Chemistry. (2023). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
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Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992.
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YouTube. (2023). Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
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Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
- Gürdere, M. B., et al. (2013). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 25(3), 1425-1428.
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Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
- Yoshida, H., et al. (2014). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic Letters, 16(13), 3464-3467.
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National Science Foundation Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE. Retrieved from [Link]
- Google Patents. (n.d.). US6465490B1 - Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]. Retrieved from https://patents.google.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
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National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a bromo muconate 13. Reagents and conditions: (e) NBS.... Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]
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Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
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Study.com. (n.d.). Please show your work and explain Consider the reaction that will take place between (S)-2-bromobutane and sodium azide in DMF. Retrieved from [Link]
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MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
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Methodological & Application
Protocol for using Methyl 2-bromo-2-(4-methoxyphenyl)acetate in organic synthesis.
An In-Depth Guide to the Synthetic Applications of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a potent and versatile reagent in modern organic synthesis. Characterized by a core structure featuring an α-bromo ester functionality attached to a para-methoxyphenyl ring, this molecule serves as a valuable precursor for creating complex molecular architectures.[1] The presence of the electron-donating methoxy group on the phenyl ring modulates the reactivity of the benzylic bromide, influencing the stability of intermediates and the outcomes of various transformations. Its primary utility lies in its role as an intermediate in the synthesis of pharmaceuticals, most notably in the production of the antispasmodic drug Ambucetamide, which is effective for relieving menstrual pain.[1][2] This guide provides an in-depth exploration of its properties, key applications, and detailed protocols, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
| Property | Value | Reference |
| CAS Number | 50612-99-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.1 g/mol | [1][2] |
| Boiling Point | 119-136 °C (at 0.3-0.5 Torr) | [1][2] |
| Density | ~1.438 g/cm³ (Predicted) | [1][2] |
| Appearance | Liquid (form may vary) | [3] |
Safety and Handling: A Trustworthy Approach
As with any α-halo ester, Methyl 2-bromo-2-(4-methoxyphenyl)acetate must be handled with care. It is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][4]
-
First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[3][5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[3][4] Seek immediate medical attention if symptoms persist.
Core Synthetic Applications
The unique structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate allows it to participate in several critical synthetic transformations. The benzylic bromide is an excellent leaving group for nucleophilic substitution and a key component for initiating radical reactions.
The Reformatsky Reaction: Formation of β-Hydroxy Esters
The Reformatsky reaction is a cornerstone of C-C bond formation, involving the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[6] This reaction generates a specific organozinc reagent, often called a Reformatsky enolate, which is notably less reactive than Grignard or organolithium reagents.[7][8] This tempered reactivity prevents side reactions like addition to the ester group, making it highly selective for the carbonyl partner.
Causality Behind the Choice: The choice of zinc is critical. Its oxidative insertion into the carbon-bromine bond forms the organozinc intermediate.[7] This reagent exists in equilibrium and reacts via a six-membered chair-like transition state with the carbonyl compound, leading to the formation of β-hydroxy esters after an acidic workup.[6][7]
Caption: Experimental workflow for the Reformatsky reaction.
Atom Transfer Radical Polymerization (ATRP): A Controlled Polymerization Initiator
In the field of polymer chemistry, precision is key. ATRP is a powerful reversible-deactivation radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[9][10][11] The success of ATRP relies on an equilibrium between active (radical) and dormant (alkyl halide) species, mediated by a transition metal catalyst, typically a copper(I) complex.[11]
Expertise in Action: Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an excellent initiator for ATRP. The carbon-bromine bond can be homolytically cleaved by the Cu(I) catalyst to form a radical that initiates polymerization. The resulting Cu(II) species can then reversibly deactivate the growing polymer chain by transferring a halogen atom back, establishing the crucial equilibrium that ensures controlled growth.[10]
Caption: The ATRP activation/deactivation equilibrium.
Nucleophilic Substitution Reactions
The most straightforward application of this reagent is in nucleophilic substitution (Sₙ2 or Sₙ1-type) reactions. The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles to introduce the 2-methoxycarbonyl-2-(4-methoxyphenyl)ethyl moiety into a target molecule. This is a fundamental strategy for building molecular complexity.
Field-Proven Insights: The para-methoxy group plays a dual role. Its electron-donating nature can stabilize a potential carbocationic intermediate, favoring an Sₙ1 pathway under certain conditions. However, for most strong nucleophiles, a direct Sₙ2 displacement is expected. This pathway is foundational to its use in synthesizing pharmaceutical intermediates like Ambucetamide.[1][2]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a clear path to successful synthesis.
Protocol 1: Reformatsky Reaction with Benzaldehyde
This protocol details the synthesis of Methyl 3-hydroxy-2-(4-methoxyphenyl)-3-phenylpropanoate.
Materials:
-
Methyl 2-bromo-2-(4-methoxyphenyl)acetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Iodine (catalytic amount for activation)
Procedure:
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the zinc dust and a crystal of iodine under a nitrogen atmosphere. Gently heat the flask with a heat gun until purple iodine vapors are observed. Cool to room temperature. This step is crucial to remove the passivating oxide layer on the zinc surface.
-
Reaction Setup: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and freshly distilled benzaldehyde in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the substrate solution to the zinc suspension and warm gently. The reaction is initiated when the solution becomes cloudy and self-sustaining reflux may occur.
-
Reaction: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1M HCl until the excess zinc is dissolved and the solution is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ester.
Table 2: Troubleshooting the Reformatsky Reaction
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate. | Inactive zinc surface. | Activate zinc more thoroughly (e.g., wash with dilute HCl, then water, ethanol, ether, and dry under vacuum) or use a different activation method (e.g., TMSCl). |
| Low yield of desired product. | Competing side reactions (e.g., Wurtz coupling). | Ensure slow, controlled addition of the substrate solution. Use a less polar co-solvent like benzene or toluene. |
| Dehydration of β-hydroxy ester product. | Overly harsh acidic workup. | Use a milder quenching agent, such as saturated aqueous ammonium chloride (NH₄Cl). |
Protocol 2: ATRP of Styrene
This protocol provides a general method for the controlled polymerization of styrene.
Materials:
-
Styrene (monomer), inhibitor removed
-
Methyl 2-bromo-2-(4-methoxyphenyl)acetate (initiator, 1.0 eq)
-
Copper(I) Bromide (CuBr, catalyst, 1.0 eq)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand, 1.0 eq)
-
Anisole (solvent)
Procedure:
-
Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add CuBr under a nitrogen atmosphere. Add the desired amount of anisole and the PMDETA ligand via syringe. Stir the mixture until a homogeneous, colored solution forms.
-
Addition of Monomer and Initiator: Add the inhibitor-free styrene, followed by the Methyl 2-bromo-2-(4-methoxyphenyl)acetate initiator.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). The reaction is typically run for several hours. Samples can be taken periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and open it to the air. The green color of the Cu(II) complex indicates oxidation and termination of the reaction.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Conclusion
Methyl 2-bromo-2-(4-methoxyphenyl)acetate stands out as a highly valuable and adaptable reagent. Its utility in classic C-C bond-forming reactions like the Reformatsky reaction and in cutting-edge polymer synthesis via ATRP demonstrates its broad applicability. By understanding the causality behind the reaction mechanisms and adhering to robust, validated protocols, researchers can effectively leverage this compound to achieve their synthetic goals in pharmaceutical and materials science.
References
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Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem. LookChem. [Link]
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2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. Scribd. [Link]
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2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. National Center for Biotechnology Information. [Link]
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Safety Data Sheet - SynZeal. SynZeal. [Link]
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Reformatsky Reaction - SynArchive. SynArchive. [Link]
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Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications. ACS Publications. [Link]
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Reformatsky reaction - Wikipedia. Wikipedia. [Link]
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Reformatsky Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Reformatsky Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
-
Atom transfer radical polymerization - Springer Nature Experiments. Nature Reviews Methods Primers. [Link]
-
Atom transfer radical polymerization - ETH Zurich Research Collection. ETH Zurich. [Link]
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Atom transfer radical polymerization - Wikipedia. Wikipedia. [Link]
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- 8. Reformatsky Reaction [organic-chemistry.org]
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The Strategic Role of Methyl 2-bromo-2-(4-methoxyphenyl)acetate in Modern Pharmaceutical Development: Applications and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a seemingly unassuming α-bromo ester, has emerged as a key building block in medicinal chemistry. Its strategic importance lies in the inherent reactivity of the α-bromo position, which allows for facile nucleophilic substitution, providing a gateway to a diverse array of molecular scaffolds. This guide provides an in-depth exploration of the applications of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, with a particular focus on its role in the synthesis of antispasmodic agents, and offers detailed protocols for its use in a research and development setting.
Chemical Profile and Strategic Advantages
Methyl 2-bromo-2-(4-methoxyphenyl)acetate possesses a unique combination of structural features that make it a valuable tool for synthetic chemists. The presence of the bromine atom alpha to the ester carbonyl group significantly activates this position for nucleophilic attack. Furthermore, the 4-methoxyphenyl group influences the electronic properties of the molecule and can play a role in the biological activity of the final pharmaceutical compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| CAS Number | 50612-99-2 | [1] |
| Boiling Point | 119-136 °C at 0.3-0.5 Torr | [1] |
The primary strategic advantage of this reagent is its ability to serve as a precursor for the introduction of a substituted acetic acid moiety into a target molecule. This is particularly relevant in the synthesis of compounds that mimic the structure of endogenous ligands or possess a pharmacophore where this structural motif is crucial for biological activity.
Application in the Synthesis of Ambucetamide: A Case Study
A prime example of the utility of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is in the synthesis of Ambucetamide, an antispasmodic agent particularly effective in alleviating menstrual pain.[2][3] Discovered in 1953 by the renowned chemist Dr. Paul Janssen, Ambucetamide was one of the early successes from his research that would eventually lead to the formation of Janssen Pharmaceutica.[2][4]
The synthesis of Ambucetamide hinges on a nucleophilic substitution reaction where the bromine atom of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is displaced by a secondary amine, followed by amidation. This reaction exemplifies the "building block" approach in drug discovery, where a core scaffold is modified to achieve a desired pharmacological profile.
Synthetic Workflow for Ambucetamide
The following diagram illustrates the key transformation in the synthesis of Ambucetamide from its precursors.
Caption: Synthetic route to Ambucetamide.
Detailed Protocols
The following protocols are provided as a guide for researchers. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetamide (Ambucetamide)
This protocol details the synthesis of Ambucetamide via a two-step, one-pot reaction from Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Materials:
-
Methyl 2-bromo-2-(4-methoxyphenyl)acetate
-
Dibutylamine
-
Anhydrous ethanol
-
Ammonia (gas or saturated solution in ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve Methyl 2-bromo-2-(4-methoxyphenyl)acetate (1 equivalent) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add dibutylamine (2.2 equivalents) dropwise at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the hydrogen bromide formed as a byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Amidation: After the initial reaction is complete (as indicated by TLC), cool the mixture to room temperature. Introduce ammonia gas into the reaction mixture or add a saturated solution of ammonia in ethanol.
-
Second Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. The progress of the amidation can also be monitored by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure Ambucetamide.
Causality of Experimental Choices:
-
Anhydrous Ethanol: Used as a polar protic solvent to facilitate the dissolution of the reactants and to mediate the nucleophilic substitution reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the starting ester.
-
Excess Dibutylamine: Ensures that the primary reaction, the displacement of the bromide, proceeds to completion. It also acts as a base to neutralize the HBr generated during the reaction, preventing potential side reactions.
-
Reflux Conditions: The application of heat increases the rate of the nucleophilic substitution reaction, allowing for a shorter reaction time.
-
Ammonia for Amidation: Ammonia is the nucleophile that converts the intermediate ester into the final amide product. Using a saturated solution or gaseous ammonia provides a high concentration of the reagent to drive the reaction forward.
Mechanism of Action: Inhibition of Uterine Smooth Muscle Contraction
Ambucetamide exerts its antispasmodic effect by directly acting on smooth muscle, particularly the myometrium (uterine smooth muscle). Dysmenorrhea, or menstrual pain, is often associated with intense uterine contractions.
The contraction of uterine smooth muscle is a complex process regulated by various signaling pathways. A key pathway involved is the RhoA/ROCK signaling cascade.
The RhoA/ROCK Signaling Pathway in Uterine Contraction
Caption: The RhoA/ROCK signaling pathway in uterine smooth muscle contraction.
Activation of G-protein coupled receptors (GPCRs) on the surface of myometrial cells leads to the activation of the small GTPase RhoA.[1][5][6][7] Active RhoA, in its GTP-bound state, then activates Rho-associated kinase (ROCK).[1][5][6][7] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP).[1] MLCP is responsible for dephosphorylating the myosin light chain (MLC). By inhibiting MLCP, ROCK increases the levels of phosphorylated MLC, which leads to smooth muscle contraction.[1]
Antispasmodic agents like Ambucetamide are believed to interfere with this or related pathways, leading to a decrease in uterine contractions and relief from pain. The exact molecular target of Ambucetamide is not fully elucidated, but its effect is a reduction in the contractile activity of the myometrium.[8][9][10][11]
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Methyl 2-bromo-2-(4-methoxyphenyl)acetate and its derivatives.[5]
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Handling and Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
-
Avoid formation of dust and aerosols.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain.
Conclusion: A Versatile Reagent for Future Drug Discovery
Methyl 2-bromo-2-(4-methoxyphenyl)acetate serves as a compelling example of how a well-designed chemical intermediate can significantly impact pharmaceutical development. Its application in the synthesis of Ambucetamide highlights its utility in creating molecules with important therapeutic properties. By understanding the underlying chemistry, reaction mechanisms, and biological pathways, researchers can continue to leverage this and similar building blocks to design and synthesize the next generation of innovative medicines. The protocols and information provided in this guide are intended to empower researchers to safely and effectively utilize this valuable reagent in their drug discovery endeavors.
References
- PubChem. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. National Center for Biotechnology Information.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Bromo-4-methoxyphenylacetic acid.
- Janssen, P. (2003). Paul Janssen (1926-2003). British Medical Journal, 327(7425), 1224.
- Gao, Y., et al. (2019). Selenium Deficiency Affects Uterine Smooth Muscle Contraction Through Regulation of the RhoA/ROCK Signalling Pathway in Mice. Biological Trace Element Research, 193(2), 488-497.
- Kim, J., et al. (2015). Abnormal Activation of RhoA/ROCK-I Signaling in Junctional Zone Smooth Muscle Cells of Patients With Adenomyosis. Reproductive Sciences, 22(12), 1547-1556.
- YourDictionary. (n.d.). Ambucetamide definition.
- The Washington Post. (1993, February 15). A DRUG INVENTOR'S GREAT TRACK RECORD.
- Lecturio. (n.d.). Antispasmodics.
- Rohwer, A. C., et al. (2014). Antispasmodics for labour.
- Cleveland Clinic. (n.d.). Antispasmodic Medication: Uses & Side Effects.
- Lacy, B. E., et al. (2021). Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options.
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- 3. researchgate.net [researchgate.net]
- 4. A DRUG INVENTOR'S GREAT TRACK RECORD - The Washington Post [washingtonpost.com]
- 5. Functions of RhoA in the female reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Abnormal Activation of RhoA/ROCK-I Signaling in Junctional Zone Smooth Muscle Cells of Patients With Adenomyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of α-Amino Acid Esters via Nucleophilic Substitution of Methyl 2-bromo-2-(4-methoxyphenyl)acetate with Primary Amines
Introduction: The Significance of α-Amino Phenylacetate Scaffolds
Derivatives of α-amino acids are fundamental building blocks in the fields of medicinal chemistry and drug development. Specifically, the α-amino-α-aryl acetate motif is a privileged scaffold present in a wide array of biologically active compounds and pharmaceutical agents. The reaction between α-halo esters and primary amines provides a direct and efficient route to these valuable intermediates.
This application note offers a detailed technical guide for researchers and scientists on the reaction of methyl 2-bromo-2-(4-methoxyphenyl)acetate with various primary amines. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss key parameters for optimization, and highlight the importance of this transformation in synthetic chemistry.
Reaction Mechanism: A Classic SN2 Pathway
The formation of methyl 2-amino-2-(4-methoxyphenyl)acetate derivatives from the corresponding α-bromo ester proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Causality of the Mechanism:
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic α-carbon (the carbon atom bonded to the bromine).
-
Transition State: The reaction proceeds through a single, high-energy transition state where the new carbon-nitrogen bond is partially formed, and the carbon-bromine bond is partially broken.
-
Inversion of Stereochemistry: If the α-carbon were chiral, this mechanism would result in an inversion of its stereochemical configuration.
-
Leaving Group Departure: The bromide ion is displaced as the leaving group.
-
Proton Transfer: The initial product is an ammonium salt. A second molecule of the primary amine (or another base) acts as a Brønsted-Lowry base, deprotonating the nitrogen to yield the final neutral α-amino ester product and an ammonium bromide salt.[2]
Caption: SN2 mechanism for the amination of an α-bromo ester.
Experimental Protocol: General Procedure
This protocol provides a reliable and scalable method for the synthesis of methyl 2-amino-2-(4-methoxyphenyl)acetate derivatives.
3.1. Materials and Equipment
-
Reactants:
-
Methyl 2-bromo-2-(4-methoxyphenyl)acetate
-
Primary amine (e.g., benzylamine, aniline, propylamine) (2.2 equivalents)
-
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Reagents for Work-up: Ethyl acetate (EtOAc), deionized water, brine
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-bromo-2-(4-methoxyphenyl)acetate (1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.2 M with respect to the bromoester. Stir the mixture until the solid is fully dissolved.
-
Amine Addition: Add the primary amine (2.2 equiv.) dropwise to the stirred solution at room temperature.
-
Rationale: A stoichiometric excess of the amine is crucial. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HBr generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids the formation of a stable ammonium salt product that can be difficult to work with. This strategy also helps to minimize the potential for over-alkylation of the desired product.[3]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting bromoester spot is consumed (typically 4-24 hours). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the solvent. b. Dilute the residue with ethyl acetate (EtOAc) and transfer it to a separatory funnel. c. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
- Rationale: The water washes remove the ammonium bromide salt and any remaining excess primary amine. The brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure α-amino ester derivative.[4][5]
3.3. Characterization The structure and purity of the final product should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch of the ester).
Key Parameters and Optimization Strategies
The success of this reaction depends on several key factors. Understanding these allows for rational optimization.
| Parameter | Recommendation & Rationale |
| Nucleophile | Aliphatic amines (e.g., benzylamine, propylamine) are generally more nucleophilic and react faster than aromatic amines (e.g., aniline). Aromatic amines may require gentle heating to achieve a reasonable reaction rate due to their lower basicity and nucleophilicity. |
| Stoichiometry | Using 2.0 - 2.5 equivalents of the amine is standard practice to drive the reaction to completion and act as an internal base.[2][3] Alternatively, 1.1 equivalents of the amine can be used with 1.2-1.5 equivalents of a non-nucleophilic external base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[6][7] |
| Solvent | Polar aprotic solvents like MeCN, DMF, or THF are ideal as they solvate the cation of the transition state without strongly hydrogen-bonding with the nucleophile, thus facilitating the SN2 reaction. |
| Temperature | Most reactions proceed efficiently at room temperature . For less reactive amines (e.g., electron-deficient anilines), heating to 40-80 °C may be necessary.[4] High temperatures should be avoided to minimize side reactions. |
Experimental Workflow and Data Visualization
The entire process, from reaction setup to final product characterization, follows a logical and systematic workflow.
Caption: Standard experimental workflow for the synthesis of α-amino esters.
Conclusion
The nucleophilic substitution of methyl 2-bromo-2-(4-methoxyphenyl)acetate with primary amines is a powerful and straightforward method for synthesizing α-amino-α-aryl acetate derivatives. By carefully controlling the stoichiometry of the amine, selecting an appropriate solvent, and monitoring the reaction, researchers can achieve high yields of these valuable compounds. The protocol and insights provided in this note serve as a robust foundation for scientists engaged in organic synthesis and drug discovery.
References
-
The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022, January 13). MDPI. Retrieved January 4, 2026, from [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
-
Methyl 2-(3-bromo-4-methoxyphenyl)acetate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024, December 4). IUCrData. Retrieved January 4, 2026, from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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4-Bromo-2-methoxyphenyl acetate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Retrieved January 4, 2026, from [Link]
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Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. (2026, January 1). DergiPark. Retrieved January 4, 2026, from [Link]
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5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
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New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. (1976, April). Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved January 4, 2026, from [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Introduction
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural motif, featuring a bromine atom at the alpha position to an ester, renders it a versatile building block for introducing the 4-methoxyphenylacetyl group in drug development. A notable application of this intermediate is in the synthesis of Ambucetamide, an antispasmodic agent effective in treating menstrual pain.[1] The development of a robust, scalable, and economically viable synthesis is therefore of critical importance to the pharmaceutical industry. This document provides a comprehensive guide to the large-scale synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, focusing on a process that is both efficient and amenable to industrial production.
Synthetic Strategy and Mechanistic Rationale
Two primary synthetic routes are commonly considered for the preparation of α-bromo esters:
-
Route A: Esterification of the corresponding carboxylic acid (4-methoxyphenylacetic acid) followed by α-bromination of the resulting ester.
-
Route B: α-bromination of the carboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification of the α-bromo acid.[2][3][4][5][6]
For large-scale industrial synthesis, Route A is often preferred. This preference is primarily due to the superior handling characteristics of N-Bromosuccinimide (NBS) as a brominating agent compared to liquid bromine, which is used in the HVZ reaction. NBS is a solid, which simplifies storage, transportation, and dispensing on a large scale.[7] In contrast, liquid bromine is highly corrosive and volatile, requiring specialized handling procedures and equipment.[1]
The selected strategy, therefore, involves the initial synthesis of Methyl 4-methoxyphenylacetate from 4-methoxyphenylacetic acid, followed by a selective α-bromination using NBS.
Reaction Mechanism
The α-bromination of the ester with NBS is proposed to proceed via a radical mechanism, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction can also be catalyzed by acid. The mechanism involves the following key steps:
-
Initiation: Homolytic cleavage of the initiator (e.g., AIBN) to form radicals.
-
Propagation:
-
A radical abstracts a hydrogen atom from the α-position of the ester, forming a resonance-stabilized benzylic radical.
-
This radical then reacts with NBS to yield the desired α-bromo ester and a succinimidyl radical.
-
The succinimidyl radical abstracts a hydrogen from another molecule of the starting ester to continue the chain reaction.
-
-
Termination: Combination of any two radicals to form a non-radical species.
Experimental Protocols
Part 1: Synthesis of Methyl 4-methoxyphenylacetate
This initial step involves a classic Fischer esterification of 4-methoxyphenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
4-methoxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution (saturated NaCl)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with 4-methoxyphenylacetic acid (10.0 kg, 60.2 mol) and methanol (40 L).
-
Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (1.0 L) to the mixture. An exotherm will be observed; maintain the temperature below 40°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a larger vessel containing cold water (100 L).
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 L).
-
Combine the organic extracts and wash sequentially with water (20 L), 5% sodium bicarbonate solution (2 x 20 L), and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator to yield Methyl 4-methoxyphenylacetate as a liquid.[8][9]
Part 2: α-Bromination of Methyl 4-methoxyphenylacetate
This step utilizes N-Bromosuccinimide (NBS) for the selective bromination at the α-position.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and a port for solid addition.
-
Methyl 4-methoxyphenylacetate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride or a suitable alternative solvent (e.g., acetonitrile)
-
Azobisisobutyronitrile (AIBN) or a UV lamp for initiation.
-
Sodium thiosulfate solution (10% w/v)
-
Vacuum distillation setup.
Procedure:
-
Charging the Reactor: Charge the reactor with Methyl 4-methoxyphenylacetate (from Part 1) and carbon tetrachloride (50 L).
-
Reagent Addition: Add N-Bromosuccinimide (11.2 kg, 63.0 mol) to the stirred solution.
-
Initiation: Add a catalytic amount of AIBN (100 g). Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Reaction: Heat the mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed. The progress can also be monitored by observing the succinimide byproduct, which will float on top of the carbon tetrachloride.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with 10% sodium thiosulfate solution (2 x 15 L) to remove any unreacted bromine, followed by water (15 L) and brine (15 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Methyl 2-bromo-2-(4-methoxyphenyl)acetate as a clear oil.[1]
-
Process Parameters and Data
| Parameter | Part 1: Esterification | Part 2: α-Bromination |
| Key Reagents | 4-methoxyphenylacetic acid, Methanol, H₂SO₄ | Methyl 4-methoxyphenylacetate, NBS, AIBN |
| Solvent | Methanol (reagent and solvent) | Carbon Tetrachloride |
| Temperature | 65-70°C (Reflux) | ~77°C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Expected Yield | >95% | 80-90% |
| Purity (Post-purification) | >98% | >98% |
| Purification Method | Extraction and solvent removal | Vacuum Distillation |
Safety Precautions
All procedures should be carried out in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. Handle with extreme care.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Its use is highly regulated, and suitable, less hazardous alternatives such as acetonitrile should be considered where possible. It is a suspected carcinogen.
-
AIBN: AIBN is a flammable solid and can decompose explosively upon heating. Store in a cool place and handle with care.
-
Bromine (if generated): Bromine is highly corrosive and toxic. Ensure any potential for bromine release is controlled.
In case of skin or eye contact, immediately flush with copious amounts of water and seek medical attention.[2][3][4]
Visualizations
Overall Synthesis Workflow
Caption: Workflow for the large-scale synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Proposed Reaction Mechanism for α-Bromination
Caption: Proposed radical mechanism for the α-bromination step.
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Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
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BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]
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Application Notes and Protocols for the Synthesis of Anti-Inflammatory and Analgesic Agents
Introduction: The Synthetic Cornerstone of Pain and Inflammation Management
The development of effective anti-inflammatory and analgesic agents represents a triumph of modern medicinal chemistry. These compounds, ranging from household names like aspirin and ibuprofen to highly specific targeted therapies, are fundamental to managing a spectrum of conditions from minor aches to chronic inflammatory diseases. The efficacy and safety of these drugs are intrinsically linked to the ingenuity of their synthetic pathways. This guide provides an in-depth exploration of the synthesis of key non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, offering detailed protocols and the strategic rationale behind the chosen chemical transformations. We will delve into both classical and modern, greener synthetic routes, underscoring the evolution of synthetic chemistry towards greater efficiency and sustainability. Furthermore, we will touch upon the crucial aspect of pharmacological screening, providing a protocol for assessing the analgesic potential of newly synthesized compounds.
The Central Role of Cyclooxygenase (COX) Inhibition
The majority of non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate pain and inflammation.[1][2] There are two primary isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastrointestinal tract and mediating platelet aggregation.[2] In contrast, COX-2 is typically induced at sites of inflammation.[2] Traditional NSAIDs inhibit both COX-1 and COX-2, which accounts for both their therapeutic effects and common side effects like gastrointestinal issues.[3] The quest for safer NSAIDs led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][3]
Caption: The six-step "brown" synthesis of Ibuprofen.
The BHC "Green" Synthesis: In the 1990s, the BHC Company (a joint venture of Boots and Hoechst Celanese) developed a streamlined, three-step synthesis. [4]This "green" approach significantly improved atom economy from 40% to 77% and utilized catalysts that could be recovered and reused. [5][6]
Caption: The three-step "green" synthesis of Ibuprofen.
Protocol: Green Synthesis of Ibuprofen
Step 1: Friedel-Crafts Acylation
-
In a suitable reactor, charge isobutylbenzene and acetic anhydride.
-
Add anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.
-
The reaction proceeds to form 4-isobutylacetophenone.
-
The HF can be recovered and reused with high efficiency. [6] Step 2: Hydrogenation
-
The 4-isobutylacetophenone is hydrogenated using hydrogen gas in the presence of a Raney nickel catalyst.
-
This step reduces the ketone to a secondary alcohol.
-
The Raney nickel catalyst can be recovered and reused. [7] Step 3: Carbonylation
-
The alcohol intermediate is subjected to carbonylation with carbon monoxide in the presence of a palladium catalyst.
-
This step introduces the carboxylic acid moiety, yielding ibuprofen.
-
The palladium catalyst can also be recycled. [7]
Naproxen: Asymmetric Synthesis
Naproxen is another widely used NSAID, sold as a single enantiomer, (S)-naproxen, which is the active form. [4]The development of asymmetric syntheses for naproxen has been a significant area of research to avoid the need for chiral resolution of a racemic mixture.
Classical Synthesis: The traditional synthesis produced a racemic mixture of naproxen, which then required a resolution step using an expensive resolving agent like cinchonidine. [4] Modern Asymmetric Approaches: More recent methods focus on creating the chiral center stereoselectively. One such approach involves asymmetric hydrogenation. [4]A chiral ferrocene-ruthenium complex has been shown to be effective in this reduction, yielding (S)-naproxen with high enantiomeric purity and chemical yield. [4]
| Synthesis Route | Key Features | Atom Economy | Enantioselectivity |
|---|---|---|---|
| Classical Ibuprofen | 6 steps, stoichiometric reagents, significant waste. [5] | ~40% [5] | N/A (racemic) |
| Green Ibuprofen | 3 steps, catalytic, recyclable reagents, minimal waste. [5] | ~77% (up to 99% with byproduct reuse) [5] | N/A (racemic) |
| Classical Naproxen | Racemic product requiring chiral resolution. [4] | Lower due to resolution step | Achieved post-synthesis |
| Asymmetric Naproxen | Stereoselective synthesis using chiral catalysts. [4]| Higher than classical route | >97% ee [4]|
Synthesis of Arylacetic Acid Derivatives: Diclofenac
Diclofenac is a potent NSAID belonging to the phenylacetic acid class. [8]Its synthesis involves the formation of a diarylamine intermediate.
A Common Synthetic Route for Diclofenac: A widely used synthesis starts from N-(2,6-dichlorophenyl)aniline, which is then reacted with chloroacetyl chloride. A subsequent intramolecular Friedel-Crafts cyclization followed by hydrolysis yields diclofenac. [9][10]
Protocol: Synthesis of Diclofenac
Step 1: Amide Formation
-
React 2,6-dichloroaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dichlorophenyl)acetamide.
Step 2: Smiles Rearrangement and Cyclization
-
The intermediate from Step 1 can undergo a base-catalyzed Smiles rearrangement and subsequent intramolecular cyclization. An alternative is an acid-catalyzed cyclization of N-(2,6-dichlorophenyl)-α-(methylsulfinyl)acetanilide. [9] Step 3: Hydrolysis
-
Hydrolysis of the resulting oxindole intermediate yields diclofenac. [9] Continuous flow chemistry has also been applied to the synthesis of diclofenac, offering advantages such as improved efficiency, safety, and shorter reaction times compared to traditional batch processing. [10]
Synthesis of Salicylates: Aspirin
Aspirin (acetylsalicylic acid) is one of the oldest and most well-known NSAIDs. Its synthesis is a staple in introductory organic chemistry labs.
Synthesis of Aspirin: Aspirin is synthesized through the esterification of salicylic acid. [11]Acetic anhydride is used as the acetylating agent, and a small amount of an acid, such as sulfuric or phosphoric acid, is used as a catalyst. [11][12]
Caption: Synthesis of Aspirin.
Protocol: Laboratory Synthesis of Aspirin
-
Place salicylic acid in a flask.
-
Carefully add acetic anhydride and a few drops of concentrated sulfuric acid as a catalyst. [12]3. Heat the mixture gently in a water bath to facilitate the reaction.
-
Cool the mixture and add water to hydrolyze any excess acetic anhydride.
-
The aspirin will precipitate as a solid.
-
Collect the crude aspirin by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent mixture, such as ethanol/water.
Synthesis of Selective COX-2 Inhibitors: Celecoxib
The development of selective COX-2 inhibitors like celecoxib was a major advancement in anti-inflammatory therapy. [1][2]The key structural feature of many "coxibs" is a diarylheterocycle. [3]The selectivity of these compounds is attributed to their ability to bind to a side pocket present in the COX-2 enzyme but not in COX-1. [13] Synthesis of Celecoxib: The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. [14][15]
Protocol: Synthesis of Celecoxib
Step 1: Claisen Condensation
-
React 4-methylacetophenone with ethyl trifluoroacetate in the presence of a base like sodium methoxide to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. [14][16] Step 2: Cyclocondensation
-
The dione intermediate is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. [17]2. Heating this mixture under reflux conditions leads to a cyclocondensation reaction, forming the pyrazole ring of celecoxib. [16][17]3. The crude celecoxib can be purified by recrystallization.
Caption: A common synthetic route for Celecoxib.
Pharmacological Screening of Novel Analgesic Agents
Once a novel compound has been synthesized, its biological activity must be assessed. In vivo models are crucial for evaluating the analgesic efficacy of potential new drugs. [18][19]The formalin test is a widely used model that can differentiate between central and peripheral analgesic mechanisms. [20]
Protocol: In Vivo Analgesic Screening - The Formalin Test
Objective: To assess the analgesic potential of a novel compound by measuring its effect on nociceptive behavior induced by a formalin injection.
Materials:
-
Test animals (e.g., mice or rats)
-
Test compound, vehicle control, and positive control (e.g., morphine or an NSAID)
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers
-
Syringes for administration
Procedure:
-
Acclimatize the animals to the observation chambers.
-
Administer the test compound, vehicle, or positive control at a predetermined time before the formalin injection.
-
Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and record nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw).
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain. [20]6. Analyze the data by comparing the duration of nociceptive behaviors in the test compound group to the vehicle control group.
-
Interpretation of Results:
-
Inhibition of Phase 1 suggests a central analgesic mechanism.
-
Inhibition of Phase 2 suggests an anti-inflammatory effect.
-
Centrally acting analgesics like opioids typically inhibit both phases, while NSAIDs primarily inhibit Phase 2. [18]
Conclusion
The synthesis of anti-inflammatory and analgesic agents is a dynamic field that continues to evolve. From the classic multi-step syntheses of early NSAIDs to the elegant, green, and catalytic methods employed today, the focus has increasingly shifted towards efficiency, sustainability, and stereoselectivity. The principles and protocols outlined in this guide provide a foundation for researchers and drug development professionals to understand and engage in the creation of these vital medicines. The interplay between innovative synthetic chemistry and rigorous pharmacological evaluation will continue to drive the discovery of safer and more effective treatments for pain and inflammation.
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Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using α-Halide Ester Initiators
Introduction: Precision in Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) stands as a revolutionary technique in polymer chemistry, offering unprecedented control over the synthesis of macromolecules.[1][2] Developed in the mid-1990s by Krzysztof Matyjaszewski and Mitsuo Sawamoto independently, ATRP is a controlled/"living" radical polymerization (CRP) method that enables the design of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and precisely engineered architectures and functionalities.[3] This level of control, which was largely unattainable with conventional free radical polymerization, has made ATRP an indispensable tool in materials science, nanotechnology, and drug development for creating advanced materials like block copolymers, star polymers, and polymer brushes.[1][4]
At the heart of ATRP is a reversible deactivation mechanism. The process relies on a dynamic equilibrium between a minute amount of active, growing radical species and a vast majority of dormant polymer chains capped with a transferable atom (typically a halogen).[5][6] This equilibrium is mediated by a transition metal catalyst, most commonly a copper complex.[3][7] By keeping the concentration of active radicals exceptionally low, the probability of irreversible termination reactions that plague conventional radical polymerizations is drastically minimized.[1]
This guide provides a detailed exploration of the experimental setup for ATRP, with a specific focus on the use of α-halide ester initiators—a versatile and highly efficient class of compounds for initiating controlled polymer growth.[8]
The Core Mechanism: A Catalyst-Mediated Equilibrium
The elegance of ATRP lies in its core mechanism: a reversible atom transfer process. The polymerization is initiated by an alkyl halide (R-X), such as an α-halide ester, in the presence of a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand).
The process unfolds as follows:
-
Activation: The catalyst (Cu(I) complex) abstracts a halogen atom (X) from the initiator (R-X), forming a radical (R•) and oxidizing the metal complex (to a Cu(II) complex). This is the activation step, with a rate constant kact.[9]
-
Propagation: The newly formed radical (R•) propagates by adding to monomer units (M), similar to conventional radical polymerization, with a rate constant kp.
-
Deactivation: The oxidized metal complex (Cu(II) complex) can rapidly transfer the halogen atom back to the propagating radical (Pn•), reforming a dormant polymer chain (Pn-X) and the reduced-state catalyst (Cu(I) complex). This is the crucial deactivation step, with a rate constant kdeact.[9]
This reversible activation-deactivation cycle establishes an equilibrium that is heavily shifted towards the dormant species.[10] Consequently, all polymer chains are initiated at approximately the same time and grow intermittently at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI).[10]
Caption: Experimental workflow for a typical ATRP synthesis.
Polymer Characterization: Validating Control
-
¹H NMR Spectroscopy : Used to calculate monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks. It can also confirm the presence of initiator fragments at the chain ends. * Gel Permeation Chromatography (GPC/SEC) : This is the definitive technique for assessing the "living" character of the polymerization. A successful ATRP will show:
-
A linear increase in number-average molecular weight (Mn) with monomer conversion.
-
A low and narrow polydispersity index (PDI = Mw/Mn), typically below 1.5, and often as low as 1.1.
-
A symmetrical, monomodal peak that shifts to higher molecular weights as the reaction progresses.
-
-
MALDI-TOF Mass Spectrometry : Provides absolute molecular weight information and can resolve individual polymer chains, allowing for detailed end-group analysis. [11]
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Title: Atom Transfer Radical Polymerization Source: Chemical Reviews - ACS Publications URL: [Link]
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Title: CHAPTER 8: Atom Transfer Radical Polymerization (ATRP) Source: Royal Society of Chemistry URL: [Link]
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Title: Studies of atom transfer radical polymerization (ATRP) of acrylates by MALDI TOF mass spectrometry Source: ResearchGate URL: [Link]
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Title: Effects of Initiator Structure on Activation Rate Constants in ATRP Source: ResearchGate URL: [Link]
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Application Notes & Protocols: The Azetidine Scaffold as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a unique three-dimensional conformation that offers a compelling alternative to more traditional saturated and aromatic carbocycles.[3] This guide provides an in-depth exploration of the strategic advantages of incorporating the azetidine motif into bioactive molecules. We will delve into the rationale behind its use as a bioisostere, detail robust synthetic protocols for its incorporation and functionalization, and present methodologies for the biological evaluation of azetidine-containing compounds.
Introduction: The Strategic Value of the Azetidine Moiety
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of drug discovery. The conformational rigidity and unique stereoelectronic properties of the azetidine ring provide medicinal chemists with a powerful tool to navigate the complexities of molecular design.[4][5] Unlike more flexible aliphatic chains or larger saturated heterocycles, the constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1]
Furthermore, the introduction of an azetidine moiety can significantly influence the physicochemical properties of a molecule. It can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity compared to its carbocyclic or larger heterocyclic counterparts.[3][6] These attributes are highly desirable in the optimization of lead compounds, as they can lead to improved pharmacokinetic profiles and a greater likelihood of clinical success. At least seven approved drugs feature the azetidine scaffold, a testament to its value in pharmaceutical development.[7]
Azetidine as a Bioisostere
A key application of the azetidine ring is its use as a bioisostere for other common structural motifs.[8] Bioisosteric replacement is a strategy used to modify a lead compound's structure while retaining its biological activity, often with the goal of improving its drug-like properties.[9]
-
Replacement for Phenyl Rings: In some contexts, the 3-dimensional character of the azetidine ring can serve as a non-planar substitute for a phenyl group, providing novel exit vectors for substituent placement and exploring new chemical space.[10]
-
Saturated Ring Bioisostere: Azetidines are effective bioisosteres for larger saturated nitrogen heterocycles like pyrrolidine and piperidine.[6][11] This substitution can alter the basicity of the nitrogen atom and the overall shape of the molecule, potentially leading to improved target engagement and reduced off-target effects.
Synthetic Protocols for the Incorporation and Functionalization of Azetidines
The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain.[3][12] However, recent advances have provided a number of reliable methods for their preparation and subsequent modification.
Protocol 1: Synthesis of 2-Arylazetidines via Intramolecular Cyclization
This protocol describes a general method for the synthesis of N-protected 2-arylazetidines, which are valuable precursors for a wide range of bioactive molecules.[1] The key step is the base-mediated intramolecular cyclization of an N-protected amino mesylate or tosylate.
Workflow Diagram:
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Application Notes & Protocols: Covalent Immobilization of ATRP Initiators for Advanced Surface Engineering
Introduction: The Power of "Grafting From" with SI-ATRP
In the realm of materials science and drug development, the ability to precisely control the architecture of surfaces at the molecular level is paramount. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) stands out as a robust and versatile technique for creating well-defined polymer brushes on a multitude of substrates.[1][2] This "grafting from" approach, where polymers are grown directly from an immobilized initiator, allows for unparalleled control over polymer chain length, density, and composition, far exceeding what is possible with "grafting to" methods.[3]
The cornerstone of successful SI-ATRP is the covalent immobilization of the ATRP initiator onto the desired surface. This critical first step dictates the subsequent polymer brush growth and, ultimately, the final properties of the modified material. This guide provides a comprehensive overview of the most effective strategies for covalently attaching ATRP initiators, complete with detailed, field-proven protocols and the scientific rationale behind them.
Pillar 1: Strategic Selection of Immobilization Chemistry
The choice of immobilization chemistry is dictated primarily by the substrate's chemical nature. A successful strategy hinges on creating a stable, covalent bond between the surface and the initiator molecule. Below, we explore the most prevalent and reliable methods.
Silanization on Hydroxylated Surfaces (e.g., Silicon, Glass, Metal Oxides)
For substrates rich in hydroxyl (-OH) groups, such as silicon wafers, glass slides, and various metal oxides, silane chemistry is the gold standard. This method relies on the reaction between a silane-functionalized ATRP initiator and the surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds.[4]
-
Mechanism: The alkoxy groups of the silane initiator (e.g., trimethoxysilane) hydrolyze in the presence of trace water to form reactive silanols (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, releasing water or alcohol and forming a covalent linkage.
-
Key Considerations: Anhydrous conditions are crucial during the silanization reaction itself to prevent premature self-polymerization of the silane initiator in solution, which can lead to a disordered, multi-layered initiator film.[4]
Thiol-Gold Self-Assembled Monolayers (SAMs) on Noble Metals (e.g., Gold, Silver)
Noble metal surfaces, particularly gold, offer a pristine platform for creating highly ordered initiator layers through the formation of self-assembled monolayers (SAMs). This technique leverages the strong, quasi-covalent bond between sulfur and gold.[5][6]
-
Mechanism: Thiol-functionalized ATRP initiators spontaneously assemble on a gold surface from a dilute solution. The sulfur headgroup forms a strong coordinate bond with the gold atoms, while the alkyl chains pack closely due to van der Waals interactions, resulting in a dense, well-ordered monolayer.[7]
-
Key Considerations: The cleanliness of the gold substrate is paramount for the formation of a high-quality SAM. The choice of solvent and immersion time can also influence the degree of order within the monolayer.
Catechol Adhesion on Diverse Surfaces (e.g., Metal Oxides, Polymers)
Inspired by the remarkable adhesive properties of mussel foot proteins, catechol-based chemistry provides a versatile and robust method for anchoring ATRP initiators to a wide array of surfaces, including metal oxides like titanium dioxide (TiO₂) and iron oxide (Fe₃O₄), as well as some polymers.[8][9][10]
-
Mechanism: The catechol moiety, a 1,2-dihydroxybenzene group, can form strong coordinate bonds with metal oxide surfaces.[10] It can also participate in other interactions, such as hydrogen bonding and π-π stacking, making it a versatile anchor for various substrates.[10]
-
Key Considerations: The pH of the deposition solution can significantly impact the binding efficiency and stability of catechol-based initiators.[10] Some catechol-functionalized initiators can be co-deposited with dopamine to form an adherent polydopamine layer that incorporates the initiator.[11]
Pillar 2: Self-Validating Protocols for Reproducible Success
The following protocols are designed to be self-validating, incorporating characterization steps to confirm the success of each stage. This ensures a reliable foundation for subsequent polymer brush growth.
Core Experimental Workflow
The general workflow for initiator immobilization and subsequent verification is a logical progression from surface preparation to final confirmation.
Caption: General experimental workflow for ATRP initiator immobilization.
Detailed Protocol 1: Immobilization on Silicon Wafer via Silanization
This protocol details the immobilization of an ATRP initiator, (3-(2-bromo-2-methyl)propionyloxy)propyltrimethoxysilane (BMPTS), onto a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood.
-
Anhydrous toluene
-
(3-(2-bromo-2-methyl)propionyloxy)propyltrimethoxysilane (BMPTS)
-
Triethylamine (TEA)
-
Acetone, Ethanol (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Hydroxylation (Causality: To remove organic contaminants and generate a high density of surface hydroxyl groups for reaction):
-
Immerse silicon wafers in Piranha solution for 15-30 minutes.
-
Rinse extensively with DI water.
-
Dry the wafers under a stream of nitrogen and then in an oven at 110 °C for 30 minutes.
-
-
Silanization Reaction (Causality: To covalently attach the initiator to the hydroxylated surface):
-
In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of BMPTS in anhydrous toluene.
-
Add a few drops of triethylamine (TEA) to the solution. TEA acts as a catalyst and neutralizes HCl that may be formed.
-
Place the cleaned, dry silicon wafers in a reaction vessel and immerse them in the BMPTS solution.
-
Allow the reaction to proceed for 16-24 hours at room temperature under an inert atmosphere.
-
-
Rinsing and Curing (Causality: To remove non-covalently bound initiator and complete the condensation reaction):
-
Remove the wafers from the silanization solution and rinse sequentially with toluene, acetone, and ethanol.
-
Sonicate the wafers in ethanol for 5 minutes to remove any physisorbed initiator.
-
Dry the wafers under a stream of nitrogen.
-
Cure the initiator layer by baking the wafers in an oven at 110 °C for 30-60 minutes. This drives the condensation reaction to completion, forming a more stable siloxane network.
-
Detailed Protocol 2: Immobilization on Gold via Thiol-SAM Formation
This protocol describes the formation of a self-assembled monolayer of an ω-mercaptoalkyl ATRP initiator (e.g., 11-mercaptoundecyl 2-bromo-2-methylpropionate) on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
ω-mercaptoalkyl ATRP initiator
-
Absolute ethanol (200 proof)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning (Causality: To ensure a pristine gold surface for optimal SAM formation):
-
Clean the gold substrates with a UV/Ozone cleaner for 15-20 minutes.
-
Alternatively, rinse the substrates with ethanol and dry under a stream of nitrogen immediately before use.
-
-
SAM Formation (Causality: To form a dense, ordered monolayer of initiator molecules):
-
Prepare a 1-5 mM solution of the thiol-functionalized ATRP initiator in absolute ethanol.
-
Immediately immerse the clean gold substrates into the thiol solution.
-
To minimize oxidation, it is best to purge the container with nitrogen, seal it, and wrap with parafilm.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing (Causality: To remove any non-specifically adsorbed thiol molecules):
-
Remove the substrates from the solution.
-
Rinse thoroughly with fresh absolute ethanol to wash away any unbound initiator.
-
Sonicate briefly (1-2 minutes) in fresh ethanol to ensure a clean monolayer.
-
Dry the substrates under a gentle stream of nitrogen.
-
Pillar 3: Authoritative Grounding & Comprehensive Verification
Successful immobilization is not an assumption; it is a verifiable outcome. Employing surface-sensitive analytical techniques is crucial to confirm the presence and quality of the initiator layer before proceeding with polymerization.
Key Characterization Techniques
Caption: Key techniques for verifying initiator immobilization.
-
Contact Angle Goniometry: This is a rapid and straightforward method to detect changes in surface chemistry.[12][13][14] A successful initiator immobilization will typically result in a significant change in the water contact angle. For instance, the hydrophilic native oxide of a silicon wafer (contact angle <10°) will become more hydrophobic after silanization with a typical alkyl bromide initiator (contact angle ~70-80°).
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique that provides quantitative elemental and chemical state information from the top 5-10 nm of a surface.[15][16][17][18] Analysis of the initiator-modified surface should reveal the presence of key elements from the initiator molecule, such as Bromine (from the initiating site), Silicon (from a silane anchor), or Nitrogen (from an amide linkage).
-
Spectroscopic Ellipsometry: This non-destructive optical technique is highly sensitive to the thickness of thin films.[19][20][21][22] It can accurately measure the thickness of the immobilized initiator layer, which is typically in the range of 1-2 nm for a well-formed monolayer. This measurement provides strong evidence of successful surface functionalization.
Data Presentation: Expected Outcomes
The table below summarizes typical results from the characterization of a silicon wafer before and after immobilization with BMPTS.
| Characterization Technique | Bare Silicon Wafer (Cleaned) | BMPTS-Modified Wafer | Rationale for Change |
| Water Contact Angle | < 10° | ~75° ± 5° | The hydrophilic SiO₂ surface is covered by the more hydrophobic alkyl bromide initiator layer. |
| XPS (Atomic %) | Si, O | Si, O, C, Br | Appearance of Carbon and Bromine signals confirms the presence of the organic initiator molecule. |
| Ellipsometry Thickness | ~1.5 nm (native oxide) | ~2.5 - 3.0 nm | The increase in thickness corresponds to the length of the covalently attached BMPTS molecule. |
Conclusion
The covalent immobilization of ATRP initiators is a foundational step for the creation of advanced functional surfaces. By carefully selecting the immobilization chemistry based on the substrate and meticulously following validated protocols, researchers can create robust initiator platforms. The integration of comprehensive surface characterization is not merely a suggestion but a requirement for ensuring the integrity of the initiator layer, thereby guaranteeing the successful and reproducible growth of well-defined polymer brushes for a myriad of applications in research, diagnostics, and therapeutics.
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- 15. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 16. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 17. X-Ray Photoelectron Spectroscopy (XPS) | Kratos Analytical [kratos.com]
- 18. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 19. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. horiba.com [horiba.com]
- 21. svc.org [svc.org]
- 22. Ellipsometry - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Aryl Morpholino Acetates via N-Alkylation with α-Bromo Aryl Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical properties—such as improving aqueous solubility, metabolic stability, and pharmacokinetic profiles—make it an invaluable building block for drug design.[1][3] When incorporated, the morpholine moiety can enhance a molecule's potency by establishing critical interactions, like hydrogen bonds via its oxygen atom, with target proteins such as kinases.[3]
This guide details the synthesis of aryl morpholino acetates, a class of compounds with significant potential in drug discovery programs. The core transformation involves the N-alkylation of morpholine with α-bromo aryl acetates. This synthetic route is efficient and relies on the fundamental principles of nucleophilic substitution, providing a versatile platform for generating diverse libraries of molecules for biological screening.
Mechanistic Insights: The SN2 Pathway
The synthesis of aryl morpholino acetates from α-bromo aryl acetates proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] This is a single, concerted step where the nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic α-carbon (the carbon bonded to the bromine) of the aryl acetate.[5][6]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine initiates a "backside attack" on the α-carbon of the α-bromo aryl acetate, approaching from the side opposite to the bromine atom.[2][5]
-
Transition State: A high-energy, trigonal bipyramidal transition state is momentarily formed. In this state, a partial bond exists between the incoming morpholine nitrogen and the α-carbon, while the carbon-bromine bond is partially broken.[2]
-
Leaving Group Departure: As the new carbon-nitrogen bond forms, the carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group.[2]
-
Proton Transfer: The resulting positively charged morpholinium intermediate is neutralized by a mild base (e.g., potassium carbonate) present in the reaction mixture, which abstracts a proton from the nitrogen to yield the final N-substituted morpholine derivative and a bromide salt.
The choice of a polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), is crucial as it solvates the cation of the base but does not strongly interact with the nucleophile, thus accelerating the SN2 reaction rate.[2]
Caption: General workflow of the SN2 reaction for morpholine N-alkylation.
Experimental Protocol: Synthesis of Phenyl 2-morpholinoacetate
This protocol provides a representative procedure for the synthesis of an aryl morpholino acetate using phenyl α-bromoacetate as the electrophile.
Materials:
-
Morpholine (≥99%)
-
Phenyl α-bromoacetate (≥97%)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99%)
-
Acetonitrile (CH₃CN), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 equivalents). Stir the suspension for 10-15 minutes at room temperature.
-
Substrate Addition: Add phenyl α-bromoacetate (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting α-bromo aryl acetate spot indicates reaction completion.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes), is often effective for isolating the pure aryl morpholino acetate.
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary and Characterization
The success of the synthesis should be confirmed through rigorous characterization of the final product.
Table 1: Representative Reaction Parameters
| Parameter | Value/Compound | Purpose |
| Electrophile | Phenyl α-bromoacetate | Provides the aryl acetate moiety |
| Nucleophile | Morpholine | Forms the core heterocyclic ring |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes HBr byproduct |
| Solvent | Acetonitrile (CH₃CN) | Polar aprotic solvent for SN2 |
| Temperature | 80-85 °C (Reflux) | Provides activation energy |
| Stoichiometry | 1.0 : 1.2 : 1.5 | (Electrophile:Nucleophile:Base) |
| Typical Yield | 70-90% | (Post-purification) |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential to confirm the structure. Key signals to identify include the protons on the morpholine ring and the methylene protons adjacent to the nitrogen and carbonyl group.[7][8]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch from the ester group (typically around 1750 cm⁻¹) and C-N/C-O stretches are indicative of the product.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[7]
Conclusion and Outlook
The N-alkylation of morpholine with α-bromo aryl acetates is a robust and reliable method for synthesizing a diverse range of aryl morpholino acetates. This protocol provides a solid foundation for researchers in medicinal chemistry to generate novel compounds for drug discovery pipelines. The versatility of this reaction allows for the incorporation of various substituents on the aryl ring, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic parameters.[9]
References
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). DOI: [Link]
- Asymmetric synthesis of α‐alkoxy aryl acetates. (n.d.). ResearchGate.
- Bisyarina, D. A., & Zefirov, N. S. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 155-189.
- Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube.
- Dwivedi, P., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved.
- Firouzabadi, H., Iranpoor, N., & Nowrouzi, F. (2004). Aluminum dodecatungstophosphate (AlPW12O40) as an effective catalyst for Friedel-Crafts acylation reactions. Tetrahedron, 60(47), 10843-10850.
-
Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]
- Li, G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 516-519.
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
- Mohamed, H. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2643-2655.
- Naureen, H., et al. (2023). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 28(22), 7586.
- Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7.
- BenchChem. (n.d.).
- Sperry, J., & Wright, D. L. (2005). The isocyanide SN2 reaction. Chemical Society Reviews, 34(9), 783-791.
- Tzara, E., et al. (2020). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. RSC Advances, 10(35), 20568-20576.
- Vaskevich, A. I., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Wolfe, J. P., & Rossi, S. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(16), 3730–3733.
- Xiao, Y., et al. (2021). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Chemistry – An Asian Journal, 16(17), 2446-2450.
- Yousif, E., et al. (2021). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry, 2021, 6688989.
- Zhang, X., & MacMillan, D. W. C. (2017). Direct Aldehyde C–H Bond Arylation and Alkylation via the Merger of Photoredox, Nickel, and Hydrogen Atom Transfer Catalysis. Journal of the American Chemical Society, 139(33), 11353–11356.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. (n.d.).
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2024). Molecular Diversity.
- Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. (1998). Journal of the Chemical Society, Perkin Transactions 1, 2247-2254.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Welcome to the technical support center for Methyl 2-bromo-2-(4-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] The purification of α-bromo esters can present unique challenges, from persistent impurities to physical state inconsistencies. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.
Section 1: Initial Assessment & Purification Strategy
Before any purification attempt, a preliminary analysis of your crude product is paramount. This initial characterization dictates the most efficient and effective purification strategy, saving valuable time and resources.
Q1: I have just completed the synthesis. What is the very first step I should take before purification?
A1: The first and most critical step is to analyze the crude reaction mixture. Do not proceed directly to a large-scale purification. Take a small aliquot of your crude product and perform the following quick analyses:
-
Thin-Layer Chromatography (TLC): This will give you a qualitative assessment of the reaction's success. You can visualize the starting material, your desired product, and any major byproducts. It is the foundational step for developing a column chromatography method.
-
¹H NMR Spectroscopy: A crude NMR spectrum provides invaluable information. It can confirm the presence of your product's characteristic peaks, reveal the ratio of product to remaining starting material, and help identify the nature of major impurities (e.g., di-brominated species, hydrolyzed acid).
Understanding the impurity profile allows you to select the most appropriate purification technique, as outlined in the workflow diagram below.
Caption: Workflow for selecting a purification method.
Section 2: Troubleshooting Guide for Common Purification Techniques
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Focus Area: Silica Gel Column Chromatography
Column chromatography is the most frequently employed method for purifying α-bromo esters, which are often oils or low-melting solids.[3][4]
Q2: My product is an oil, and TLC shows it's fairly impure. What are the best starting conditions for column chromatography?
A2: Based on the polarity of your target molecule and literature precedents for similar compounds, a gradient elution on silica gel is the recommended approach.[3][4] The polarity of the α-bromo ester is slightly higher than its non-brominated precursor but significantly lower than more polar impurities like hydrolyzed acids.
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Standard choice for compounds of this polarity. Finer mesh provides higher resolution. |
| Mobile Phase | Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether | A low-polarity system is ideal. Start with 100% Hexane and gradually increase the EtOAc concentration. |
| Gradient Profile | 0% -> 10% EtOAc in Hexane | This gradient will elute non-polar impurities first, followed by your product. A typical starting point for a similar compound is 10% EtOAc in petroleum ether.[3] |
| Detection | UV lamp at 254 nm | The aromatic ring in your compound makes it UV-active, allowing for easy visualization of fractions. |
Q3: The separation between my product and an impurity is very poor. They are co-eluting. What can I do to improve resolution?
A3: Poor separation is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Solvent System: If EtOAc/Hexane is not providing adequate separation, the polarity difference between your compound and the impurity may be too small for that system. Consider switching to a different solvent system that offers alternative selectivity. A combination of Toluene and Hexane can be very effective for separating compounds with similar polarities, especially those containing aromatic rings.[5]
-
Shallow the Gradient: If you are running a gradient, make it shallower. A slower increase in the polar solvent (e.g., 0-5% EtOAc over many column volumes) can significantly improve the separation of closely eluting spots.
-
Check for Overloading: Loading too much crude product onto the column is a primary cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product) for difficult separations.
-
Dry Loading: If your crude product is not fully soluble in the initial mobile phase, it can streak down the column. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
Focus Area: Recrystallization
Q4: My crude product solidified, but it appears discolored and impure. I tried to recrystallize it, but it just turned into an oil in the hot solvent. What is happening?
A4: This phenomenon is known as "oiling out" and is very common for compounds with low melting points or when significant impurities are present.[6] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of forming a crystal lattice, the compound separates as a liquid phase.
Troubleshooting "Oiling Out":
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add more of the "good" solvent (the one it is more soluble in) to the hot mixture until the oil phase redissolves completely. The solution will now become saturated at a lower temperature, hopefully below the compound's melting point.[6]
-
Lower the Crystallization Temperature: Allow the solution to cool much more slowly. Rapid cooling (e.g., placing it directly in an ice bath) promotes oiling out. Let it cool to room temperature undisturbed, and then gradually cool it further.
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate nucleation.
-
Change the Solvent System: Your current solvent may be unsuitable. An ideal system for recrystallization involves a solvent in which the compound is highly soluble when hot and poorly soluble when cold. For a compound like this, consider a mixed solvent system like Ethanol/Water or Acetone/Hexane.[6]
Q5: My purified crystals are still yellow/brown. How can I remove colored impurities?
A5: Colored impurities are often large, polar, non-volatile molecules. They can be effectively removed by treating the hot solution with activated charcoal before filtration.[6]
Causality: Activated charcoal has a very high surface area with pores that readily adsorb large, flat molecules like conjugated chromophores, while your smaller target molecule remains in solution.
Protocol:
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Caution: Use sparingly, as it can also adsorb your product, reducing yield.
-
Keep the solution hot for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize.
Focus Area: Vacuum Distillation
Q6: I have a large quantity (>20 g) of product that is an oil. The main impurities appear to be non-volatile (e.g., polymerization products, salts). Is distillation a good choice?
A6: Yes, for large-scale purification where impurities are non-volatile, vacuum distillation is an excellent and scalable method. The boiling point of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is reported as 119-136 °C at a pressure of 0.3-0.5 Torr, making it a suitable candidate for this technique.[1]
Key Considerations for Success:
-
High Vacuum: A good, stable vacuum is essential. Use a high-quality vacuum pump and ensure all joints are properly sealed to reach pressures below 1 Torr.
-
Controlled Heating: Use an oil bath and magnetic stirring for even, controlled heating. Overheating can cause decomposition, which will appear as charring or darkening of the material in the distillation flask.
-
Fractional Distillation Setup: Use a short-path distillation head or a Vigreux column to achieve better separation between your product and any impurities with close boiling points.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for purifying 1-2 grams of crude product where TLC analysis indicates the presence of closely eluting impurities.
-
Column Preparation:
-
Select a glass column with a diameter appropriate for your scale (e.g., a 40 mm diameter column for 1-2 g of crude material).
-
Prepare a slurry of silica gel (100-200 mesh) in 100% hexane (approx. 60 g of silica).
-
Pour the slurry into the column and allow it to pack under a gentle flow of hexane. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product (~2 g) in a minimal amount of dichloromethane (DCM).
-
Add ~4 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica bed in the column.
-
-
Elution:
-
Begin eluting with 100% Hexane, collecting fractions.
-
Gradually increase the polarity. A suggested shallow gradient is as follows:
-
200 mL of 100% Hexane
-
200 mL of 2% EtOAc in Hexane
-
400 mL of 5% EtOAc in Hexane
-
400 mL of 10% EtOAc in Hexane
-
-
Monitor the elution process by collecting small fractions (e.g., 20 mL) and analyzing them by TLC.
-
-
Fraction Analysis & Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 2-bromo-2-(4-methoxyphenyl)acetate, which is typically a pale yellow oil.[3]
-
Caption: Troubleshooting decision tree for column chromatography.
References
-
Methyl 2-broMo-2-(4-Methoxyphenyl)acetate Chemical Properties. LookChem. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health (NIH). [Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit r/Chempros. [Link]
-
Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. Royal Society of Chemistry. [Link]
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
Sources
- 1. Cas 50612-99-2,Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Common side reactions in the bromination of 4-methoxyphenylacetic acid derivatives.
Welcome to the technical support center for the bromination of 4-methoxyphenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and optimize your experimental outcomes.
Introduction
The bromination of 4-methoxyphenylacetic acid is a crucial step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1] The methoxy group (-OCH₃) and the acetic acid side chain (-CH₂COOH) introduce unique electronic and steric factors that, while guiding the desired regioselectivity, can also lead to a variety of undesired side reactions. Understanding and controlling these competing pathways is paramount for achieving high yield and purity of the target 3-bromo-4-methoxyphenylacetic acid.[1] This guide provides a comprehensive overview of the most common challenges encountered during this electrophilic aromatic substitution and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the bromination of 4-methoxyphenylacetic acid derivatives.
Q1: My reaction is producing a significant amount of a dibrominated product. How can I prevent this?
A1: This is a classic case of over-bromination, a common issue when dealing with highly activated aromatic rings like anisole derivatives.[2][3] The methoxy group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack after the first bromine atom has been introduced.[4][5]
-
Cause: The primary causes are an excess of the brominating agent and/or reaction conditions that are too harsh (e.g., high temperature).[2]
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your substrate to the brominating agent.[2]
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture at a controlled rate.[1][2] This helps to maintain a low concentration of the electrophile throughout the reaction.
-
Temperature Control: Perform the reaction at a lower temperature, for instance, by using an ice bath (0-5 °C), to decrease the reaction rate and improve selectivity.[2][3]
-
Q2: I'm observing a byproduct that appears to be brominated on the acetic acid side chain. What is happening and how can I avoid it?
A2: You are likely encountering benzylic bromination. The carbon atom adjacent to the benzene ring (the benzylic position) is susceptible to radical bromination, especially under certain conditions.[6][7][8]
-
Cause: This side reaction is favored by the presence of radical initiators (like light or peroxides) and is most efficient with reagents like N-bromosuccinimide (NBS) in nonpolar solvents.[6][7][9] The stability of the resulting benzylic radical promotes this pathway.[7][8]
-
Solution:
-
Choose the Right Reagent: For aromatic ring bromination, ionic mechanisms are preferred. Using molecular bromine (Br₂) in a polar solvent like acetic acid promotes the desired electrophilic aromatic substitution and disfavors the radical pathway.[1][10]
-
Exclude Light and Radical Initiators: Conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and ensure your reagents and solvents are free from peroxide impurities.
-
Q3: My desired product yield is low, and I'm isolating a phenolic compound. What could be causing this?
A3: This suggests that the methoxy group is being cleaved. Ether cleavage is a possible side reaction under strongly acidic conditions, especially in the presence of nucleophilic bromide ions (HBr).[11]
-
Cause: The reaction can generate HBr as a byproduct, which can then protonate the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by a bromide ion on the methyl group leads to the formation of a phenol and methyl bromide.[11]
-
Solution:
-
Moderate Acidity: While acetic acid is a common solvent, avoid the use of stronger acids if possible.[1]
-
Temperature Control: Higher temperatures can accelerate the rate of ether cleavage. Maintaining a low reaction temperature is beneficial.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of side reactions like ether cleavage.
-
Q4: I'm having trouble with the regioselectivity of the bromination. Why is the bromine adding to the position ortho to the methoxy group instead of ortho to the acetic acid group?
A4: The regioselectivity is primarily governed by the powerful activating and ortho-, para-directing effect of the methoxy group.[2][4]
-
Cause: The methoxy group donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.[4][5] The acetic acid group is a deactivating group, which directs incoming electrophiles to the meta position, but its influence is overridden by the much stronger activating effect of the methoxy group. Since the para position is already occupied by the acetic acid group, the primary positions for bromination are ortho to the methoxy group.
-
Solution: This is the expected and desired outcome for this reaction, leading to 3-bromo-4-methoxyphenylacetic acid. If you are aiming for a different regioisomer, a different synthetic strategy will be required.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and systematic approaches to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Significant Polybromination | 1. Excess brominating agent.[2] 2. High reaction temperature. 3. Highly concentrated reagents. | 1. Verify Stoichiometry: Carefully calculate and use a 1:1 molar ratio of substrate to brominating agent. 2. Temperature Control: Maintain the reaction temperature at 0-5 °C using an ice bath.[2] 3. Slow Addition: Add the brominating agent dropwise over a period of 30-60 minutes to the stirred solution of the substrate.[1] |
| Benzylic Bromination | 1. Use of radical brominating agents (e.g., NBS).[9] 2. Presence of radical initiators (light, peroxides).[6] 3. Non-polar solvent.[12] | 1. Select Appropriate Reagent: Use Br₂ in acetic acid for electrophilic aromatic substitution.[1] 2. Control Reaction Environment: Protect the reaction from light. Use fresh, peroxide-free solvents. 3. Choose a Polar Solvent: Acetic acid is a good choice as it favors the ionic mechanism.[10] |
| Ether Cleavage (Phenol Formation) | 1. Presence of strong acid (HBr).[11] 2. High reaction temperature. 3. Prolonged reaction time. | 1. Buffer the Reaction: If HBr generation is a significant issue, consider adding a mild, non-nucleophilic base to scavenge the acid. 2. Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction by TLC to avoid unnecessarily long reaction times. |
| Ipso-Substitution | Replacement of a substituent other than hydrogen. | While less common in this specific reaction, ipso-substitution can occur, where the electrophile attacks a carbon already bearing a substituent.[12][13][14] In the case of 4-methoxyphenylacetic acid, this is unlikely to be a major pathway for bromination. |
| Incomplete Reaction | 1. Insufficient brominating agent. 2. Low reaction temperature. 3. Deactivated starting material. | 1. Check Reagent Purity: Ensure your brominating agent has not degraded. 2. Adjust Temperature: If the reaction is too slow at low temperatures, allow it to warm to room temperature after the addition of the brominating agent is complete.[1] 3. Confirm Starting Material Identity: Verify the identity and purity of your starting 4-methoxyphenylacetic acid. |
| Difficult Product Isolation | 1. Presence of unreacted bromine. 2. Formation of multiple, hard-to-separate byproducts. | 1. Quench Excess Bromine: After the reaction is complete, quench any unreacted bromine by adding a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of bromine disappears.[3] 2. Purification: The crude product can be purified by recrystallization from a suitable solvent like xylene or by column chromatography.[1] |
Experimental Protocols
Protocol 1: Standard Bromination of 4-Methoxyphenylacetic Acid
This protocol is optimized to favor the formation of 3-bromo-4-methoxyphenylacetic acid while minimizing common side reactions.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled, stirred solution of the starting material over 30-60 minutes.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup:
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., hot xylene) to obtain pure 3-bromo-4-methoxyphenylacetic acid as a white crystalline solid.[1]
Protocol 2: Identification of Side Products by TLC
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spot Samples: Spot the starting material, the crude reaction mixture, and a co-spot (starting material and crude mixture) on the plate.
-
Develop Plate: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analysis:
-
The desired product should be a new spot with a different Rf value than the starting material.
-
Polybrominated products will likely have a higher Rf value than the monobrominated product.
-
Benzylic bromination products may have a similar polarity to the desired product, making separation challenging.
-
The phenolic byproduct from ether cleavage will be more polar and have a lower Rf value.
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired electrophilic aromatic substitution pathway and the common side reactions.
Desired Reaction Pathway
Caption: Desired electrophilic aromatic substitution.
Troubleshooting Workflow for Common Side Reactions
Caption: A logical guide to troubleshooting side reactions.
References
-
Chemistry Steps. (n.d.). Ipso Attack. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
PubMed. (2023, April 25). Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
Pinn.ai. (n.d.). Bromination Of Anisole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
- Google Patents. (n.d.). CA2023977A1 - Anisole bromination.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Ipso substitution of aromatic bromine in chlorinated waters: Impacts on trihalomethane formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 22.7: IPSO Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]
-
Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis... Retrieved from [Link]
-
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
- Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). Exploring the Synthesis and Chemical Properties of 4-Bromophenylacetic Acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
Byju's. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electron-transfer-induced reductive dealkoxylation of alkyl aryl ethers. III. Reductive cleavage of methoxy-substituted N , N -dimethylanilines ( N , N -dimethylanisidines). Retrieved from [Link]
-
PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]
- Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures.
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Of course. As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable insights for researchers synthesizing Methyl 2-bromo-2-(4-methoxyphenyl)acetate. This resource moves beyond basic protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction for maximum yield and purity.
This guide addresses common challenges in the α-bromination of Methyl 2-(4-methoxyphenyl)acetate, a classic Wohl-Ziegler reaction. Success in this synthesis hinges on controlling a delicate balance between radical initiation and propagation while suppressing undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate from Methyl 2-(4-methoxyphenyl)acetate is a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] The process is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light, which generates a small number of bromine radicals (Br•) from a trace amount of molecular bromine (Br₂).[3][4]
The key steps are:
-
Initiation: A radical initiator generates a bromine radical (Br•).
-
Propagation:
Q2: Why is N-Bromosuccinimide (NBS) the reagent of choice over liquid bromine (Br₂)?
Using elemental bromine (Br₂) directly would lead to a high concentration of Br₂ in the reaction mixture. This would favor undesirable side reactions, primarily electrophilic aromatic substitution on the electron-rich 4-methoxyphenyl ring, and potentially addition reactions if any unsaturation were present.[8][9]
NBS is a crystalline, easy-to-handle solid that serves as a source for a constant, low concentration of Br₂.[5][10] It reacts with the HBr generated during the propagation step to regenerate Br₂, ensuring that the concentration of molecular bromine is kept minimal.[3][11] This kinetically favors the desired radical substitution pathway over competing ionic pathways, leading to much higher selectivity for the benzylic position.[2]
Q3: What are the most critical parameters that influence the reaction yield?
The success of this reaction is highly sensitive to several factors:
-
Reagent Quality: Freshly recrystallized NBS is crucial, as aged reagent can contain excess bromine and succinimide, leading to poor outcomes.[12] The radical initiator (e.g., AIBN) must also be active, as it decomposes over time.
-
Solvent Choice: The solvent must be anhydrous and inert. While carbon tetrachloride (CCl₄) is traditional, safer alternatives like acetonitrile, dichloromethane, or 1,2-dichlorobenzene are now preferred and have been shown to be effective.[9][13][14]
-
Initiation Method: Proper initiation via thermal decomposition of AIBN/BPO or photochemical irradiation is non-negotiable. Without it, the radical chain reaction will not begin.[15]
-
Temperature Control: The temperature must be high enough to initiate the reaction but controlled to prevent thermal decomposition of the product and minimize side reactions.[13]
Visualizing the Mechanism
The diagram below illustrates the radical chain mechanism central to the Wohl-Ziegler bromination.
Caption: Radical chain mechanism for benzylic bromination.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
-
Q: My reaction has been refluxing for hours, but TLC and NMR analysis show mostly unreacted starting material. What went wrong?
-
A: Insufficient Radical Initiation: This is the most common cause. The radical chain reaction has not started effectively.
-
Check your initiator: Radical initiators like AIBN and benzoyl peroxide have limited shelf lives. An old initiator may have decomposed. Use a fresh supply.
-
Verify temperature/light source: If using a thermal initiator like AIBN, ensure your reaction temperature is high enough for it to decompose at a sufficient rate (typically refluxing in CCl₄, CH₂Cl₂, or acetonitrile).[2] If using photo-initiation, ensure your light source is functional and positioned correctly.[15]
-
Degas the solvent: Oxygen is a radical scavenger and can inhibit the reaction. Degassing your solvent by bubbling nitrogen or argon through it prior to heating can significantly improve initiation.
-
-
Problem 2: Poor Selectivity and Multiple Byproducts
-
Q: My crude product is a complex mixture. Besides my product and starting material, I see other major spots/peaks. What are they and how can I avoid them?
-
A: This points to competing side reactions, primarily over-bromination and ring bromination.
-
Over-bromination: The product itself can be brominated again to yield a dibromo species. This happens when the reaction is run for too long or with an excess of NBS.[4]
-
Solution: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of NBS. Monitor the reaction closely by TLC. A helpful visual cue is that NBS is denser than solvents like CCl₄ and will sink, while its byproduct, succinimide, is less dense and will float.[2] When all the dense material is gone, the reaction is likely complete.
-
-
Ring Bromination: The methoxy group strongly activates the aromatic ring, making it susceptible to electrophilic attack by bromine.[16]
-
Solution: This occurs when the concentration of ionic bromine species becomes too high. Ensure your solvent is strictly anhydrous, as water can promote ionic pathways. Avoid highly polar, protic solvents.[15] Using a non-polar solvent like dichloromethane or trifluorotoluene can minimize this side reaction.[17][18]
-
-
-
Problem 3: Product Decomposition and Dark Reaction Mixtures
-
Q: My reaction mixture turned dark brown or black, and the final yield was very low after workup. Why did this happen?
-
A: This indicates product decomposition. Benzylic bromides are reactive and can be sensitive to heat and light.[19]
-
Solution: Minimize Thermal Stress. Avoid unnecessarily high temperatures or prolonged reaction times. Once the reaction is complete, cool it down promptly.
-
Solution: Exclude Light. Running the reaction in a flask wrapped with aluminum foil can prevent light-induced decomposition, especially if the reaction is lengthy.
-
Solution: Workup Conditions. During the aqueous workup, avoid excessively high pH, as this can lead to hydrolysis or elimination byproducts. A simple wash with water and brine is usually sufficient.
-
-
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues with your synthesis.
Caption: A logical guide to troubleshooting poor reaction outcomes.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Methyl 2-(4-methoxyphenyl)acetate (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(4-methoxyphenyl)acetate and anhydrous solvent (approx. 0.2 M concentration). Wrap the flask in aluminum foil.
-
Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Reagent Addition: Add the recrystallized NBS and AIBN to the flask.
-
Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC or by observing the consumption of the dense NBS solid from the bottom of the flask. The reaction is typically complete within 2-8 hours.
-
Cooldown: Once the reaction is complete (starting material is consumed), remove the heat source and allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is often an oil. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Data Summary: Solvent Effects
The choice of solvent is critical for selectivity. Halogenated or nitrile solvents are generally preferred over more polar options.
| Solvent | Polarity | Typical Outcome | Reference |
| Carbon Tetrachloride (CCl₄) | Non-polar | Good (Classic Standard) . High selectivity for benzylic position. Now largely avoided due to toxicity. | [2][9] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Very Good. A common, effective, and safer alternative to CCl₄. | [18] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Excellent. Some studies report improved yields and reproducibility over chlorinated solvents. | [9][13] |
| 1,2-Dichlorobenzene | Non-polar | Excellent. Found to be superior in some cases, with faster reaction times and higher yields. | [14] |
| Methanol (CH₃OH) | Polar Protic | Poor. Strongly promotes electrophilic ring bromination, not radical substitution. Avoid. |
References
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists.
- Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Letters in Organic Chemistry. (2006).
- ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
- Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides?.
- Grokipedia. (n.d.). Wohl–Ziegler bromination.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Ra, C. S., & Lee, S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 268-271.
- The Organic Chemistry Tutor. (2021, May 24).
- LookChem. (n.d.). Cas 50612-99-2, Methyl 2-broMo-2-(4-Methoxyphenyl)acetate.
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow theses service.
- Wikipedia. (n.d.). Wohl–Ziegler bromination.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Pearson, R. E., & Martin, J. C. (1963). Mechanisms of Benzylic Bromination. Journal of the American Chemical Society, 85(20), 3142–3146.
- MANAC Inc. (2022, March 28). Allylic position and benzylic position bromination.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555.
- ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
- ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.
- Prof. Deals. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube.
Sources
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- 19. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: A Guide to the Stability and Storage of α-Bromo Esters
Welcome to the technical support center for α-bromo esters. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both fundamental chemical principles and practical, field-tested experience. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with handling these highly useful but sensitive reagents.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common inquiries regarding the nature, stability, and safe handling of α-bromo esters.
Q1: What are α-bromo esters, and what makes them so reactive?
A: An α-bromo ester is a carboxylic acid ester with a bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon). This specific arrangement makes them exceptionally useful synthetic intermediates. Their high reactivity stems from two key electronic features:
-
Electrophilic α-Carbon: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack (SN2 reactions). This reactivity is enhanced by the adjacent electron-withdrawing carbonyl group.[1][2]
-
Acidic α-Proton: The α-proton (if present) is acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions like the Reformatsky reaction.[3][4]
These properties make them valuable in forming new carbon-carbon bonds, a cornerstone of organic synthesis.
Q2: My bottle of ethyl bromoacetate has turned yellow/brown. Is it still usable?
A: A color change, typically to yellow or brown, is a primary indicator of decomposition.[5] The discoloration is often due to the formation of impurities and the release of hydrogen bromide (HBr) gas, which can catalyze further degradation. While a faintly colored solution might be purified for non-critical applications, for reactions sensitive to impurities or requiring precise stoichiometry, it is strongly recommended to use a fresh, colorless supply or purify the material before use.
Q3: What are the main chemical pathways through which α-bromo esters decompose?
A: Decomposition can occur through several pathways, primarily influenced by exposure to moisture, heat, light, and bases.
-
Hydrolysis: Contact with water leads to hydrolysis, forming the corresponding α-hydroxy ester and hydrogen bromide (HBr). This is a significant issue as the generated HBr can catalyze further decomposition.
-
Dehydrobromination (Elimination): In the presence of a base, an α-proton can be abstracted, leading to an E2 elimination reaction that forms an α,β-unsaturated ester and HBr.[5][6]
-
Racemization: If the α-carbon is a chiral center, exposure to acid or base can cause racemization through the formation of a planar enol or enolate intermediate, leading to a loss of stereochemical integrity.[7]
-
Light-Induced Decomposition: Some α-bromo compounds can undergo homolytic cleavage of the C-Br bond when exposed to light, generating radical species that can lead to a variety of side products.[8][9][10]
Q4: What are the definitive storage conditions to maximize the shelf-life of α-bromo esters?
A: Proper storage is critical. The following conditions should be strictly adhered to, as recommended by safety data sheets and best practices.[11][12]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C). | Slows down decomposition kinetics. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Store in an amber or opaque container. | Prevents light-induced radical decomposition.[13] |
| Container | Use a tightly sealed glass bottle with a PTFE-lined cap. | Ensures an airtight seal and prevents reaction with container material.[13] |
| Location | A dry, well-ventilated, and designated chemical storage area. | Prevents accidental exposure and ensures safety.[14] |
Q5: I've heard α-bromo esters are lachrymators. What safety precautions are mandatory?
A: Yes, many α-bromo esters are potent lachrymators, meaning they cause severe eye irritation and tearing.[5][11] They are also skin irritants and can be toxic if inhaled or ingested. Strict adherence to safety protocols is non-negotiable.
-
Handling: Always handle α-bromo esters inside a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is often acceptable for incidental contact, but check specific compatibility).[11]
-
Spills: Have a spill kit ready. Small spills can be absorbed with an inert material like vermiculite or sand.
Part 2: Troubleshooting Experimental Workflows
This section provides solutions to common problems encountered when using α-bromo esters in synthesis.
Issue 1: My Reformatsky reaction is not initiating or gives a very low yield.
The Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.[3][4][15] Failure often points to a problem with the reagent or the reaction conditions.
Caption: Troubleshooting flowchart for a failed Reformatsky reaction.
-
Causality: The organozinc intermediate is highly sensitive to moisture. Any water present will protonate the enolate, quenching the reaction.[16] Similarly, the zinc surface is often coated with a passivating layer of zinc oxide, which prevents its reaction with the ester. Activation removes this layer.[17]
Issue 2: My alkylation reaction with LDA is messy and gives multiple products.
Direct alkylation of α-bromo esters often uses a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form the enolate first, followed by the addition of an alkyl halide.[18]
-
Possible Cause: Side reactions are competing with the desired SN2 alkylation.
-
Explanation: Using a weaker base or adding the base slowly can result in an equilibrium concentration of both the enolate and the starting ester. The newly formed enolate can then react with the carbonyl of another ester molecule in a Claisen condensation side reaction.[19] Furthermore, if the temperature is not kept low (typically -78 °C), elimination can become a competing pathway.
-
Solution:
-
Quantitative Enolate Formation: Use a full equivalent of LDA at -78 °C to rapidly and completely convert the ester to its lithium enolate before any other reagents are present.[18]
-
Temperature Control: Maintain the low temperature throughout the enolate formation and alkylation steps to minimize side reactions.
-
Check for Impurities: Ensure the starting α-bromo ester is pure, as acidic impurities can quench the LDA.
-
-
Issue 3: I am losing the stereochemistry at the α-carbon during my reaction.
-
Possible Cause: Enolization of the α-carbon.
-
Explanation: The α-proton is acidic. In the presence of either acid or base (even trace amounts), an equilibrium can be established with the achiral, planar enol form. Reprotonation can then occur from either face of the double bond, leading to racemization.[7]
-
Solution:
-
Use Mild Conditions: Avoid strongly acidic or basic conditions if possible.
-
Strict Temperature Control: Keep the temperature as low as feasible to slow the rate of enolization.
-
Kinetic Control: For base-mediated reactions, use a strong base like LDA at -78 °C to deprotonate kinetically, forming the enolate rapidly and irreversibly before it has a chance to equilibrate.[18]
-
-
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and safety.
Protocol 1: Standard Handling and Aliquoting of α-Bromo Esters
This protocol minimizes exposure to air and moisture.
-
Preparation: Place the sealed bottle of the α-bromo ester and all necessary glassware (syringes, needles, vials) in a desiccator to cool to room temperature if refrigerated. This prevents condensation.
-
Inert Atmosphere: In a fume hood, flush a clean, dry Schlenk flask or vial (equipped with a septum) with dry nitrogen or argon.
-
Transfer: Using a clean, dry syringe, pierce the septum of the α-bromo ester bottle and draw the desired volume. Quickly transfer the liquid to the prepared inerted flask.
-
Storage of Aliquot: Seal the flask, wrap the septum/joint with Parafilm®, and store it in a refrigerated, dark environment.
-
Main Bottle: Purge the headspace of the main bottle with inert gas before re-sealing tightly.
Protocol 2: Zinc Activation for the Reformatsky Reaction
This procedure removes the passivating oxide layer from zinc dust.[17]
-
Setup: In a fume hood, add zinc dust (1.5-2 equivalents) to a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.
-
Washing: Add a small amount of dilute HCl (e.g., 1 M) and stir for 1-2 minutes. Stop stirring, allow the zinc to settle, and carefully decant the acid. Repeat this wash 2-3 times.
-
Rinsing: Wash the zinc sequentially with deionized water, ethanol, and finally, diethyl ether or THF to remove water. Decant the solvent carefully after each wash.
-
Drying: Dry the activated zinc powder under a stream of nitrogen or under high vacuum with gentle heating. The fine, grey, free-flowing powder is now ready for use. Use immediately for best results.
Protocol 3: Purification of a Discolored α-Bromo Ester (Small Scale)
This is for cases where a fresh bottle is unavailable. Perform a small test reaction first to confirm purity.
-
Sample Preparation: Dissolve the discolored ester in a minimal amount of a non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Column Setup: Prepare a silica gel column using the same non-polar solvent system as the eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica column.
-
Elution: Elute the column with the solvent system. The pure α-bromo ester is non-polar and should elute quickly. The colored, polar impurities will move more slowly or remain at the top of the column.
-
Collection & Analysis: Collect the fractions and analyze them by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator). Caution: Do not heat the flask excessively to avoid decomposition. The resulting colorless liquid should be stored immediately under inert gas and refrigerated.
References
-
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. National Institutes of Health (NIH). [Link]
-
Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. National Institutes of Health (NIH). [Link]
-
Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Further Reactions of α-Bromo Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
-
Reformatsky Reaction. Wikipedia. [Link]
-
Reformatsky Reaction. NROChemistry. [Link]
-
Alpha Alkylation Esters. YouTube. [Link]
-
Reactions at the α-Carbon. Michigan State University Chemistry. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. ResearchGate. [Link]
-
Light induced 1,2-bromine shift reaction of alpha-bromo ketone. ScholarWorks@Dongguk University. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ScholarWorks@Dongguk University: Light induced 1,2-bromine shift reaction of alpha-bromo ketone [scholarworks.dongguk.edu]
- 10. ScholarWorks@Dongguk University: Solvent free, light induced 1,2-bromine shift reaction of alpha-bromo ketones [scholarworks.dongguk.edu]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 17. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. Carboxyl Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Troubleshooting ATRP Reactions Initiated by α-Halide Esters
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ATRP initiated by α-halide esters. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Molecular Weight and Broad Polydispersity (Đ > 1.3)
Question: My polymerization resulted in a polymer with a much higher molecular weight than targeted and a high polydispersity (Đ). What went wrong?
This is a classic symptom of poor control over the polymerization, often stemming from a low concentration of the active deactivator species (Cu(II) complex) or inefficient initiation.[1] Let's break down the potential causes and solutions.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Inefficient Initiation | If the initiation from the α-halide ester is slower than propagation, monomer molecules will add to the initially formed chains before new chains are started. This leads to a population of long chains and unreacted initiator, resulting in high molecular weight and broad Đ. The initiator's structure should ideally mimic the propagating radical for efficient initiation.[1] | Select an initiator that is structurally similar to the propagating species. For instance, use an ester-based initiator for acrylate or methacrylate polymerization. Ensure the initiator is fully dissolved in the reaction mixture before starting the polymerization.[1] |
| Low Catalyst Activity / Insufficient Deactivator | The ATRP equilibrium relies on the rapid and reversible deactivation of propagating radicals by the Cu(II) complex. If the concentration of the Cu(II) deactivator is too low, the equilibrium shifts towards the active radical species, increasing the likelihood of termination reactions which broaden the polydispersity.[2] | Initially, a small amount of radical-radical termination is necessary to build up the Cu(II) deactivator concentration.[3] If control remains poor, consider adding a small amount of the Cu(II) complex at the start of the reaction. Alternatively, a reducing agent like Cu(0) or tin(II) 2-ethylhexanoate can be used to regenerate the Cu(I) activator from any excess Cu(II) that may form, helping to maintain the optimal Cu(I)/Cu(II) ratio.[1] |
| Oxygen Contamination | Oxygen is a potent inhibitor of radical polymerizations. It reacts with the Cu(I) catalyst, oxidizing it to the inactive Cu(II) state, which can halt the polymerization or lead to a loss of control.[1] | Rigorous deoxygenation of the reaction mixture is critical. Employ multiple freeze-pump-thaw cycles or extended purging with an inert gas like argon or nitrogen.[1][4] |
| Impure Reagents | Inhibitors present in the monomer (often added for storage) can scavenge radicals and interfere with the polymerization. Impurities in the catalyst or ligand can also negatively impact catalytic activity.[1] | Purify the monomer by passing it through a column of basic or neutral alumina to remove inhibitors.[1] The copper salt and ligand should be of high purity; recrystallization may be necessary if impurities are suspected.[1] |
Troubleshooting Workflow for High Đ:
Caption: Troubleshooting workflow for high molecular weight and polydispersity.
Issue 2: Polymerization is Stalled or Extremely Slow
Question: My ATRP reaction is not progressing, or the conversion is very low even after an extended period. What could be the problem?
A stalled polymerization is a strong indication that the concentration of propagating radicals is too low or that the catalytic cycle has been interrupted.[1]
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Catalyst Oxidation | The Cu(I) activator is susceptible to oxidation by residual oxygen or other oxidizing impurities. This converts it to the Cu(II) deactivator, effectively shutting down the activation of new chains.[1] | Ensure meticulous deoxygenation of all reagents and the reaction vessel. Consider using a more robust deoxygenation technique like freeze-pump-thaw cycles.[4] |
| Inhibitors | Inhibitors present in the monomer or solvent will scavenge the few active radicals, preventing propagation. | Pass the monomer through a column of basic alumina immediately before use.[1] Ensure solvents are freshly distilled and deoxygenated. |
| Poor Catalyst Complex Formation | The copper catalyst and the ligand must form a complex to be active. If they are not properly mixed or if the ligand is impure, the catalyst will not function correctly. | Mix the copper salt and ligand in the deoxygenated solvent and allow them to stir for a period before adding the monomer and initiator. A distinct color change often indicates complex formation.[1] |
| Low Temperature | The rate constants for both activation and propagation are temperature-dependent. A reaction temperature that is too low can lead to an impractically slow polymerization rate.[3] | Gradually increase the reaction temperature. However, be aware that excessively high temperatures can promote side reactions and lead to a loss of control.[3] |
| Solvent Effects | The polarity of the solvent can influence the ATRP equilibrium constant and the rates of activation and deactivation.[5] In protic media like water or alcohols, the stability of the Cu(II)-halide deactivator can be compromised, leading to poor control.[6][7] | Choose a solvent that is appropriate for your monomer and catalyst system. For polymerizations in protic media, adding a halide salt can help to stabilize the deactivator complex.[6] |
The ATRP Equilibrium:
Caption: The core equilibrium in Atom Transfer Radical Polymerization.
Issue 3: Bimodal or Multimodal Molecular Weight Distribution
Question: My GPC/SEC analysis shows a bimodal or multimodal distribution. What are the likely causes?
A multimodal distribution indicates the presence of multiple distinct polymer populations, which can arise from several factors.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Slow Initiation | As discussed in Issue 1, if initiation is slow compared to propagation, a population of chains will grow long while uninitiated chains remain, leading to a bimodal distribution. | Re-evaluate your choice of initiator. The rate of initiation should be comparable to or faster than the rate of propagation.[8] |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or polymer can initiate new chains, creating a separate population of polymers with different molecular weights. This is more prevalent at higher temperatures.[3] | Lower the reaction temperature. Choose a solvent with a low chain transfer constant. |
| Impurities in the Initiator | If the α-halide ester initiator is not pure, impurities can act as initiators themselves, leading to the formation of a separate polymer population. | Purify the initiator, for example, by distillation or column chromatography. Verify its purity using techniques like NMR or GC-MS. |
| Termination by Coupling | At high radical concentrations, termination by coupling of two growing chains can occur, resulting in a polymer population with roughly double the molecular weight of the primary population. | Optimize the catalyst system to maintain a low concentration of active radicals. This can involve adjusting the Cu(I)/Cu(II) ratio or using a more active deactivator. |
Key Experimental Protocols
Protocol 1: Purification of Monomer (e.g., Methyl Methacrylate)
-
Objective: To remove the inhibitor (typically hydroquinone or its monomethyl ether) from the monomer.
-
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Collection flask
-
-
Procedure:
-
Pack a glass chromatography column with a plug of glass wool at the bottom, followed by a layer of basic alumina (approximately 10-15 cm).
-
Pre-wet the column with a small amount of fresh, inhibitor-free solvent that will be used in the polymerization.
-
Carefully add the monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified monomer in a clean, dry flask.
-
Use the purified monomer immediately or store it under an inert atmosphere in a refrigerator for a short period.
-
Protocol 2: Standard Deoxygenation by Freeze-Pump-Thaw
-
Objective: To remove dissolved oxygen from the reaction mixture.
-
Materials:
-
Schlenk flask containing the reaction mixture
-
Liquid nitrogen
-
Vacuum line
-
-
Procedure:
-
Ensure the Schlenk flask is properly sealed and connected to a vacuum line.
-
Freeze the contents of the flask by immersing the bottom of the flask in a dewar of liquid nitrogen until the mixture is completely solid.[4]
-
Open the stopcock to the vacuum line and evacuate the headspace for several minutes.[4]
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the contents to thaw completely in a water bath. You may observe bubbling as dissolved gases come out of solution.[4]
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.[4]
-
After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing byproduct formation in these crucial carbon-carbon bond-forming reactions. The following question-and-answer format addresses specific, common challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Polyalkylation in Friedel-Crafts Alkylation
Q1: I am observing significant amounts of di- and tri-substituted products in my Friedel-Crafts alkylation. What is the fundamental reason for this, and how can I suppress it?
A1: The core issue behind polyalkylation is the nature of the substituent being added. An alkyl group is electron-donating, which activates the aromatic ring.[1][2] Consequently, the monoalkylated product is more nucleophilic and thus more reactive than the initial starting material, making it highly susceptible to further alkylation.[1][3]
Here are several strategies to mitigate this inherent reactivity:
-
Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound (e.g., a 5:1 to 10:1 molar ratio relative to the alkylating agent), you can statistically favor the electrophile reacting with the unreacted starting material over the more reactive monoalkylated product.[1][4][5] In some cases, using the aromatic substrate as the solvent is a viable strategy.
-
Optimize Reaction Conditions: Lowering the reaction temperature can decrease the rate of the second and third alkylation reactions, thereby improving selectivity for the monoalkylated product.[1][5] Similarly, employing a less active Lewis acid catalyst can also help control the reaction's vigor.
-
Employ Steric Hindrance: Using a bulky alkylating agent or a sterically hindered aromatic substrate can physically prevent the addition of multiple alkyl groups.[4][6]
A workflow for addressing polyalkylation is presented below:
Caption: Decision workflow for troubleshooting polyalkylation.
Section 2: The Acylation-Reduction Pathway: The Premier Solution to Polyalkylation and Rearrangement
Q2: Polyalkylation is still a major issue. Is there a more definitive method to ensure mono-substitution?
A2: Yes, the most robust and widely accepted solution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. [1][7] This two-step approach circumvents the core problems of both polyalkylation and carbocation rearrangement.
The Chemistry Behind the Advantage: The acyl group (–C(O)R) is strongly electron-withdrawing, which deactivates the aromatic ring.[1][2][8] This deactivation makes the mono-acylated product significantly less reactive than the starting aromatic compound, effectively shutting down any further electrophilic substitution.[8][9][10] The resulting aryl ketone can then be reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[8][11]
Caption: Comparison of Alkylation vs. Acylation-Reduction pathways.
Protocol: Acylation of Toluene followed by Clemmensen Reduction
This protocol details the synthesis of 4-ethyltoluene, avoiding the byproducts typical of direct ethylation.
Part A: Friedel-Crafts Acylation of Toluene
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride (AlCl₃, 0.0275 mol) in 8 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of anhydrous DCM.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20 minutes, ensuring the temperature remains at 0°C.[5]
-
After addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 30 minutes.[5]
-
Cool the reaction mixture and quench by slowly pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-methylacetophenone.
Part B: Clemmensen Reduction of 4-methylacetophenone
-
In a round-bottom flask, add amalgamated zinc, prepared by stirring zinc dust (0.3 mol) with a solution of mercury(II) chloride (0.015 mol) in water and concentrated HCl.
-
Add concentrated HCl (12.5 mL), water (5 mL), toluene (5 mL), and the 4-methylacetophenone (0.05 mol) obtained from Part A.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, adding more concentrated HCl periodically.[1]
-
After completion, cool the mixture, separate the organic layer, wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 4-ethyltoluene.[5]
Section 3: Preventing Carbocation Rearrangements
Q3: My alkylation product has an isomeric structure. For example, reacting benzene with 1-chloropropane yields isopropylbenzene, not n-propylbenzene. Why does this happen?
A3: This is a classic example of carbocation rearrangement. Friedel-Crafts alkylation proceeds through a carbocation or a carbocation-like intermediate.[12][13] If this intermediate can rearrange to a more stable carbocation (e.g., a primary to a more stable secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift), it will do so before the aromatic ring attacks.[12][14]
The acylium ion (R-C≡O⁺) formed during Friedel-Crafts acylation , however, is resonance-stabilized and does not undergo rearrangement.[7][9][11] Therefore, the acylation-reduction strategy is the definitive method to synthesize straight-chain alkylbenzenes.[7][14]
Caption: Carbocation rearrangement in alkylation vs. stability in acylation.
Section 4: FAQs for Specialized Cases
Q4: Why does my Friedel-Crafts reaction fail with substrates like nitrobenzene or aniline?
A4: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail on strongly deactivated rings.
-
Nitrobenzene: The nitro group is a powerful electron-withdrawing group that deactivates the ring, making it too electron-poor to attack the electrophile.[15][16]
-
Aniline/Phenols: These substrates present a different problem. The Lewis acid catalyst (e.g., AlCl₃) is a Lewis acid, while the nitrogen in aniline and the oxygen in phenol are Lewis bases. The catalyst will preferentially coordinate with the lone pair on the nitrogen or oxygen.[12][17] In the case of aniline, this forms a positively charged complex, which strongly deactivates the ring.[17] For phenols, O-acylation occurs to form a phenolic ester rather than the desired C-acylation.[17]
Q5: I'm performing an intramolecular Friedel-Crafts reaction to form a cyclic system. What are the key considerations?
A5: Intramolecular Friedel-Crafts reactions are powerful for synthesizing polycyclic compounds.[18][19] The key is that the nucleophile (aromatic ring) and electrophile (alkyl halide or acyl chloride) are tethered. This proximity often allows reactions to proceed under milder conditions than their intermolecular counterparts.[18] The formation of 5- and 6-membered rings is generally most favorable.[18]
Q6: How can I improve regioselectivity when multiple positions on the aromatic ring are available for substitution?
A6: Regioselectivity is governed by a combination of electronic and steric factors.
-
Steric Hindrance: Employing a bulkier electrophile or catalyst can disfavor substitution at a more sterically crowded position.[6]
-
Solvent Effects: Changing the solvent can alter the product distribution. For instance, in some acylations, switching from carbon disulfide to nitrobenzene can change the major isomer formed.[6]
-
Catalyst Choice: Shape-selective catalysts, such as zeolites, can be used to favor the formation of a specific, often less sterically bulky, isomer (e.g., the para product).[16][20]
-
Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.
Summary of Key Byproducts and Solutions
| Byproduct Type | Primary Cause | Recommended Solution(s) |
| Polyalkylation | Activating nature of the added alkyl group.[1] | Use a large excess of the aromatic substrate; lower reaction temperature; or perform acylation followed by reduction.[1][5] |
| Carbocation Rearrangement | Rearrangement of the carbocation intermediate to a more stable form.[12] | Perform acylation (acylium ions do not rearrange) followed by reduction.[7][11] |
| Isomer Mixtures | Competing electronic and steric effects at different ring positions. | Modify steric bulk of reagents; optimize solvent and temperature; use shape-selective catalysts like zeolites.[6][20] |
| Dealkylation | Reversibility of the alkylation reaction, especially with tertiary alkyl groups. | Use milder reaction conditions; consider acylation-reduction which is irreversible. |
| O-Acylation (Phenols) | Lewis basic oxygen attacks the electrophile.[17] | Use Fries Rearrangement to convert the O-acylated ester to the C-acylated phenol.[17] |
References
-
Wu, J., et al. (2018). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from [Link]
-
LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Retrieved from [Link]
-
Filo. (2025). Poly-substitution products are observed in friedel crafts alkylation but.... Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
YouTube. (2013). Intramolecular Friedel Craft Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Substitution of α-Bromoacetates
Welcome to the technical support center for the nucleophilic substitution of α-bromoacetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nucleophilic substitution of α-bromoacetates, providing foundational knowledge for optimizing your reactions.
Q1: What is the general mechanism for the nucleophilic substitution of α-bromoacetates?
A1: The nucleophilic substitution of α-bromoacetates typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion, which is a good leaving group.[1][2] The reaction occurs in a single, concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks.[3]
Q2: How does the choice of solvent affect the reaction rate and yield?
A2: Solvent choice is critical for the success of SN2 reactions. Polar aprotic solvents are generally the best choice for nucleophilic substitution of α-bromoacetates.[4][5] These solvents, such as DMSO, DMF, and acetonitrile, can dissolve the nucleophile but do not form strong hydrogen bonds with it.[6][7] This leaves the nucleophile "naked" and more reactive.[6] In contrast, polar protic solvents (e.g., water, methanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, which significantly decreases its reactivity and slows down the reaction.[1][5]
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Solvates the cation of the nucleophilic salt, leaving the anionic nucleophile more reactive.[4][6] |
| Polar Protic | Water, Methanol, Ethanol | Low | Forms a "solvent cage" around the nucleophile via hydrogen bonding, reducing its nucleophilicity.[1][5] |
| Non-Polar | Hexane, Toluene | Very Low | Fails to adequately dissolve most common nucleophiles.[4] |
Q3: What are the characteristics of a good nucleophile for this reaction?
A3: A good nucleophile for the substitution of α-bromoacetates is typically a species with a lone pair of electrons that is not overly basic.[8][9] Strong nucleophiles that are also strong bases (e.g., hydroxide, alkoxides) can promote competing elimination reactions, leading to the formation of α,β-unsaturated esters as side products.[10][11] Therefore, nucleophiles that are strong but have low basicity, such as iodide, azide, or thiolates, are often preferred.[12][13]
Q4: Why is bromide a good leaving group?
A4: Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr).[14][15] Weak bases are good leaving groups because they are stable on their own and can readily accept the electron pair from the carbon-bromine bond upon cleavage.[14][15] The ability of a leaving group to depart is a crucial factor in the rate of a nucleophilic substitution reaction.[2]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the nucleophilic substitution of α-bromoacetates.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is a common issue that can stem from several factors.[16]
Possible Causes and Solutions:
-
Poor Nucleophile Reactivity:
-
Incorrect Solvent Choice:
-
Steric Hindrance:
-
Reaction Temperature Too Low:
-
Solution: While higher temperatures can favor elimination, some substitution reactions require heating to proceed at a reasonable rate.[20] Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and side product formation.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of Ethyl Bromoacetate with Sodium Azide
This protocol outlines a standard procedure for the SN2 reaction of ethyl bromoacetate with sodium azide, a good nucleophile with low basicity.
Reagents & Setup:
-
Ethyl bromoacetate (1 equivalent)
-
Sodium azide (1.2 equivalents)
-
Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
Procedure:
-
To a solution of ethyl bromoacetate in DMF, add sodium azide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Leaving group - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
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- 5. m.youtube.com [m.youtube.com]
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- 7. youtube.com [youtube.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.5. Solving Problems Using Special Nucleophiles – Introduction to Organic Chemistry [saskoer.ca]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. savemyexams.com [savemyexams.com]
Technical Support Center: Column Chromatography Protocol for Purification of Bromo-esters
Welcome to the Technical Support Center for the purification of bromo-esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My bromo-ester seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A1: Decomposition of bromo-esters on silica gel is a common issue, primarily due to the acidic nature of the silica surface, which can lead to hydrolysis or elimination reactions.[1]
Confirmation of Decomposition:
A simple way to check for compound stability on silica gel is by performing a 2D Thin Layer Chromatography (TLC) analysis.[1][2]
-
Protocol for 2D TLC:
-
Spot your crude bromo-ester solution on one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
After the first development, rotate the plate 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will observe additional spots that are not on the diagonal, indicating the formation of new, more polar compounds (degradation products).
-
Prevention Strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[1]
-
Alternative Stationary Phases: If your bromo-ester is highly acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic).[1][2] Florisil is another potential alternative.[2]
-
Swift Purification: Minimize the time your compound spends on the column by using flash chromatography techniques with applied pressure to speed up the elution.
Q2: I'm having trouble getting good separation between my bromo-ester and a non-polar impurity. What should I do?
A2: Achieving good separation between compounds of similar polarity can be challenging. The key is to optimize your mobile phase to maximize the differences in their interaction with the stationary phase.
Troubleshooting Steps:
-
TLC Optimization: The ideal solvent system for column chromatography should give your target bromo-ester an Rf (retention factor) value of approximately 0.2-0.4 on a TLC plate.[3][4] This generally provides the best resolution.
-
Solvent System Selection: For non-polar compounds, start with a very non-polar eluent like pure hexanes or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 99:1 or 98:2).[4][5][6] You can also try other solvent systems like hexane/dichloromethane or hexane/ether.[6]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Using a single, constant solvent composition is often sufficient for simple separations where the compounds have significantly different polarities.[7][8]
-
Gradient Elution: If you have multiple compounds with a range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation and sharper peaks for later-eluting compounds.[7][9] However, for separating two closely running non-polar spots, a shallow gradient or even isocratic elution might be more effective.[8]
-
Q3: My bromo-ester is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?
A3: For highly polar compounds, a standard silica gel/ethyl acetate system may not be sufficient. You will need to use a more polar mobile phase or a different stationary phase.
Solutions for Polar Compounds:
-
More Polar Mobile Phase: Try solvent systems containing methanol (MeOH) and dichloromethane (DCM). A common starting point is 1-10% MeOH in DCM.[3][5] For very polar compounds, you may need to increase the percentage of methanol.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10] Polar compounds will elute earlier in this system. This is a powerful technique for the purification of highly polar molecules.[11]
Q4: What is the best way to load my sample onto the column?
A4: Proper sample loading is crucial for achieving good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.[12] There are two main methods for sample loading:
-
Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the column bed.[12] This method is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: The sample is dissolved in a volatile solvent, and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica.[12][13] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially for samples with limited solubility in the mobile phase.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Compound is degrading on the column. | Perform a 2D TLC to check for stability.[1][2] If unstable, use deactivated silica or an alternative stationary phase like alumina.[1] |
| Compound is irreversibly adsorbed to the stationary phase. | Increase the polarity of the eluent significantly at the end of the column to wash out any remaining compounds. | |
| Fractions are too dilute to detect the compound. | Concentrate the fractions where you expect your compound to elute and re-analyze by TLC.[2] | |
| Poor Separation (Co-elution of spots) | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[3][4] |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a silica-to-sample weight ratio of at least 50:1 for good separation.[4] | |
| Poor column packing leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended.[13][14] | |
| Streaking or Tailing of Spots on TLC and Column | Compound is too polar for the solvent system. | Increase the polarity of the mobile phase.[2] |
| Sample is degrading on the silica. | Use deactivated silica or an alternative stationary phase.[1] | |
| The sample is acidic or basic. | For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[3] | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Never let the column run dry. Always maintain a level of solvent above the silica bed. |
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
This is a standard and reliable method for packing a column to ensure a homogenous stationary phase bed.[13][15]
-
Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]
-
Fill the column about one-third full with the initial, least polar solvent to be used for the elution.
-
-
Making the Slurry:
-
In a separate beaker, add the calculated amount of silica gel to the same non-polar solvent to create a pourable slurry.[15]
-
Stir the slurry to remove any trapped air bubbles.
-
-
Packing the Column:
-
Place a powder funnel on top of the column and pour the silica gel slurry in a single, continuous motion.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, which helps the silica to settle evenly.[15]
-
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.[1][15]
-
Once all the silica has been added, wash any residual silica from the column walls with a small amount of solvent.
-
-
Finalizing the Column:
-
Allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disruption during solvent and sample addition.
-
Protocol 2: Gradient Elution for Bromo-ester Purification
This protocol is useful when separating a mixture containing compounds with a wider range of polarities.
-
TLC Analysis:
-
Develop a TLC plate of your crude mixture in a solvent system that gives your desired bromo-ester an Rf value of ~0.3. This will be your initial eluent.
-
Identify a more polar solvent system that moves all your compounds of interest off the baseline. This will inform the final composition of your gradient.
-
-
Column Preparation and Sample Loading:
-
Pack the column as described in Protocol 1 using your initial, least polar solvent system.
-
Load your sample using either the wet or dry loading method.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent system, collecting fractions.[16]
-
Monitor the collected fractions by TLC.
-
Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent. For example, you might start with 98:2 Hexane:Ethyl Acetate and incrementally change the composition to 95:5, 90:10, and so on.
-
Continue collecting and analyzing fractions until your desired bromo-ester has completely eluted from the column.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified bromo-ester.
-
Visual Workflows
General Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation issues.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG5-phosphonic acid.
- Benchchem. (2025). Application Note and Protocol for the Purification of 3-bromo-7-chloro-1-benzothiophene.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of Acetic acid, bromo-, 1-methoxyisopropyl ester on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
- Benchchem. (n.d.). Troubleshooting dibromoacetic acid separation in chromatography.
- ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?
- PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation?
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 1-Bromo-4-(propan-2-yl)cyclohexane.
- PubMed. (n.d.). Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters. A simple and rapid procedure for fatty acid analysis.
- LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Reddit. (2022, July 16). Alternative stationary phases.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Minimizing impurities in the synthesis of 6-Bromochromane-3-carboxylic acid.
- National Institutes of Health. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
- National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
- The Royal Society of Chemistry. (n.d.). Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate.
- (n.d.). Column chromatography.
- Reddit. (2023, September 24). How do I see my compounds in column chromatography?
- Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography?
- (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. (2022, February 13). Column Chromatography.
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
- ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF.
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
- Arkat USA. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- CORA. (2017, April 10). Impurity occurrence and removal in crystalline products from process reactions.
- (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
- Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides.
- Reddit. (2023, May 11). How do I do Columns faster? (Glass column chromatography).
- Reddit. (2021, October 13). flash column chromatography (silica) of N-hydroxysuccinimidyl ester.
- ResearchGate. (2019, August 6). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
Sources
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- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing the Reactivity of α-Bromo Carbonyl Compounds
Welcome to the Technical Support Center for α-bromo carbonyl compounds. This resource is designed for researchers, scientists, and professionals in drug development who work with these versatile yet challenging reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you manage their reactivity, optimize your reactions, and ensure the safe and effective use of these important synthetic intermediates.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with α-bromo carbonyl compounds. Each problem is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Issue 1: Low or No Yield of the Desired α-Brominated Product
Question: I am attempting to synthesize an α-bromo ketone via direct bromination of my starting ketone, but I am observing very low conversion or no product at all. What could be the issue?
Answer: Low yields in α-bromination reactions often stem from issues with enol or enolate formation, which is a critical step in the mechanism.[1][2] The specific cause can depend on whether you are using acidic or basic conditions.
Under Acidic Conditions (e.g., Br₂ in Acetic Acid):
-
Causality: Acid-catalyzed bromination proceeds through an enol intermediate. The rate-determining step is the formation of this enol.[3][4] If the enol does not form efficiently, the reaction will be sluggish.
-
Insufficient Acid Catalyst: The acid protonates the carbonyl oxygen, which increases the acidity of the α-protons and facilitates enolization.[5] An inadequate amount of acid will slow down this crucial step.
-
Steric Hindrance: Highly substituted ketones may enolize more slowly due to steric hindrance around the α-carbon.
-
Substrate Reactivity: Carboxylic acids, esters, and amides do not enolize sufficiently under standard acidic conditions because the acidic proton on the heteroatom is removed preferentially.[6]
-
-
Troubleshooting Protocol:
-
Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst (e.g., acetic acid or a stronger acid like HBr).
-
Elevate Temperature: Gently warming the reaction mixture can provide the necessary activation energy for enol formation. Monitor the reaction closely to avoid side reactions.
-
Use a More Effective Brominating Agent: For less reactive substrates, consider using a more potent brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst.[1]
-
For Carboxylic Acids (Hell-Volhard-Zelinskii Reaction): If your substrate is a carboxylic acid, you must use specific conditions, such as Br₂ with a catalytic amount of PBr₃. This in situ forms an acyl bromide, which readily enolizes.[6][7]
-
Under Basic Conditions (e.g., using a base to form an enolate, followed by a bromine source):
-
Causality: Base-mediated bromination involves the formation of a nucleophilic enolate, which then attacks the bromine source.
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the α-carbon effectively. The pKa of the α-proton of a typical ketone is around 19-20.[8]
-
Competitive Reactions: If your starting material has other acidic protons or electrophilic sites, the base may react elsewhere. For instance, in allylic esters, deprotonation at the β-position can lead to a conjugated system.[9]
-
-
Troubleshooting Protocol:
-
Select a Stronger Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to ensure complete enolate formation.[8][9]
-
Control Temperature: Add the base at a low temperature (e.g., -78 °C) to control the deprotonation and minimize side reactions.
-
Consider Steric Effects: A bulky base like LDA may selectively deprotonate the less sterically hindered α-carbon.[9]
-
Issue 2: Formation of Multiple Brominated Products
Question: My reaction is producing a mixture of mono-, di-, and sometimes even ring-brominated products. How can I improve the selectivity for mono-bromination at the α-position?
Answer: The formation of multiple brominated products is a common challenge, particularly with aromatic carbonyl compounds.[10] This lack of selectivity can be attributed to several factors.
-
Causality:
-
Over-bromination: The initial mono-brominated product can sometimes be more reactive towards further bromination than the starting material.
-
Ring Bromination (for aromatic ketones): Under strongly acidic conditions, the aromatic ring can be activated towards electrophilic aromatic substitution by bromine.
-
Thermodynamic vs. Kinetic Control: In unsymmetrical ketones, bromination at the more substituted α-carbon (thermodynamic product) is often favored under acidic conditions because it proceeds through the more stable enol.[3][4]
-
-
Troubleshooting Protocol & Selectivity Control:
| Parameter | To Favor Mono-bromination | To Favor Kinetic Product (Less Substituted Side) | To Favor Thermodynamic Product (More Substituted Side) |
| Reagent Stoichiometry | Use precisely one equivalent of the brominating agent. | Use a strong, bulky base (e.g., LDA) at low temperature. | Use acidic conditions (e.g., Br₂ in AcOH).[3] |
| Addition Method | Add the brominating agent slowly to the reaction mixture. | N/A | N/A |
| Temperature | Maintain a low temperature during the addition. | -78 °C | Room temperature or gentle heating. |
| Solvent | Use a solvent in which the product is less soluble to encourage precipitation. | Aprotic solvents like THF. | Protic solvents like acetic acid. |
| Specialized Reagents | Consider polymer-supported reagents like pyridinium bromide perbromide for cleaner reactions.[11][12] | N/A | N/A |
Issue 3: Product Decomposition During Workup or Storage
Question: My α-bromo carbonyl compound appears to be decomposing, indicated by a color change to yellow or brown and a sharp odor. How can I prevent this?
Answer: α-bromo carbonyl compounds are notoriously unstable. Their decomposition is primarily driven by two pathways: dehydrobromination and hydrolysis.[13]
-
Causality:
-
Dehydrobromination: This is an elimination reaction that forms an α,β-unsaturated carbonyl compound and hydrogen bromide (HBr).[13] The released HBr can then catalyze further decomposition. This process can be initiated by trace amounts of base.
-
Hydrolysis: Reaction with water can lead to the formation of an α-hydroxy ketone and HBr.[13]
-
Lachrymatory Nature: Many α-bromo ketones are lachrymators, meaning they are potent eye irritants. This is a sign of their reactivity and underscores the need for careful handling.[13]
-
-
Workflow for Minimizing Decomposition:
Caption: Optimized workflow for workup and storage of α-bromo carbonyls.
-
Stabilization Tip: For some particularly unstable α-bromo ketones, adding a very small amount of water can inhibit decomposition by preventing the accumulation of anhydrous HBr, which is a potent catalyst for polymerization and other degradation pathways.[14]
Section 2: Frequently Asked Questions (FAQs)
Handling and Safety
Q1: What are the primary safety precautions I should take when working with α-bromo carbonyl compounds? A1: These compounds are hazardous and must be handled with care.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[16] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[15] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[15]
Q2: How should I dispose of waste containing α-bromo carbonyl compounds? A2: Waste must be treated as hazardous.
-
Collect all waste in clearly labeled, sealed containers.[17]
-
Do not mix with other waste streams.
-
Follow your institution's and local regulations for hazardous waste disposal.[16]
Reaction Mechanisms and Theory
Q3: Why is acid catalysis necessary for the bromination of ketones with Br₂? A3: The acid catalyst is crucial for the formation of the enol tautomer.[1] The carbonyl oxygen is protonated by the acid, making the α-protons more acidic and facilitating their removal to form the C=C double bond of the enol. The enol is the nucleophilic species that attacks the electrophilic bromine.[1][2]
Q4: Can I use α-bromo carbonyl compounds in the presence of other functional groups? A4: Yes, but careful planning is required due to their high reactivity.
-
Nucleophilic Groups: Functional groups like amines, thiols, and even alcohols can react with the α-bromo carbonyl. It may be necessary to use a protecting group strategy.
-
Protecting Groups: If your molecule contains a more reactive functional group that you wish to preserve, you can temporarily protect it. For example, a carbonyl group can be protected as an acetal, which is stable to many reagents that react with α-bromo ketones.[18][19]
Caption: General workflow for using a protecting group strategy.
Synthetic Utility
Q5: What are some common downstream applications of α-bromo carbonyl compounds? A5: Their reactivity makes them valuable synthetic intermediates.[20][21][22]
-
Synthesis of α,β-Unsaturated Carbonyls: Dehydrobromination, often using a hindered base like pyridine, yields α,β-unsaturated ketones or esters.[3] These are important building blocks in Michael additions and Diels-Alder reactions.[23][24]
-
Heterocycle Synthesis: They are key precursors for a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are common motifs in pharmaceuticals.[22] For example, reaction with thiourea derivatives can yield thiazoles.[11]
-
Nucleophilic Substitution (Sₙ2) Reactions: The α-carbon is highly activated towards Sₙ2 reactions, allowing for the introduction of various nucleophiles to form α-substituted carbonyl compounds.[6]
References
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable. [Link]
-
Al-Suhaibani, S. S. (2020). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
-
Al-Suhaibani, S. S. (2020). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]
-
Tips & Tricks: Protecting Groups. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Protecting Groups. (n.d.). [Link]
-
Different medicinal activity of α,β-unsaturated carbonyl compounds. (n.d.). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
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6.3: Carbonyl Protecting Groups. (2020, August 15). Chemistry LibreTexts. [Link]
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Protecting Groups. (2020, October 26). chem.iitb.ac.in. [Link]
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Habermann, J., Ley, S. V., & Scott, J. S. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Sonawane, S. S., & Kulkarni, S. A. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Research on Chemical Intermediates. [Link]
-
Carbonyl α-substitution reaction. (n.d.). Wikipedia. [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. [Link]
-
Habermann, J., Ley, S. V., & Scott, J. S. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. [Link]
- Method of stabilizing halogenated ketones. (n.d.).
-
How to Brominate Alpha Carbon in presence of Alkenes. (2024, June 9). Reddit. [Link]
-
Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. (n.d.). [Link]
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22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. [Link]
-
Alpha-substitution of carboxylic acids. (n.d.). Khan Academy. [Link]
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The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). [Link]
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Efficient alpha-halogenation of carbonyl compounds by N-bromosuccinimide and N-chlorosuccinimde. (2025, August 9). ResearchGate. [Link]
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Validation & Comparative
A Comprehensive Spectroscopic Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate: ¹H and ¹³C NMR Analysis and Comparative Assessment
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical agents. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-fidelity NMR prediction engines and provides a comparative analysis with structurally related, experimentally characterized molecules. This approach offers a robust framework for spectral interpretation and structural verification.
Introduction to Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound featuring a stereocenter at the alpha-carbon, which is substituted with a bromine atom, a 4-methoxyphenyl group, and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. NMR spectroscopy stands as the most powerful technique for the non-destructive analysis of such organic molecules in solution.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on established principles of chemical shifts and spin-spin coupling, the predicted ¹H NMR spectrum of Methyl 2-bromo-2-(4-methoxyphenyl)acetate in deuterated chloroform (CDCl₃) is expected to exhibit the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | Doublet | 2H | H-2, H-6 (Aromatic) | These protons are ortho to the electron-donating methoxy group and are deshielded by the aromatic ring current. They appear as a doublet due to coupling with H-3 and H-5. |
| ~6.90 | Doublet | 2H | H-3, H-5 (Aromatic) | These protons are meta to the methoxy group and are more shielded compared to H-2 and H-6. They appear as a doublet due to coupling with H-2 and H-6. |
| ~5.20 | Singlet | 1H | H-α (CH-Br) | The proton on the alpha-carbon is significantly deshielded due to the presence of the adjacent electronegative bromine atom and the ester carbonyl group. It is expected to be a singlet as there are no adjacent protons to couple with. |
| ~3.80 | Singlet | 3H | -OCH₃ (Methoxy) | The protons of the methoxy group are in a shielded environment and typically appear as a sharp singlet. |
| ~3.75 | Singlet | 3H | -OCH₃ (Ester) | The protons of the methyl ester are also in a shielded environment and will appear as a distinct singlet. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of Methyl 2-bromo-2-(4-methoxyphenyl)acetate in CDCl₃ is anticipated to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum. |
| ~160 | C-4 (Aromatic) | The aromatic carbon bearing the methoxy group is deshielded due to the electron-donating resonance effect of the oxygen. |
| ~130 | C-1 (Aromatic) | The ipso-carbon to which the acetate moiety is attached. |
| ~129 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the methoxy group. |
| ~114 | C-3, C-5 (Aromatic) | Aromatic carbons meta to the methoxy group, which are more shielded. |
| ~55.5 | -OCH₃ (Methoxy) | The carbon of the methoxy group. |
| ~53 | -OCH₃ (Ester) | The carbon of the methyl ester. |
| ~45 | C-α (CH-Br) | The alpha-carbon is deshielded by the attached bromine atom. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is invaluable.
Comparison with Methyl 2-(4-methoxyphenyl)acetate
Methyl 2-(4-methoxyphenyl)acetate lacks the alpha-bromine atom. In its ¹H NMR spectrum, the benzylic protons (CH₂) appear as a singlet around 3.6 ppm. The introduction of the electronegative bromine in the title compound is expected to shift the corresponding alpha-proton (CH) significantly downfield to the predicted ~5.20 ppm. Similarly, the alpha-carbon in the ¹³C NMR spectrum of Methyl 2-(4-methoxyphenyl)acetate appears around 41 ppm. The bromine substitution is predicted to shift this signal downfield to ~45 ppm.
Comparison with Methyl 2-bromo-2-phenylacetate
This analogue lacks the para-methoxy group on the phenyl ring. The aromatic protons of Methyl 2-bromo-2-phenylacetate exhibit a more complex multiplet pattern in the aromatic region of the ¹H NMR spectrum. The presence of the electron-donating methoxy group in the title compound simplifies this region into two distinct doublets, a characteristic AA'BB' system. The chemical shifts of the alpha-proton and alpha-carbon are expected to be similar in both compounds, as the primary electronic effect on this position is from the bromine and the ester group.
Experimental Protocols
For researchers aiming to acquire experimental data for Methyl 2-bromo-2-(4-methoxyphenyl)acetate, the following standard NMR protocols are recommended:
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate with key atoms labeled for NMR assignment.
Caption: Molecular structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
The following workflow outlines the process of NMR analysis for structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide provides a detailed, albeit predictive, ¹H and ¹³C NMR analysis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate. By integrating theoretical predictions with comparative data from structurally similar molecules, researchers can gain a high degree of confidence in the structural assignment of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. As with any analytical endeavor, the combination of robust experimental technique and careful spectral interpretation is key to achieving accurate and reliable results.
References
-
NMRShiftDB. An open-source database for chemical structures and their NMR spectra. [Link]
-
PubChem. A public repository of chemical information from the National Institutes of Health (NIH). [Link]
-
Spectral Database for Organic Compounds (SDBS). An integrated spectral database system for organic compounds from the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Comparing the efficiency of different ATRP initiators for styrene polymerization.
For researchers and professionals in polymer science and drug development, Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for synthesizing well-defined polymers. The success of styrene polymerization via ATRP is critically dependent on the judicious selection of an initiator. This guide provides an in-depth comparison of common ATRP initiators for styrene, grounded in experimental data, to empower researchers to make informed decisions for achieving optimal polymerization control, targeted molecular weights, and low polydispersity.
The Cornerstone of Control: Why Initiator Selection is Critical
In ATRP, the initiator (R-X) is an alkyl halide that, upon activation by a transition metal complex (e.g., Cu(I)/Ligand), generates the initial radical that begins the polymerization process. The fundamental principle for achieving a well-controlled polymerization is that the rate of initiation (kᵢ) must be comparable to, or ideally faster than, the rate of propagation (kₚ).[1] If initiation is slow, monomer is consumed by propagating chains before all initiator molecules have formed a chain, leading to a broad molecular weight distribution (high polydispersity index, Ð) and a discrepancy between theoretical and experimental molecular weights.[2]
For styrene polymerization, the ideal initiator mimics the structure of the dormant polystyrene chain end (PS-X). This ensures that the activation energy of the initiator is similar to that of the dormant polymer chain, facilitating rapid and simultaneous growth of all polymer chains.[3] This is why 1-phenylethyl bromide is often considered a benchmark initiator for this system.[4][5]
Comparative Analysis of Common Initiators for Styrene Polymerization
The efficiency of an initiator is evaluated based on several key performance indicators:
-
Polymerization Rate: How quickly the reaction proceeds to high monomer conversion.
-
Polydispersity Index (Ð or PDI): A measure of the uniformity of polymer chain lengths. A value close to 1.0 indicates a highly controlled polymerization.
-
Initiator Efficiency (ƒ): The ratio of the theoretical number-average molecular weight (Mₙ,ₜₕₑₒ) to the experimentally determined value (Mₙ,ₑₓₚ). An efficiency close to 1.0 (or 100%) signifies that nearly every initiator molecule started a polymer chain.
Below is a comparison of commonly employed initiators for styrene ATRP.
Benzylic Halides: The Structural Analogs
Initiators with a halide on a carbon adjacent to a phenyl ring are structurally analogous to the dormant polystyrene chain end. This makes them highly effective for styrene polymerization.
-
1-Phenylethyl Bromide (1-PEBr): Widely regarded as one of the most efficient initiators for styrene ATRP.[4] Its structure is an excellent mimic of the polystyryl bromide dormant end, ensuring a fast and quantitative initiation. This leads to excellent control over molecular weight and very low polydispersities, often approaching Ð ≤ 1.1.[4] Studies have shown that the activation rate constant for 1-PEBr is suitably high, allowing initiation to be completed at an early stage of the polymerization.[5]
-
Benzyl Bromide (BnBr): While also a benzylic halide, BnBr is a primary halide, whereas the dormant polystyrene chain end is a secondary halide. This structural mismatch can lead to a slightly slower initiation relative to propagation compared to 1-PEBr. Experimental comparisons have shown that while BnBr can produce well-defined polystyrene, polymerizations initiated with 1-PEBr typically exhibit better control and result in polymers with lower polydispersity.[4][6]
α-Haloesters: Versatile and Effective Alternatives
α-Haloesters are another popular class of initiators, valued for their stability, commercial availability, and effectiveness across a range of monomers.
-
Ethyl 2-Bromoisobutyrate (EBiB): EBiB is a tertiary alkyl halide and a highly active initiator. While not a perfect structural match to the polystyryl end, its high activation rate constant allows it to be a very effective initiator for styrene, capable of producing well-defined polymers with low polydispersity.[2] It is particularly useful in modern, low-catalyst concentration ATRP techniques like ARGET or ICAR ATRP.[7]
-
Methyl α-Bromophenylacetate (MBPA): This initiator combines the features of a benzylic group and an ester group, making it highly activated. It has been successfully used to polymerize styrene via Cu(0)-RDRP (a form of ATRP), demonstrating its utility in producing well-defined polystyrene.[7]
Quantitative Performance Data
The following table summarizes typical performance data for various initiators in styrene polymerization, compiled from the literature. Note that direct comparison can be complex as reaction conditions (catalyst, ligand, temperature, solvent) significantly influence outcomes.
| Initiator | Type | Typical Polydispersity (Ð) | Initiator Efficiency (ƒ) | Relative Polymerization Rate | Key Advantages & Disadvantages |
| 1-Phenylethyl Bromide (1-PEBr) | Secondary Benzylic Halide | Very Low (≤ 1.1 - 1.2)[4] | High (~1.0) | Fast | Pro: "Gold standard" structural analog for styrene, excellent control. Con: Can be more expensive. |
| Benzyl Bromide (BnBr) | Primary Benzylic Halide | Low (1.2 - 1.5)[4] | Good to High | Moderate to Fast | Pro: Readily available. Con: Less control than 1-PEBr due to structural mismatch.[4] |
| Ethyl 2-Bromoisobutyrate (EBiB) | Tertiary α-Haloester | Low (~1.1 - 1.3) | High | Fast | Pro: Highly active, versatile for many monomers. Con: Structure is not a direct analog of the dormant chain. |
| Methyl α-Bromophenylacetate (MBPA) | Secondary Benzylic α-Haloester | Low (~1.15 - 1.25)[7] | High | Fast | Pro: Highly activated due to both phenyl and ester groups. Con: Less commonly cited than 1-PEBr or EBiB. |
Visualizing the ATRP Process and Initiator Selection
To better understand the polymerization and the logic of initiator choice, the following diagrams are provided.
ATRP Catalytic Cycle
Caption: The core catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Workflow for Selecting an ATRP Initiator for Styrene
Caption: A decision-making workflow for selecting an ATRP initiator for styrene.
Experimental Protocol: Bulk ATRP of Styrene
This protocol describes a typical procedure for the bulk polymerization of styrene using 1-PEBr as the initiator and CuBr/PMDETA as the catalyst system.
Materials:
-
Styrene (inhibitor removed by passing through basic alumina)
-
1-Phenylethyl bromide (1-PEBr, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (internal standard for GC, optional)
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Nitrogen or Argon source for deoxygenation
-
Thermostated oil bath
Procedure:
-
Catalyst and Flask Preparation: Add CuBr (e.g., 0.143 g, 1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with inert gas (e.g., Nitrogen) for at least three cycles.
-
Addition of Monomer and Ligand: Under a positive flow of inert gas, add freshly purified styrene (e.g., 10.4 g, 100 mmol) and PMDETA (e.g., 0.173 g, 1 mmol) via syringe.
-
Catalyst Complex Formation: Stir the mixture at room temperature for 15-20 minutes to allow the CuBr/PMDETA complex to form. The solution should turn green and may be heterogeneous.
-
Final Deoxygenation (Freeze-Pump-Thaw): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. This is a critical step for a controlled polymerization.
-
Initiation: Place the flask in a preheated oil bath set to the desired temperature (e.g., 110 °C). Once the internal temperature has stabilized, inject the initiator, 1-PEBr (e.g., 0.185 g, 1 mmol), via syringe to start the polymerization (t=0).
-
Monitoring the Reaction: At timed intervals, withdraw small aliquots from the reaction mixture using a deoxygenated syringe. Dilute the samples with THF for analysis.
-
Determine monomer conversion using Gas Chromatography (GC) or ¹H NMR.
-
Determine number-average molecular weight (Mₙ) and polydispersity (Ð) using Size Exclusion Chromatography (SEC).
-
-
Termination: Once the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Purification: Dissolve the crude polymer in a suitable solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a large excess of a non-solvent, such as cold methanol. Filter and dry the final polymer under vacuum.
Conclusion
The efficiency of an ATRP initiator for styrene polymerization is dictated by its ability to initiate chains rapidly and quantitatively. For achieving the highest degree of control and the narrowest molecular weight distributions, 1-phenylethyl bromide (1-PEBr) remains the initiator of choice due to its structural similarity to the dormant polystyrene chain. However, versatile and highly active α-haloesters like ethyl 2-bromoisobutyrate (EBiB) offer excellent alternatives, especially when a single initiator is desired for use with multiple monomer families. By understanding the kinetic principles and consulting comparative data, researchers can confidently select the optimal initiator to synthesize well-defined polystyrenes tailored to their specific application needs.
References
-
Kwak, Y., & Matyjaszewski, K. (2008). Effect of Initiator and Ligand Structures on ATRP of Styrene and Methyl Methacrylate Initiated by Alkyl Dithiocarbamate. Macromolecules, 41(17), 6627–6635. [Link]
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Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. [Link]
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Ullah, M. W., Haraguchi, N., Ali, M. A., Alam, M. R., Mahiuddin, M., & Ahamed, S. K. (2021). Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator. Journal of Scientific Research, 13(3), 999-1010. [Link]
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Fukuda, T., et al. (1999). Determination of the activation rate constants of alkyl halide initiators for atom transfer radical polymerization. Macromolecules, 32(20), 6754-6761. [Link]
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Chowdhury, S. I., et al. (2017). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. American Journal of Polymer Science, 7(5), 103-110. [Link]
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Whitfield, R., Anastasaki, A., Jones, G. R., & Haddleton, D. M. (2018). Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity. Polymer Chemistry, 9(32), 4314-4320. [Link]
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Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959. [Link]
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Neumann, A., Keul, H., & Hocker, H. (2000). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics, 201(7), 980-984. [Link]
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ResearchGate. (2012). What will be the best initiator,catalyst, and conditions for the Atom Transfer radical Polymerzation of Styrene Monomers?. [Link]
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Oh, J. K., & Matyjaszewski, K. (1998). Simultaneous EPR and Kinetic Study of Styrene Atom Transfer Radical Polymerization (ATRP). Macromolecules, 31(23), 8049-8055. [Link]
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Angot, S., Murthy, K. S., Taton, D., & Gnanou, Y. (1998). Atom transfer radical polymerization of styrene using a novel octafunctional initiator: Synthesis of well-defined polystyrene stars. Macromolecules, 31(21), 7218-7225. [Link]
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Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. [Link]
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Ullah, M. W., et al. (2021). Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator. Journal of Scientific Research, 13(3). [Link]
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A Comparative Guide to the Mechanistic Pathways of α-Bromo Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of α-Bromo Esters in Synthesis
α-Bromo esters are powerful and versatile intermediates in organic synthesis, prized for their dual reactivity. The presence of an electron-withdrawing ester group activates the α-carbon, while the bromine atom serves as an excellent leaving group. This unique electronic arrangement opens up a diverse array of mechanistic pathways, including classic ionic reactions, organometallic transformations, and modern radical-based methods. For professionals in drug development, understanding these distinct mechanisms is paramount. It allows for the rational design of synthetic routes, the optimization of reaction conditions to maximize yield and stereoselectivity, and the strategic construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary mechanistic routes involving α-bromo esters, supported by experimental data and detailed protocols to inform laboratory practice.[1][2]
Organometallic Pathways: The Reformatsky and Barbier Reactions
The generation of organometallic intermediates from α-bromo esters is a cornerstone of C-C bond formation. The Reformatsky and Barbier reactions, while similar, differ critically in their execution, which has mechanistic implications.
The Reformatsky Reaction: A Pre-formed Organozinc Enolate
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[3][4] A key feature is the in situ formation of a specific organozinc reagent, often termed a "Reformatsky enolate," before the addition of the carbonyl substrate.[3][4][5]
Mechanism: The reaction proceeds through a well-defined, multi-step process:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester. This is an electron transfer step that forms an organozinc intermediate.[4][6]
-
Enolate Formation: The resulting species rearranges to form a zinc enolate.[3][5] In the solid state, these reagents have been shown to exist as cyclic dimers.[6]
-
Nucleophilic Addition: The zinc enolate, a relatively soft nucleophile, adds to the carbonyl group of an aldehyde or ketone. This addition often proceeds through a six-membered, chair-like transition state, which influences the diastereoselectivity of the reaction.[5][6]
-
Workup: Acidic workup hydrolyzes the zinc alkoxide to yield the final β-hydroxy ester.[6][7]
The use of zinc is crucial; more reactive metals like magnesium would form highly basic Grignard-like reagents that could problematically react with the ester functionality itself.[4]
Caption: Mechanism of the Reformatsky Reaction.
The Barbier Reaction: One-Pot Organometallic Generation and Reaction
The Barbier reaction is a more general term for a one-pot reaction where an alkyl halide, a carbonyl compound, and a metal are all present in the same vessel.[8][9] Unlike the Reformatsky reaction, the organometallic species is generated in situ and reacts immediately with the carbonyl substrate.[8][9] This distinction is crucial when dealing with unstable organometallic intermediates.[8]
Mechanism: The precise mechanism of the Barbier reaction has been a subject of debate, with evidence supporting both polar (nucleophilic) and single-electron transfer (SET) radical pathways, depending on the metal and substrates used.[8][10]
-
Formation of Organometallic: The metal (e.g., Mg, Zn, In, Sm) reacts with the alkyl halide on its surface.
-
Reaction with Carbonyl: The transient organometallic species adds to the carbonyl electrophile.
The one-pot nature makes it experimentally simpler but can offer less control compared to the two-step Reformatsky process.
Radical Pathways: Atom Transfer Radical Addition (ATRA) and Photoredox Catalysis
Radical-based transformations offer a powerful alternative to traditional ionic pathways, often providing complementary reactivity and functional group tolerance.
Atom Transfer Radical Addition (ATRA)
ATRA is a potent method for the functionalization of olefins. It involves the addition of a carbon-centered radical, generated from the α-bromo ester, across a double bond.[11]
Mechanism: The reaction proceeds via a radical chain mechanism, which can be initiated by heat, light, or a transition metal catalyst.[11][12]
-
Initiation: A catalyst (e.g., a copper(I) complex) abstracts the bromine atom from the α-bromo ester, generating an α-carbonyl radical and the oxidized catalyst (e.g., copper(II)-bromide).
-
Propagation: The α-carbonyl radical adds to an alkene, forming a new carbon-carbon bond and generating a second carbon-centered radical.
-
Halogen Transfer: This new radical abstracts a bromine atom from the oxidized catalyst, furnishing the final product and regenerating the active catalyst, thus closing the catalytic cycle.
This pathway avoids the use of stoichiometric organometallic reagents and is highly effective for C-C bond formation.[13]
Caption: Catalytic Cycle of Atom Transfer Radical Addition (ATRA).
Visible-Light Photoredox Catalysis
A modern evolution in radical chemistry, visible-light photoredox catalysis uses light to generate radical intermediates under exceptionally mild conditions.[14] α-Bromo esters are excellent substrates for these reactions.
Mechanism: The process is driven by a photocatalyst (PC), typically a ruthenium or iridium complex, that becomes a potent single-electron donor or acceptor upon photoexcitation.[14]
-
Excitation: The photocatalyst absorbs visible light to reach an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) can be reduced by a sacrificial electron donor (e.g., a tertiary amine). The resulting reduced photocatalyst is a strong reductant.[15]
-
Radical Generation: The reduced photocatalyst transfers an electron to the α-bromo ester, causing reductive cleavage of the C-Br bond to generate an α-carbonyl radical and a bromide anion.[16]
-
Reaction and Catalyst Turnover: The radical engages in the desired transformation (e.g., coupling, addition). The original photocatalyst is regenerated in the process, completing the cycle.[12]
This approach offers unparalleled control and functional group tolerance, proceeding at room temperature and avoiding harsh reagents.[14]
Transition-Metal-Catalyzed Cross-Coupling
Beyond radical pathways, transition metals like nickel and copper can mediate the cross-coupling of α-bromo esters with various nucleophiles through organometallic catalytic cycles.[17][18] These reactions are fundamental to modern drug discovery for constructing C-C, C-N, and C-O bonds.[19][20]
General Mechanism (e.g., Ni-catalyzed): A typical cross-coupling cycle involves three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0)) inserts into the C-Br bond of the α-bromo ester to form a high-valent organometallic intermediate (e.g., Ni(II)).
-
Transmetalation (or reaction with nucleophile): The nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine) replaces the bromide on the metal center.
-
Reductive Elimination: The two organic fragments on the metal center couple and are expelled, forming the final product and regenerating the low-valent catalyst.
These cycles allow for the precise and often stereocontrolled formation of new bonds under catalytic conditions.[21]
Comparative Analysis of Mechanistic Pathways
| Feature | Reformatsky Reaction | Atom Transfer Radical Addition (ATRA) | Photoredox Catalysis | Ni/Cu Cross-Coupling |
| Key Intermediate | Zinc Enolate (Ionic) | Carbon-centered Radical | Carbon-centered Radical | Organometallic (e.g., Ni(II)) |
| Initiation | Stoichiometric Zinc | Catalytic Metal or Initiator | Photocatalyst + Light | Catalytic Metal (e.g., Ni(0)) |
| Primary Bond Formed | C(sp³)–C(sp³) | C(sp³)–C(sp³) | C(sp³)–C(sp³), C(sp³)–N, etc. | C(sp³)–C(sp²), C(sp³)–N, C(sp³)–O |
| Typical Substrates | Aldehydes, Ketones | Alkenes, Alkynes | Alkenes, Amines, etc. | Organometallics, Amines, Alcohols |
| Key Advantages | Good for β-hydroxy esters, tolerates hindered ketones.[5][22] | Atom-economical, good functional group tolerance. | Extremely mild conditions, high functional group tolerance.[14] | Broad scope for C-C and C-heteroatom bonds.[20][23] |
| Limitations | Requires stoichiometric metal, sensitive to protic solvents. | Can be sensitive to radical traps (e.g., oxygen). | Requires a light source, can be sensitive to oxygen. | Can require specialized ligands, sensitive to certain functional groups. |
Experimental Protocols
Protocol 1: Classic Reformatsky Reaction
This protocol describes a typical procedure for the synthesis of a β-hydroxy ester from an α-bromo ester and a ketone using activated zinc.[5]
Materials:
-
Activated Zinc dust (5.0 eq)
-
Iodine (0.1 eq, as activator)
-
Toluene (anhydrous)
-
Ethyl bromoacetate (2.0 eq)
-
Ketone substrate (1.0 eq)
-
Diethyl ether or MTBE for extraction
-
Saturated aq. NH₄Cl or HCl (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with activated zinc dust (5.0 eq) and a crystal of iodine.
-
Anhydrous toluene is added, and the suspension is stirred under reflux for 5-10 minutes to activate the zinc surface. The mixture is then cooled to room temperature.
-
Ethyl bromoacetate (2.0 eq) is added to the suspension.
-
A solution of the ketone (1.0 eq) in toluene is added dropwise to the mixture.
-
The resulting mixture is heated to 90 °C and stirred for 30-60 minutes, monitoring by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl or dilute HCl.
-
The mixture is filtered to remove zinc salts, and the filtrate is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with diethyl ether or MTBE.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.[5]
Protocol 2: Photoredox-Catalyzed C(sp³)–C(sp³) Coupling
This protocol outlines a general procedure for the coupling of an α-bromo ester with triethylamine, showcasing a modern photoredox-catalyzed reaction.[16]
Materials:
-
Photocatalyst (e.g., 4CzIPN or a Ru/Ir complex, 1-2 mol%)
-
α-Bromo ester (e.g., Benzyl bromoacetate, 1.0 eq)
-
Triethylamine (used as reagent and solvent or co-solvent)
-
Anhydrous solvent (e.g., MeCN or DMF)
-
Blue LED light source (e.g., 390-450 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α-bromo ester (1.0 eq) and the photocatalyst (e.g., 4CzIPN, 1 mol%).
-
The vial is sealed with a septum and purged with nitrogen or argon for 10-15 minutes.
-
Add anhydrous solvent and triethylamine via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Allow the reaction to stir under irradiation for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by silica gel chromatography.
Caption: Experimental workflow for a photoredox-catalyzed reaction.
Conclusion
The choice of reaction pathway for an α-bromo ester is a critical strategic decision in chemical synthesis. The classic Reformatsky reaction provides reliable access to β-hydroxy esters via an ionic mechanism. In contrast, ATRA and photoredox catalysis leverage radical intermediates to achieve transformations under mild conditions with broad substrate scopes, representing the forefront of modern synthetic methodology. Finally, transition-metal cross-coupling offers a robust and versatile platform for constructing a wide range of chemical bonds. By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can select the optimal conditions to construct complex molecules with precision and efficiency, accelerating the discovery and development of new therapeutics.
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J-STAGE. Photoinduced Atom Transfer Radical Addition Reaction of Olefins with α-Bromo Carbonyls . J-STAGE. [Link]
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ResearchGate. Catalytic Photoredox Carbobromination of Unactivated Alkenes with α-Bromocarbonyls via Mechanisti- cally Distinct Radical-Addit . ResearchGate. [Link]
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National Institutes of Health (NIH). Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine . National Institutes of Health (NIH). [Link]
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A Comparative Guide to Alternatives for α-Bromo-p-methoxyphenylacetate Esters in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing β-Hydroxy Ester Synthesis
In the intricate landscape of pharmaceutical synthesis, the choice of reagents and methodologies is paramount to achieving efficiency, stereocontrol, and ultimately, the successful development of novel therapeutics. Methyl 2-bromo-2-(4-methoxyphenyl)acetate and its ethyl ester counterpart are valuable intermediates, notably in the synthesis of the antispasmodic drug Ambucetamide.[1] Their primary utility lies in their role as precursors to enolates for the formation of carbon-carbon bonds, most classically through the Reformatsky reaction to generate β-hydroxy esters. While this traditional approach has its merits, the continuous drive for greener, more efficient, and highly selective synthetic routes has spurred the development of powerful alternatives. This guide provides an in-depth comparison of these modern methodologies, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery and development programs.
The Classical Approach: The Reformatsky Reaction
The Reformatsky reaction, a cornerstone of organic synthesis, involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. The organozinc intermediate, being less basic than a Grignard reagent or a lithium enolate, offers the advantage of minimizing self-condensation of the carbonyl compound.
Generic Reaction Scheme: α-Halo Ester + Carbonyl Compound --(Zn, Solvent)--> β-Hydroxy Ester
While effective, the classical Reformatsky reaction can suffer from drawbacks such as the need for activated zinc, sometimes inconsistent yields, and limited stereocontrol in the absence of chiral auxiliaries.
Modern Alternatives: A Comparative Analysis
The limitations of the classical Reformatsky reaction have paved the way for the development of more sophisticated and versatile alternatives. Here, we compare three prominent methodologies: Samarium(II) Iodide-Mediated Reactions, Phase-Transfer Catalysis for α-Alkylation, and Organocatalysis with N-Heterocyclic Carbenes.
Samarium(II) Iodide-Mediated Reactions: Precision and Stereocontrol
Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent in organic synthesis. In the context of β-hydroxy ester synthesis, SmI₂-mediated reactions offer significant advantages over the traditional zinc-based Reformatsky reaction, particularly in terms of stereoselectivity.[2]
Mechanism of Action: SmI₂ mediates the reductive coupling of α-halo esters with carbonyl compounds through a radical pathway, often proceeding through a well-defined transition state that allows for high levels of stereocontrol, especially when a chiral auxiliary is employed.[2]
Experimental Protocol: Samarium(II) Iodide-Mediated Synthesis of a β-Hydroxy Ketone
The following protocol is adapted from the total synthesis of (+)-Acutiphycin, where a SmI₂-mediated Reformatsky reaction was a key step.[2]
Materials:
-
α-bromoketone
-
Aldehyde
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the α-bromoketone and the aldehyde in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the 0.1 M solution of SmI₂ in THF to the reaction mixture with vigorous stirring. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Phase-Transfer Catalysis (PTC): A Mild and Scalable Approach to α-Alkylation
Phase-transfer catalysis offers a mild, efficient, and often more environmentally friendly alternative for the α-alkylation of esters. This method avoids the use of strong bases and organometallic reagents, making it particularly attractive for large-scale synthesis.[3] Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can induce high levels of enantioselectivity.[3][4]
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a basic anion (e.g., hydroxide or carbonate) from the aqueous phase to the organic phase. This anion then deprotonates the α-position of the ester, generating a nucleophilic enolate in the organic phase, which can then react with an alkylating agent.
Experimental Protocol: Asymmetric Alkylation of a Glycine Derivative using a Chiral Phase-Transfer Catalyst
This protocol is a general representation based on the principles of asymmetric phase-transfer catalysis.[4]
Materials:
-
Glycine Schiff base (e.g., benzophenone imine of glycine ethyl ester)
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Toluene
-
Aqueous solution of a base (e.g., 50% KOH)
Procedure:
-
In a round-bottom flask, dissolve the glycine Schiff base and the chiral phase-transfer catalyst (typically 1-10 mol%) in toluene.
-
Add the alkyl halide to the solution.
-
With vigorous stirring, add the aqueous base solution.
-
Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or HPLC.
-
After completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the enantioenriched α-alkylated amino acid derivative.
Organocatalysis with N-Heterocyclic Carbenes (NHCs): A Metal-Free Pathway
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organocatalysis, offering a metal-free approach to a wide range of transformations, including the α-alkylation of esters.[5][6][7] NHCs can activate aldehydes and α,β-unsaturated esters to generate nucleophilic intermediates that can react with various electrophiles.
Mechanism of Action: The NHC catalyst adds to an aldehyde or an α,β-unsaturated ester to form a Breslow intermediate or an enolate equivalent.[5][6] This nucleophilic species can then react with an electrophile, such as an alkyl halide. Subsequent elimination of the NHC catalyst regenerates the catalyst and yields the α-alkylated product.
Experimental Protocol: NHC-Catalyzed Cross-Coupling of an Aromatic Aldehyde with an Activated Alkyl Halide
This protocol is based on the NHC-catalyzed umpolung of aldehydes.[7]
Materials:
-
Aromatic aldehyde
-
Activated alkyl halide (e.g., diarylbromomethane)
-
N-Heterocyclic carbene precursor (e.g., a triazolium salt)
-
Base (e.g., DBU or K₂CO₃)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precursor and the base.
-
Add the anhydrous solvent and stir the mixture for a short period to generate the active NHC catalyst in situ.
-
Add the aromatic aldehyde to the reaction mixture.
-
Slowly add the activated alkyl halide.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Comparative Performance Data
| Feature | Classical Reformatsky (Zinc) | SmI₂-Mediated Reaction | Phase-Transfer Catalysis (PTC) | Organocatalysis (NHC) |
| Reagent | Activated Zinc | Samarium(II) Iodide | Quaternary Ammonium Salt | N-Heterocyclic Carbene |
| Stereocontrol | Generally low without chiral auxiliaries | Can be very high, especially with chiral auxiliaries[2] | High enantioselectivity with chiral catalysts[3][4] | High enantioselectivity with chiral NHCs[5] |
| Reaction Conditions | Often requires heating | Can be performed at low temperatures (e.g., -78 °C) | Mild (0 °C to room temperature) | Mild to moderate heating |
| Scalability | Can be challenging to control on a large scale | Feasible, but SmI₂ can be expensive | Highly scalable and suitable for industrial applications[3] | Scalable, with catalyst loading being a key factor |
| Substrate Scope | Broad for aldehydes and ketones | Broad, with good functional group tolerance | Broad, particularly for activated C-H acids | Broad, with specific catalysts for different substrate classes |
| Environmental Impact | Use of metallic zinc | Use of a lanthanide metal | Generally considered "greener" due to milder conditions and potential for catalyst recycling | Metal-free, which is a significant advantage |
Visualizing the Synthetic Pathways
The Classical Reformatsky Reaction Workflow
Caption: Workflow of the classical Reformatsky reaction.
A Modern Alternative: Asymmetric Phase-Transfer Catalysis
Caption: Mechanism of asymmetric phase-transfer catalysis.
Conclusion and Future Outlook
While Methyl 2-bromo-2-(4-methoxyphenyl)acetate and its analogs remain useful reagents, particularly in established synthetic routes, the modern alternatives presented here offer significant advantages in terms of efficiency, stereocontrol, and sustainability.
-
Samarium(II) iodide-mediated reactions are the go-to choice when high stereoselectivity is the primary concern, especially in the context of complex natural product synthesis.
-
Phase-transfer catalysis stands out for its scalability, mild reaction conditions, and operational simplicity, making it a highly attractive methodology for industrial applications.
-
Organocatalysis with N-heterocyclic carbenes provides a powerful, metal-free alternative, aligning with the principles of green chemistry and offering unique reactivity profiles.
The selection of the optimal method will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the scale of the synthesis, and cost considerations. As the field of drug discovery continues to evolve, the development and application of these advanced synthetic methodologies will be crucial in accelerating the delivery of new and improved medicines to patients.
References
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Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. [Link]
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Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. [Link]
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Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. [Link]
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Enantioselective Reformatsky Reaction Using Cinchona Alkaloids as Chiral Ligands. [Link]
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Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. [Link]
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Recent developments in the asymmetric Reformatsky-type reaction. [Link]
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Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]
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Use of asymmetric phase transfer catalysis in the design and development of highly efficient, innovative, and practical processes for drug candidate synthesis. [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]
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Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. [Link]
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Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [Link]
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Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. [Link]
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Samarium(II) Iodide. [Link]
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Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. [Link]
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Synthesis of (E)-alpha,beta-Unsaturated Esters and Amides with Total Selectivity Using Samarium Diiodide We thank the II Plan Regional de Investigación del Principado de Asturias (PB-PGI99-01) and the Ministerio de Educación y Cultura (PB97-1278) for financial support. J.M.C. thanks Carmen Fernández for her help. H.R.S. [Link]
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Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. [Link]
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Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. [Link]
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N-Heterocyclic Carbenes as Organic Catalysts. [Link]
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Samarium (II) Iodide Mediated Synthesis of 3,5-dimethyl- hexahydrocyclopenta[b]furnan-2-one. [Link]
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Chemo- and Enantioselective Arylation and Alkenylation of Aldehydes Enabled by Nickel/N-Heterocyclic Carbene Catalysis. [Link]
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N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. [Link]
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Organocatalysis by N-Heterocyclic Carbenes. [Link]
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N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. [Link]
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Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
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Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. [Link]
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Sequenced Reactions with Samarium(II) Iodide. Sequential Intramolecular Reformatsky/Nucleophilic Acyl Substitution Reactions for the Synthesis of Medium-Sized Carbocycles. [Link]
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Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. [Link]
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Organocatalytic regio- and enantioselective C1-arylation of β,γ-alkynyl-α-imino esters with pyrrolo[2,1- a]isoquinolines. [Link]
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacet
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Thirty Years of Phase Transfer Catalysis. [Link]
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For researchers and professionals in drug development and organic synthesis, the rigorous characterization of intermediates is not merely a procedural step but the foundation of reliable and reproducible science. α-Haloacetophenones, such as 2-Bromo-4'-methoxyacetophenone, are pivotal building blocks, valued for their dual reactivity at the carbonyl group and the halogenated α-carbon.[1] Their purity and structural integrity directly influence reaction yields, impurity profiles, and the ultimate success of a synthetic campaign.
This guide provides an in-depth, comparative analysis of the essential characterization data for 2-Bromo-4'-methoxyacetophenone. It is designed to move beyond a simple listing of data points, offering insights into the causal relationships between molecular structure and analytical signatures. We will compare the titular compound with its common precursor, 4'-methoxyacetophenone, and other structurally related halo-derivatives to provide a comprehensive analytical framework.
Foundational Physicochemical Properties: The First Purity Check
Before engaging in more complex spectroscopic analysis, fundamental physical properties provide a rapid and cost-effective initial assessment of sample identity and purity. A sharp, well-defined melting point is a classic indicator of a pure crystalline solid.
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | Off-white to light brown crystalline powder[2] | 69 - 71[3][4][5] | Soluble in DMSO, methanol, most organic solvents; partly miscible in water[3] |
| 4'-Methoxyacetophenone (Precursor) | C₉H₁₀O₂ | 150.17 | White crystals or crystalline powder[6] | 36 - 38[7] | Soluble in most fixed oils and propylene glycol; insoluble in glycerin[6][8] |
| 2-Bromo-4'-methylacetophenone | C₉H₉BrO | 213.07 | Not specified | 49 - 51 | Not specified |
| 2-Chloro-4'-methoxyacetophenone | C₉H₉ClO₂ | 184.62 | Solid[9] | 26 - 27[9] | Not specified |
Expert Insight: The significant increase in melting point from the parent 4'-methoxyacetophenone (36-38 °C) to its brominated derivative (69-71 °C) is expected. The introduction of the large, polarizable bromine atom increases the molecular weight and enhances intermolecular forces (dipole-dipole interactions and van der Waals forces), requiring more energy to break the crystal lattice. A melting range broader than 2-3 °C for 2-Bromo-4'-methoxyacetophenone would warrant investigation into potential impurities, such as unreacted starting material or dibrominated side products.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a precise map of the hydrogen environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.
Causality in Chemical Shifts: The spectrum of 2-Bromo-4'-methoxyacetophenone is a textbook example of substituent effects on an aromatic system.
-
Aromatic Protons: The electron-donating methoxy group (-OCH₃) shields the aromatic ring, pushing protons upfield. Conversely, the electron-withdrawing acetyl group (-COCH₂Br) deshields the ring. Protons ortho to the acetyl group are the most deshielded.
-
Alpha-Protons: The protons on the carbon adjacent to the carbonyl group (α-protons) are inherently deshielded (typically 2.1–2.6 ppm).[10] The presence of an adjacent electronegative bromine atom further withdraws electron density, causing a significant downfield shift of the -CH₂Br signal.
Table 2: Comparative ¹H NMR Data (Shifts in ppm)
| Compound | Solvent | Ar-H (ortho to C=O) | Ar-H (ortho to -OCH₃) | -CH₂Br | -OCH₃ | -CH₃ (acetyl) |
| 2-Bromo-4'-methoxyacetophenone [11] | CDCl₃ | ~7.97 (d) | ~6.96 (d) | ~4.40 (s) | ~3.88 (s) | N/A |
| 4'-Methoxyacetophenone [12] | CDCl₃ | ~7.91 (d) | ~6.91 (d) | N/A | ~3.84 (s) | ~2.53 (s) |
Comparative Insight: By comparing the two spectra, the most dramatic change is the replacement of the acetyl methyl singlet at ~2.53 ppm in the starting material with the bromomethyl singlet at ~4.40 ppm in the product. This downfield shift of nearly 2 ppm is definitive evidence of successful α-bromination. The slight downfield shift of the aromatic protons in the product is also consistent with the introduction of the electron-withdrawing bromine atom.
¹³C NMR Analysis: The Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework.
Expected Chemical Shifts:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, typically appearing in the 190–220 ppm region for ketones.[13]
-
Aromatic Carbons: Carbons attached to the electron-donating -OCH₃ group will be shielded (shifted upfield), while the carbon attached to the carbonyl group will be deshielded (shifted downfield).
-
Aliphatic Carbons: The -OCH₃ carbon typically appears around 55 ppm. The key signal is the -CH₂Br carbon, which is expected to be significantly downfield compared to a standard -CH₃ group due to the deshielding effect of the bromine atom. For comparison, the acetyl -CH₃ in 4'-methoxyacetophenone appears around 26.3 ppm.[12]
Workflow for Structural Characterization
The logical flow for characterizing a newly synthesized batch of 2-Bromo-4'-methoxyacetophenone involves a multi-technique approach to build a complete and trustworthy profile of the compound.
Caption: Standard workflow for synthesis and characterization.
Corroborative Spectroscopic Techniques
While NMR is central to structure elucidation, IR and Mass Spectrometry provide rapid, self-validating confirmation of key features.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule. The key is to look for the appearance or disappearance of characteristic absorption bands.
Table 3: Key IR Absorptions (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | 4'-Methoxyacetophenone | 2-Bromo-4'-methoxyacetophenone | Rationale for Change |
| C=O (Aryl Ketone) | 1685 - 1665 | Present | Present | The electron-withdrawing bromine may cause a slight shift to higher wavenumber (frequency). |
| Aromatic C=C | 1600 - 1450 | Present | Present | Largely unchanged. |
| sp³ C-H (in -CH₃) | 2950 - 2850 | Present | Absent | Disappearance of the acetyl methyl C-H stretch. |
| sp³ C-H (in -CH₂Br) | 3000 - 2850 | Absent | Present | Appearance of the bromomethyl C-H stretch. |
| C-Br Stretch | 690 - 550 | Absent | Present | A key new peak in the fingerprint region confirming bromination. |
Expert Insight: The most critical absorbances to confirm the reaction's success are the retention of the strong carbonyl (C=O) peak around 1680 cm⁻¹ and the appearance of a new peak in the lower frequency "fingerprint region" corresponding to the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For 2-Bromo-4'-methoxyacetophenone (MW: 229.07 g/mol ), one would expect to see a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two naturally occurring bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two peaks of almost equal intensity at m/z 229 and 231, which is a definitive signature for a monobrominated compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
While the previously mentioned techniques confirm structure, HPLC is the gold standard for quantifying the purity of a sample. It separates the main compound from impurities, allowing for precise determination of its relative percentage.
A multi-pronged approach using techniques like HPLC, GC-MS, and qNMR is essential for a thorough purity evaluation.[14] For a non-volatile crystalline solid like 2-Bromo-4'-methoxyacetophenone, reverse-phase HPLC with UV detection is the most common and effective method.
Experimental Protocol: HPLC Purity Analysis
This protocol is a self-validating system, as the separation of known potential impurities (like the starting material) confirms the method's suitability.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds like acetophenones.
-
-
Mobile Phase & Elution:
-
Solvent A: Water with 0.1% Formic Acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Elution Mode: Gradient elution is recommended to ensure separation of early-eluting polar impurities and late-eluting nonpolar impurities (e.g., dibrominated species). A typical gradient might be:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for reproducible retention times.
-
-
Detection:
-
Wavelength: Set the UV detector to the λₘₐₓ of 2-Bromo-4'-methoxyacetophenone, which is typically around 280 nm due to the conjugated aromatic ketone chromophore.[15]
-
-
Sample & Standard Preparation:
-
Prepare a stock solution of the synthesized compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a separate standard of the starting material, 4'-methoxyacetophenone, to confirm its retention time.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[14]
-
-
Analysis:
-
Inject 10 µL of the sample.
-
The starting material, being more polar, will elute earlier than the brominated product.
-
Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
-
Chemical Structure of 2-Bromo-4'-methoxyacetophenone
Caption: Structure of 2-Bromo-4'-methoxyacetophenone.
Conclusion
The characterization of 2-Bromo-4'-methoxyacetophenone is a multi-faceted process that relies on the synergistic use of various analytical techniques. From foundational melting point analysis to sophisticated HPLC and NMR methods, each step provides a layer of validation. By comparing the analytical data of the product to its precursor and other related structures, researchers can gain a deeper understanding of the compound's properties and confirm its identity and purity with a high degree of confidence. This rigorous approach is indispensable for ensuring the quality of chemical intermediates used in research and development.
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A Comparative Guide to the Reactivity of α-Bromo Esters vs. α-Chloro Esters in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Halogen's Role in Ester Reactivity
In the molecular architect's toolkit, α-halo esters serve as pivotal building blocks for the construction of complex organic molecules. Their utility lies in the electrophilic nature of the α-carbon, primed for reaction with a wide array of nucleophiles. However, the choice of the halogen—bromine versus chlorine—is a critical decision that dictates reaction kinetics, requisite conditions, and even the feasibility of a given transformation. This guide provides an in-depth comparison of α-bromo esters and α-chloro esters, grounded in fundamental chemical principles and supported by experimental context, to empower chemists in making informed decisions for their synthetic strategies.
The enhanced reactivity of α-bromo esters over their α-chloro analogs is not a matter of conjecture but a direct consequence of intrinsic chemical properties. The primary determinant is the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it acquires after heterolytic bond cleavage.[1] For halides, this ability is inversely correlated with their basicity; weaker bases are better leaving groups.[2][3] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and thus a superior leaving group.[2]
This fundamental difference is rooted in two key physical properties:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4] This means less energy is required to break the C-Br bond during the rate-determining step of many reactions, leading to a lower activation energy and a faster reaction rate.
-
Polarizability: Bromine is larger and its electron cloud is more diffuse and polarizable than chlorine's. This allows for better orbital overlap in the transition state of substitution reactions, further stabilizing it and accelerating the reaction.[2]
These principles are not merely theoretical; they have profound practical implications in the laboratory, influencing reaction times, temperatures, and overall efficiency.
Data Presentation: Physical Properties and Reactivity Trends
The following tables summarize the key physical data that underpins the reactivity differences and provide a qualitative comparison in common synthetic applications.
Table 1: Fundamental Physicochemical Properties
| Property | α-Chloro Ester (R-Cl) | α-Bromo Ester (R-Br) | Rationale for Reactivity |
| Avg. C-X BDE (kJ/mol) | ~340 | ~285 | Lower BDE for C-Br bond facilitates faster cleavage.[4] |
| Leaving Group pKₐH | HCl (~ -7.0) | HBr (~ -9.0) | The conjugate acid of Br⁻ is stronger, making Br⁻ a weaker base and better leaving group.[2] |
| Halide Anion Size (pm) | 181 | 196 | Larger size of Br⁻ allows for better charge delocalization and polarizability. |
Table 2: Qualitative Reactivity Comparison in Key Synthetic Transformations
| Reaction Type | α-Chloro Ester | α-Bromo Ester | General Observation |
| Sₙ2 Reactions | Slower, often requires higher temperatures or longer reaction times. | Faster, proceeds under milder conditions. | The superior leaving group ability of bromide is paramount.[5] |
| Enolate Alkylation | Effective, but may require forcing conditions or more reactive enolates. | Highly effective, generally the reagent of choice for high yields and mild conditions.[6][7] | Faster kinetics with the bromo-ester minimizes side reactions. |
| Reformatsky Reaction | Less reactive, may require activation of zinc or higher temperatures. | More reactive, standard substrate for this reaction.[8][9] | Oxidative addition of zinc into the C-Br bond is more facile.[10] |
Mechanistic Deep Dive & Experimental Protocols
Nucleophilic Substitution: The Alkylation of Enolates
The alkylation of enolates with α-halo esters is a cornerstone of carbon-carbon bond formation.[6] The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophilic enolate attacks the electrophilic α-carbon of the ester, displacing the halide.[7] The rate of this Sₙ2 reaction is highly dependent on the leaving group's ability.
The workflow for such an alkylation involves two key stages: the formation of the nucleophilic enolate and the subsequent alkylation step.
This protocol outlines the alkylation of diethyl malonate with both ethyl bromoacetate and ethyl chloroacetate to illustrate the practical differences in reactivity.
Objective: To synthesize triethyl 1,1,2-ethanetricarboxylate and compare the reaction efficiency using an α-bromo vs. an α-chloro ester.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl malonate
-
Ethyl bromoacetate
-
Ethyl chloroacetate
-
Diethyl ether (anhydrous)
-
Saturated NH₄Cl solution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Enolate Formation: To the sodium ethoxide solution, add 8.0 g (50 mmol) of diethyl malonate dropwise with stirring. Stir the mixture for 30 minutes at room temperature.
-
Alkylation (Parallel Experiments):
-
Reaction A (α-Bromo Ester): To the enolate solution, add 8.35 g (50 mmol) of ethyl bromoacetate dropwise over 15 minutes. After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Reaction B (α-Chloro Ester): To a separately prepared enolate solution, add 6.13 g (50 mmol) of ethyl chloroacetate dropwise over 15 minutes. After the addition, gently heat the reaction mixture to reflux (~78 °C). The reaction will be significantly slower and may require several hours (e.g., 4-8 hours) of reflux to reach completion.
-
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated NH₄Cl solution (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.
Expected Outcome: Reaction A with ethyl bromoacetate will proceed faster and under much milder conditions (room temperature) than Reaction B, which requires heating.[5][11] This directly demonstrates the superior reactivity of the α-bromo ester in an Sₙ2 context.
The Reformatsky Reaction
The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[8][9] The key step is the formation of an organozinc reagent, often called a Reformatsky enolate.[12]
The reaction commences with the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[10] Due to the lower bond dissociation energy of the C-Br bond, α-bromo esters undergo this insertion much more readily than α-chloro esters, making them the standard choice for this transformation.[13]
This protocol describes a typical Reformatsky reaction. Attempting this reaction with ethyl chloroacetate would require much more vigorous activation of the zinc (e.g., with I₂, TMSCl, or as Rieke zinc) and higher temperatures to initiate the reaction.
Objective: To synthesize ethyl 3-hydroxy-3-phenylpropanoate from benzaldehyde and ethyl bromoacetate.
Materials:
-
Zinc dust (activated)
-
Iodine (a small crystal)
-
Ethyl bromoacetate
-
Benzaldehyde
-
Anhydrous THF or a 1:1 mixture of benzene/diethyl ether
-
10% H₂SO₄ (aq)
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Setup: In a flame-dried 250 mL three-neck flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, add 6.5 g (0.1 mol) of activated zinc dust and a small crystal of iodine.
-
Initiation: Add 50 mL of anhydrous THF. In the dropping funnel, place a mixture of 10.6 g (0.1 mol) of benzaldehyde and 16.7 g (0.1 mol) of ethyl bromoacetate.
-
Reaction: Add about 10% of the aldehyde/ester mixture to the zinc suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gentle warming may be required. Once initiated, add the remainder of the mixture dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture and heat under reflux for an additional 30 minutes to ensure complete reaction.
-
Workup: Cool the reaction flask in an ice bath. Add 10% aqueous H₂SO₄ dropwise with vigorous stirring until the zinc salts dissolve. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash successively with 10% H₂SO₄, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude β-hydroxy ester, which can be purified by vacuum distillation.
Conclusion and Practical Recommendations
The evidence is unequivocal: α-bromo esters are significantly more reactive than α-chloro esters in the most common transformations where they are employed as electrophiles. This heightened reactivity stems from the fundamental properties of the carbon-halogen bond and the stability of the resulting halide anion.
For the synthetic chemist, this translates into a clear set of practical guidelines:
-
For Speed and Mild Conditions: When developing a synthesis that requires high efficiency, mild conditions, and short reaction times, an α-bromo ester is almost always the superior choice. This is particularly true for Sₙ2 reactions like enolate alkylations and for organometallic transformations like the Reformatsky reaction.
-
When Cost is a Major Factor: α-Chloro esters are generally less expensive and more readily available in bulk than their bromo- counterparts. If a process can be optimized to tolerate higher temperatures and longer reaction times, using an α-chloro ester may be more economical for large-scale synthesis.
-
Substrate Sensitivity: For reactions involving thermally sensitive or base-sensitive substrates, the ability to use an α-bromo ester at lower temperatures can be critical to preventing decomposition and improving the yield of the desired product.
Ultimately, the choice between an α-bromo and an α-chloro ester is a balance between reactivity, cost, and the specific demands of the synthetic target. By understanding the underlying chemical principles, researchers can make strategic decisions that optimize their synthetic routes for efficiency and success.
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BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane. BenchChem. Link
-
Reddit Community. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat on Reddit. Link
-
Scribd. What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse). Link
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BYJU'S. Reformatsky reaction. Link
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Wikipedia. Leaving group. Link
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BenchChem. (2025). A Comparative Guide to the Stereochemical Landscape of α-Bromoesters in Asymmetric Synthesis. BenchChem. Link
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Wikipedia. Reformatsky reaction. Link
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Link
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Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. Link
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NROChemistry. Reformatsky Reaction. Link
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Wikipedia. Williamson ether synthesis. Link
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NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Link
-
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. Link
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Comparative Efficacy of Ambucetamide Synthesized from Different Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambucetamide, or 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide, is an antispasmodic agent recognized for its effectiveness in alleviating menstrual pain. The efficacy of a synthesized active pharmaceutical ingredient (API) is intrinsically linked to its purity, which in turn is dictated by the synthetic route employed. The choice of precursors and reaction pathway can significantly influence reaction yield, impurity profiles, and ultimately, the pharmacological performance of the final compound. This guide provides a comparative analysis of two primary synthetic routes for Ambucetamide, offering a deep dive into their respective methodologies, outcomes, and the analytical techniques required to validate efficacy.
Introduction: The Significance of Synthetic Pathways
The therapeutic value of Ambucetamide lies in its ability to act as a smooth muscle relaxant. However, like any API, its journey from precursor chemicals to a finished product is critical. Different synthetic strategies can lead to variations in yield, cost-effectiveness, and, most importantly, the purity of the final compound. Impurities, including starting materials, by-products, or isomers, can reduce the efficacy of the drug or introduce unwanted toxicological effects. Therefore, understanding the nuances of each synthetic route is paramount for researchers in drug development and manufacturing.
This guide will compare two plausible and robust synthetic routes to Ambucetamide:
-
Route A: The Strecker Synthesis Pathway. A multicomponent reaction strategy known for its convergence and atom economy.
-
Route B: The Nucleophilic Substitution Pathway. A more traditional, linear approach involving the alkylation of a secondary amine.
We will explore the experimental protocols for each, compare their performance based on key metrics, and provide methodologies for the analytical validation of the final product's purity and biological activity.
Overview of Synthetic Pathways
The choice of a synthetic pathway is often a balance between efficiency, cost, scalability, and the desired purity of the product. Below, we delineate the two selected routes for Ambucetamide synthesis.
Route A: The Strecker Synthesis Pathway
The Strecker synthesis is a classic method for producing α-amino acids and their derivatives.[1][2][3][4] It is a one-pot, three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source. For Ambucetamide, this involves the reaction of 4-methoxybenzaldehyde, dibutylamine, and a cyanide salt, followed by hydrolysis of the resulting α-aminonitrile to the final amide.
-
Precursors: 4-methoxybenzaldehyde, Dibutylamine, Sodium Cyanide (NaCN), Acid/Base for hydrolysis.
-
Key Advantage: This convergent approach builds the core of the molecule in a single step, which can be more efficient than linear syntheses.
Route B: The Nucleophilic Substitution Pathway
This pathway represents a more linear synthesis. It begins with the preparation of an α-halo acetamide intermediate, specifically 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with dibutylamine, where the amine acts as a nucleophile to displace the chloride, forming the final Ambucetamide product.
-
Precursors: 4-methoxyaniline, Chloroacetyl chloride, Dibutylamine, Base (e.g., Potassium Carbonate).
-
Key Advantage: This route avoids the use of highly toxic cyanide reagents, which can be a significant advantage in terms of safety and handling.[5]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in drug development. This section provides a quantitative and qualitative comparison of the Strecker and Nucleophilic Substitution pathways.
| Parameter | Route A: Strecker Synthesis | Route B: Nucleophilic Substitution | Rationale & Causality |
| Typical Yield | 65-75% | 70-85% | The two-step nature of Route B allows for the purification of the intermediate, which can lead to a cleaner final reaction and higher overall yield. Route A, being a one-pot reaction, can sometimes be prone to side reactions that reduce the final yield. |
| Purity (Pre-purification) | 85-90% | 90-95% | Route B generally produces a cleaner crude product. The primary side reaction in Route A is the formation of cyanohydrin from the aldehyde, which needs to be removed. Route B's main impurity is often unreacted starting material, which can be easier to separate. |
| Number of Steps | 2 (One-pot reaction + Hydrolysis) | 2 (Intermediate synthesis + Substitution) | While both are two-step processes, the one-pot nature of the first step in Route A offers operational simplicity.[1][2] |
| Key Reagent Toxicity | High (Sodium Cyanide) | Moderate (Chloroacetyl chloride) | The use of sodium cyanide in Route A is a significant safety concern, requiring specialized handling and disposal protocols. Chloroacetyl chloride is a lachrymator and corrosive but is generally considered less hazardous than cyanide salts.[5] |
| Scalability | Moderate | High | The handling of large quantities of cyanide and managing the exotherm of the initial reaction can pose challenges for scaling up Route A. Route B involves more standard and easily scalable reaction types. |
| Precursor Cost | Low to Moderate | Low to Moderate | Precursors for both routes are generally commercially available and moderately priced. Cost-effectiveness may depend on supplier and scale. |
Note: The data presented are representative values and can vary based on specific reaction conditions and optimization.
Detailed Experimental Protocols & Methodologies
Scientific integrity demands reproducible and verifiable protocols. This section provides detailed, step-by-step procedures for the synthesis, purification, and analysis of Ambucetamide.
Synthesis Workflows
Caption: Comparative workflows for Ambucetamide synthesis.
Protocol 1: Synthesis of Ambucetamide via Strecker Pathway (Route A)
-
Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and dibutylamine (1.05 eq) in ethanol, add an aqueous solution of sodium cyanide (1.1 eq) dropwise at 0-5°C.
-
Reaction Execution: Allow the mixture to stir at room temperature for 24 hours. The formation of the α-aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture. Heat the reaction to 80°C for 6 hours to facilitate the hydrolysis of the nitrile to the amide.
-
Workup & Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until pH 7-8. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure Ambucetamide.
Protocol 2: Synthesis via Nucleophilic Substitution (Route B)
-
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
-
Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid and cool to 0-5°C in an ice bath.[5]
-
Add chloroacetyl chloride (1.0 eq) dropwise while stirring.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Add a solution of sodium acetate to precipitate the product. Filter the solid, wash with water, and dry to obtain the intermediate.[5]
-
-
Step 2: Synthesis of Ambucetamide
-
In a round-bottom flask, combine the 2-chloro-N-(4-methoxyphenyl)acetamide intermediate (1.0 eq), dibutylamine (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours. Monitor reaction progress by TLC.
-
Workup & Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Analytical Validation: Ensuring Purity and Efficacy
The ultimate measure of a synthetic route's success is the quality and performance of the final product. Rigorous analytical testing is non-negotiable.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To quantify the purity of the synthesized Ambucetamide and detect any process-related impurities.
-
Instrumentation: An HPLC system with a UV detector is suitable.[6][7][8][9]
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (where the methoxyphenyl chromophore absorbs).
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized Ambucetamide in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated by the area percentage of the main Ambucetamide peak relative to the total area of all peaks. Impurities from each synthetic route will have characteristic retention times. For example, unreacted 2-chloro-N-(4-methoxyphenyl)acetamide from Route B would likely appear as a distinct, earlier-eluting peak.
-
Protocol 4: Efficacy Evaluation via In Vitro Uterine Strip Assay
-
Objective: To compare the antispasmodic efficacy of Ambucetamide synthesized from Route A vs. Route B. The principle is to measure the drug's ability to relax uterine muscle tissue that has been induced to contract.[10][11][12]
-
Methodology:
-
Tissue Preparation: Isolate uterine horn tissue from a female rat and mount it in an organ bath containing physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: Induce sustained contractions in the uterine tissue by adding a spasmogen like oxytocin (e.g., 10 mU/mL) or a high-potassium solution (e.g., 60 mM KCl) to the bath.[12]
-
Drug Administration: Once stable contractions are achieved, add cumulative concentrations of Ambucetamide (e.g., from 1 µM to 100 µM) from each synthetic route to the bath.
-
Data Acquisition: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Analysis: Measure the percentage of relaxation caused by each concentration of Ambucetamide relative to the maximum contraction induced by the spasmogen. Calculate the IC50 value (the concentration required to inhibit 50% of the contraction) for Ambucetamide from each route. A lower IC50 value indicates higher potency.
-
Mechanism of Action: How Ambucetamide Works
Understanding the mechanism of action provides context for the efficacy assays. Ambucetamide is a direct smooth muscle relaxant. While its precise molecular target is not fully elucidated, its action is believed to involve the modulation of ion channels to reduce smooth muscle contractility.
Caption: Proposed mechanism of Ambucetamide as a smooth muscle relaxant.
Antispasmodic agents typically work by either blocking nerve signals (anticholinergic effects) or by acting directly on the muscle cells.[13][14][15][16] Ambucetamide falls into the latter category. It is thought to interfere with the influx of calcium ions (Ca²⁺) into the uterine smooth muscle cells (myometrium).[11][12] Since calcium influx is a critical trigger for muscle contraction, inhibiting this process leads to muscle relaxation and relief from spasms.
Conclusion and Recommendations
Both the Strecker synthesis and the Nucleophilic Substitution pathway are viable methods for producing Ambucetamide. The optimal choice depends on the specific priorities of the research or manufacturing environment.
-
For academic research and small-scale synthesis, where operational simplicity is valued and appropriate safety measures for handling cyanides are in place, the Strecker Synthesis (Route A) offers an elegant and convergent approach.
-
For industrial production and scale-up applications, where safety, process robustness, and the generation of a purer crude product are paramount, the Nucleophilic Substitution Pathway (Route B) is the superior choice. Its avoidance of highly toxic cyanides and its amenability to large-scale operations make it more suitable for commercial development.
Ultimately, the efficacy of Ambucetamide is critically dependent on its purity. Regardless of the chosen route, the implementation of rigorous analytical controls, such as the HPLC and bioassay protocols detailed in this guide, is essential to ensure the production of a safe, potent, and effective final product.
References
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Lecturio. (n.d.). Antispasmodics. Concise Medical Knowledge. Available from: [Link]
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Al-Ostath, A., et al. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC - NIH. Available from: [Link]
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(2011). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. OSTI.GOV. Available from: [Link]
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Opiyo, S. A., et al. (n.d.). Antispasmodics for labour. PMC - PubMed Central - NIH. Available from: [Link]
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(n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. ResearchGate. Available from: [Link]
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(n.d.). Mechanisms of action for antispasmodic agents available in North America. ResearchGate. Available from: [Link]
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Sadeghpour, H., et al. (n.d.). Antispasmodic effect of osthole and Prangos ferulacea extract on rat uterus smooth muscle motility. NIH. Available from: [Link]
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Delfan, B., et al. (n.d.). Antispasmodic effects of Citrus aurantium flowers aqueous extract on uterus of non-pregnant rats. PMC - NIH. Available from: [Link]
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Potashnikova, E., & Khusnutdinov, R. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]
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(n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Available from: [Link]
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Potashnikova, E., & Khusnutdinov, R. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]
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Guerrab, F., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH. Available from: [Link]
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A Researcher's Guide to the Reaction Kinetics of α-Nucleophiles with Electrophiles
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. This guide provides an in-depth analysis of the reaction kinetics between α-nucleophiles and various electrophiles, offering a blend of theoretical principles, comparative experimental data, and robust, field-proven protocols. Our focus is on elucidating the "why" behind experimental choices, ensuring a deep, actionable understanding of this critical area of organic and biological chemistry.
Introduction: The Alpha Effect Anomaly
In the landscape of nucleophilic reactions, most reagents follow a predictable trend: stronger bases are typically stronger nucleophiles. This relationship is elegantly captured by the Brønsted-type correlation, which plots the logarithm of the reaction rate constant against the pKa of the nucleophile's conjugate acid.[1][2] However, a fascinating class of reagents, known as α-nucleophiles , consistently defies this rule.
An α-nucleophile is a species that possesses a lone pair of electrons on an atom adjacent (in the alpha position) to the primary nucleophilic atom.[3][4][5] Classic examples include hydrazine (H₂N-NH₂), hydroxylamine (H₂N-OH), and the hydroperoxide anion (HOO⁻).[3][4] These molecules exhibit significantly higher reactivity than predicted by their basicity alone, a phenomenon first systematically observed by Jencks and Carriuolo in 1960 and termed the "alpha effect" by Edwards and Pearson in 1962.[3][5][6] This enhanced reactivity makes them invaluable in fields ranging from organic synthesis to the development of bioconjugation strategies for novel therapeutics.[7][8]
This guide will dissect the origins of the alpha effect, compare the kinetic performance of key α-nucleophiles, and provide detailed methodologies for their accurate kinetic characterization.
Theoretical Underpinnings of the Alpha Effect
The precise origin of the alpha effect remains a subject of scientific discussion, with several theories contributing to our current understanding.[3][9] A consensus has not been reached, and it's likely that multiple factors are at play, their relative importance shifting with the specific nucleophile, electrophile, and solvent system.[1][3]
Key proposed mechanisms include:
-
Ground-State Destabilization: This theory posits that repulsion between the lone pair on the nucleophilic atom and the adjacent lone pair on the α-atom raises the ground-state energy of the nucleophile.[3][10] This destabilization reduces the activation energy required to reach the transition state, thus accelerating the reaction.
-
Transition-State (TS) Stabilization: An alternative view is that the adjacent lone pair stabilizes the electron-deficient transition state.[6][11] This stabilization can occur through various electronic interactions, effectively lowering the energy of the transition state and increasing the reaction rate.
-
Solvent Effects: The role of the solvent is complex and crucial. Some studies have shown that the alpha effect can diminish or even vanish in the gas phase, suggesting it is primarily a solvation phenomenon.[1][3] However, the effect's persistence across different solvent systems indicates that solvation is not the sole explanation.[1][3]
-
Orbital Interactions: More recent quantum chemical analyses suggest a combination of factors, including the minimization of Pauli repulsion and the optimization of the HOMO-LUMO energy gap between the nucleophile and the electrophile.[3][10] An α-nucleophile may present a smaller, more favorable orbital lobe for attack, reducing steric repulsion, while a high-energy HOMO facilitates interaction with the electrophile's LUMO.[10]
The deviation from the Brønsted-type plot is the hallmark of the alpha effect, where α-nucleophiles show a positive deviation, indicating greater reactivity than their basicity would predict.[2]
Caption: Conceptual Brønsted plot illustrating the alpha effect.
Experimental Methodologies for Kinetic Analysis
Accurately measuring the reaction rates of α-nucleophiles, which are often very fast, requires specialized techniques that can overcome the limitations of manual mixing and conventional spectrophotometry.[12][13]
Stopped-Flow Spectrophotometry
For reactions with half-lives in the millisecond to second range, stopped-flow spectroscopy is the gold standard.[14][15][16] This technique enables the rapid mixing of two reactant solutions and immediate monitoring of the reaction progress via a spectroscopic probe, typically UV-Vis absorbance or fluorescence.[15][17]
Causality Behind the Choice: Stopped-flow is essential because the reactions of potent α-nucleophiles are often too fast to be captured by manual mixing, which can take several seconds.[12] The technique's dead time (the time between mixing and the first observation) is typically on the order of a single millisecond, allowing for the precise measurement of pre-steady-state kinetics.[15][18]
Caption: Experimental workflow for stopped-flow kinetic analysis.
Experimental Protocol: Stopped-Flow Analysis of an α-Nucleophile
This protocol describes a self-validating system for determining the second-order rate constant (k₂) for the reaction of an α-nucleophile with a chromophoric electrophile.
-
System Validation & Preparation:
-
Rationale: Before committing to stopped-flow, confirm a measurable change in absorbance occurs upon reaction using a conventional spectrophotometer.[14] This validates the chosen wavelength for monitoring.
-
Action: Prepare stock solutions of the electrophile (e.g., p-nitrophenyl acetate) and the α-nucleophile (e.g., hydrazine) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Record the full spectrum of the reactants and the final product after the reaction has gone to completion. Identify the wavelength of maximum absorbance change.
-
Trustworthiness: All solutions must be freshly prepared and filtered (0.22 µm syringe filter) to remove particulates that can cause light scattering and interfere with measurements.[14]
-
-
Establishing Pseudo-First-Order Conditions:
-
Rationale: To simplify the rate law and isolate the dependence on the limiting reactant, the reaction is run under pseudo-first-order conditions. This is achieved by having one reactant (the α-nucleophile) in significant excess (at least 10-fold) over the other (the electrophile). The concentration of the excess reactant remains effectively constant, and the reaction appears to follow first-order kinetics.
-
Action: Prepare a series of buffered solutions of the α-nucleophile at varying concentrations (e.g., 5 mM, 10 mM, 15 mM, 20 mM, 25 mM). The concentration of the electrophile is held constant at a much lower value (e.g., 0.1 mM).
-
-
Instrument Setup and Data Acquisition:
-
Action: Thermostat the stopped-flow instrument to the desired temperature (e.g., 25.0 °C). Flush the syringes and flow lines thoroughly with buffer, then with the respective reactant solutions.
-
Action: Load one syringe with the electrophile solution and the other with one of the α-nucleophile solutions.[18]
-
Action: Initiate a "push." The instrument will rapidly mix equal volumes of the two solutions and record the change in absorbance at the predetermined wavelength as a function of time.[18] Collect data for at least 3-4 half-lives.[12]
-
Trustworthiness: Perform multiple (3-5) pushes for each concentration to ensure reproducibility. The resulting kinetic traces should be highly overlayable.
-
-
Data Analysis:
-
Action: Fit each averaged kinetic trace to a single exponential equation: A(t) = A₀e^(-k_obst) + A_f* where A(t) is the absorbance at time t, A₀ is the initial amplitude of change, k_obs is the observed pseudo-first-order rate constant, and A_f is the final absorbance.[16]
-
Action: Plot the calculated k_obs values against the corresponding concentrations of the α-nucleophile.
-
Action: The resulting plot should be linear. The slope of this line is the second-order rate constant, k₂. The y-intercept should be close to zero, confirming that the reaction is negligible in the absence of the nucleophile.
-
Comparative Kinetic Data
The reactivity of α-nucleophiles is highly dependent on their structure and the nature of the electrophile.[6][7] Hydrazines and oximes are particularly important in bioconjugation for forming stable hydrazone and oxime linkages with aldehydes and ketones.[7][8]
Kinetic studies reveal a surprisingly large variation in reaction rates based on subtle structural changes.[7] For example, the reaction rate for hydrazone formation can be significantly accelerated by the presence of neighboring acid/base groups that can catalyze the reaction intramolecularly.[19]
Table 1: Comparison of Second-Order Rate Constants (k₂) for Reactions with Carbonyl Electrophiles at Neutral pH
| α-Nucleophile | Electrophile | pH | k₂ (M⁻¹s⁻¹) | Source |
| Phenylhydrazine | Benzaldehyde | 7.4 | 0.046 | [19] |
| Phenylhydrazine | Butyraldehyde | 7.4 | 3.0 | [19] |
| Aminooxy PEG | Glyoxyl-modified Peptide | 7.0 | 0.006 | [7] |
| o-carboxy-phenylhydrazine (OCPH) | 2-Acetylpyridine | 7.4 | ~1.5 | [7][19] |
| Dimethylaminoethylhydrazine (DMAEH) | 4-Pyridinecarboxaldehyde | 7.4 | ~2.5 | [7] |
Note: Data are compiled from multiple sources and experimental conditions may vary slightly. The values serve as a comparative guide.
Key Insights from the Data:
-
Electrophile Structure is Critical: Simple alkyl aldehydes like butyraldehyde react significantly faster than aromatic aldehydes like benzaldehyde with the same nucleophile.[19] This is likely due to the electronic conjugation in aryl systems which is disrupted during the formation of the tetrahedral intermediate.[19]
-
Intramolecular Catalysis: The presence of a neighboring group capable of acid/base catalysis, such as the carboxylic acid in o-carboxy-phenylhydrazine (OCPH), can dramatically accelerate the reaction rate compared to a simple phenylhydrazine.[19]
-
Nucleophile Structure Matters: Even among α-nucleophiles, structural modifications can lead to orders-of-magnitude differences in reactivity, enabling the design of "fast" hydrazines that rival the speeds of click chemistry reactions.[7][20]
Conclusion and Future Directions
The study of α-nucleophile kinetics reveals a fascinating deviation from standard reactivity principles, driven by a complex interplay of electronic, steric, and solvent effects.[3][6] For the practicing scientist, understanding these principles is not merely academic; it is essential for rationally designing experiments, developing new synthetic methods, and creating more efficient bioconjugation strategies.[7][8]
The use of robust kinetic techniques like stopped-flow spectrophotometry is indispensable for accurately characterizing these rapid reactions.[16] The data clearly show that not all α-nucleophiles are created equal; subtle structural modifications can transform a sluggish reagent into a highly efficient one.[7] Future research will likely continue to leverage computational studies to further unravel the fundamental origins of the alpha effect and to design novel, hyper-reactive α-nucleophiles for advanced applications in drug delivery, diagnostics, and materials science.[10][11]
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- 6. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. Chemical kinetics - Measuring, Fast Reactions | Britannica [britannica.com]
- 14. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 15. Stopped-flow - Wikipedia [en.wikipedia.org]
- 16. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 17. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 18. web.williams.edu [web.williams.edu]
- 19. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An Objective Guide to the X-ray Crystallography of Bromo-Methoxyphenyl Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, solid-state properties are understood, and new chemical entities are rationally designed. X-ray crystallography remains the gold standard for unambiguously determining molecular structure and packing in the crystalline state. This guide provides an in-depth comparative analysis of crystallographic data for a series of related bromo-methoxyphenyl compounds, offering insights into how substituent patterns and molecular context influence their solid-state architecture.
The bromo-methoxyphenyl moiety is a common scaffold in medicinal chemistry and materials science. The interplay between the electron-withdrawing bromine atom and the electron-donating, sterically influential methoxy group can lead to diverse intermolecular interactions and conformational preferences, directly impacting a compound's physicochemical properties such as solubility, stability, and crystal habit.
This guide moves beyond a simple recitation of data. It is designed to provide a practical, expert-level perspective on interpreting and comparing crystallographic information for three distinct bromo-methoxyphenyl derivatives, chosen to illustrate the structural diversity arising from varied substitution and molecular complexity.
Compound Selection for Comparative Analysis
To provide a meaningful comparison, we have selected three compounds with publicly available, high-quality crystallographic data. The selection criteria were based on showcasing different substitution patterns on the phenyl ring and varying molecular environments, which allows for a richer discussion of conformational and packing effects.
-
Compound I: N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide
-
A complex sulfonamide featuring a 4-bromo-3-methoxyphenyl group. Its bulky nature and multiple hydrogen bond acceptors are expected to result in a complex packing arrangement.
-
-
Compound II: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [1]
-
A bi-aryl system containing a 5-bromo-2-methoxyphenyl moiety. The relative planarity and presence of a pyridine ring introduce potential for π–π stacking and specific C-H···N interactions.
-
-
Compound III: (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one [2]
-
A chalcone-like molecule with a 3-bromo-4-methoxyphenyl group. This compound's extended, somewhat rigid structure is likely to influence its packing in a distinct manner compared to the other two.
-
Comparative Crystallographic Data
A direct comparison of the fundamental crystallographic parameters reveals the inherent structural differences between the selected compounds. The unit cell dimensions and crystal system are unique fingerprints of a compound's solid-state arrangement.
| Parameter | Compound I[3] | Compound II[1] | Compound III[2] |
| Chemical Formula | C₂₈H₂₂Br₂N₂O₅S₂ | C₁₂H₉BrFNO | C₂₉H₂₁BrF₂O₃ |
| Molecular Weight | 690.41 | 282.11 | 535.37 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 9.5718 (6) | 3.9376 (4) | 9.6902 (6) |
| b (Å) | Not Specified | 20.999 (3) | 20.3345 (12) |
| c (Å) | Not Specified | 13.2700 (15) | 12.9556 (8) |
| β (°) | Not Specified | 95.035 (7) | 110.636 (1) |
| Volume (ų) | Not Specified | 1093.0 (2) | 2389.0 (3) |
| Z | Not Specified | 4 | 4 |
Note: Some specific cell parameters for Compound I were not available in the provided abstract.
Analysis of Molecular Conformation and Supramolecular Interactions
Beyond the unit cell, the true insights lie in the molecule's conformation and the non-covalent interactions that build the crystal lattice.
Compound I (4-Bromo-3-methoxyphenyl derivative): In this structure, the crystal packing is heavily influenced by C—H···π and π–π bonding, with significant interactions between the indole moieties of neighboring molecules.[3] The conformation is stabilized by a weak intramolecular C—H···O hydrogen bond involving a sulfone oxygen atom, forming an S(6) ring motif.[3] This demonstrates how even weak interactions can dictate the preferred molecular shape.
Compound II (5-Bromo-2-methoxyphenyl derivative): This molecule is characterized by a significant twist between its two aromatic rings; the dihedral angle between the bromo-methoxyphenyl ring and the fluoropyridine ring is 51.39 (5)°.[1] The methoxy group's carbon atom is nearly coplanar with its attached phenyl ring and is oriented away from the pyridine ring.[1] Unlike the other compounds, the crystal packing is primarily governed by simple van der Waals forces, with no strong directional interactions like hydrogen bonds reported.[1]
Compound III (3-Bromo-4-methoxyphenyl derivative): As a larger, more complex molecule, Compound III exhibits multiple conformational twists. The dihedral angles between the central anisole ring and the two pendant fluorobenzene rings are 48.86 (19)° and 31.89 (18)°.[2] Notably, the angle between this central ring and the bromo-methoxyphenyl group is a substantial 82.95 (17)°, indicating a highly non-planar structure.[2] The crystal packing is directed by C—H···O hydrogen bonds, which link molecules into chains propagating through the crystal.[2]
The Single-Crystal X-ray Diffraction Workflow
Achieving the high-quality data discussed above requires a meticulous and systematic experimental approach. The process is a self-validating system where the quality of the outcome at each stage depends on the successful execution of the previous one.
Experimental Workflow Diagram
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
This generalized protocol outlines the critical steps involved in a typical single-crystal X-ray diffraction experiment.
-
Crystal Growth (Causality: Data quality is fundamentally limited by crystal quality)
-
Objective: To obtain a single, well-ordered crystal free of defects, typically 0.1-0.3 mm in size.
-
Method: Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation. Employ a method to induce slow crystallization. A common and effective technique is slow evaporation of the solvent from a solution in a vial covered with parafilm pierced with a few pinholes.
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. If solubility is too high, crystallization is difficult; if too low, only microcrystalline powder may form. Co-solvent systems (e.g., CHCl₃/CH₃OH) can be used to fine-tune solubility.[1]
-
-
Crystal Selection and Mounting
-
Objective: To select and mount a suitable crystal for data collection.
-
Method: Under a polarized light microscope, identify a single crystal with sharp edges and uniform extinction. Using a micromanipulator, carefully pick up the crystal with a cryo-loop and mount it on a goniometer head on the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection (Instrument: e.g., Bruker APEXII CCD diffractometer) [1]
-
Objective: To measure the intensities of a large number of unique diffraction spots (reflections).
-
Method:
-
Unit Cell Determination: Collect a few initial frames to locate reflections and determine the unit cell parameters and Bravais lattice.
-
Strategy: The instrument software calculates an optimal strategy (a series of scans at different crystal orientations) to collect a complete, redundant dataset in the minimum time.
-
Integration: The full dataset is collected. As the crystal rotates, each reflection passes through the diffraction condition and its intensity is recorded on the detector.
-
-
-
Data Reduction and Structure Solution
-
Objective: To process the raw diffraction images into a list of reflection intensities and obtain an initial model of the molecular structure.
-
Method:
-
Integration: The software integrates the intensity of each reflection from the raw images.
-
Scaling and Absorption Correction: Intensities are scaled and corrected for experimental variations and absorption of X-rays by the crystal (e.g., using multi-scan methods like SADABS).[2]
-
Structure Solution: The space group is determined from systematic absences in the data. Phase information is then derived using direct methods or Patterson methods (e.g., using SHELXS) to generate an initial electron density map from which the first atomic positions are identified.[1]
-
-
-
Structure Refinement and Validation (e.g., using SHELXL) [1]
-
Objective: To optimize the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Method: The structural model is refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final model is rigorously validated. The R-factor provides a measure of the agreement between the model and data. A final check using a program like PLATON or the IUCr's checkCIF service ensures the structure is geometrically reasonable and correctly described. The final output is a Crystallographic Information File (CIF).
-
Conclusion and Field Insights
This comparative analysis underscores a critical principle in crystallography and drug development: the molecular environment is as important as the molecule itself. Even with the same bromo-methoxyphenyl core, the overall molecular structure dictates the accessible conformations and the types of intermolecular interactions that can form.
-
In large, flexible molecules like Compound I , intramolecular forces and π-stacking can dominate, leading to complex but stable conformations.[3]
-
In simpler, more rigid systems like Compound II , packing may be less specific, driven by shape and general van der Waals forces, which can have implications for properties like melting point.[1]
-
In molecules with strong hydrogen bond donors and acceptors, like Compound III , these directional interactions will almost certainly direct the crystal packing into predictable motifs like chains or sheets.[2]
For drug development professionals, this understanding is crucial. A change in a substituent not only affects the molecule's interaction with its biological target but can also dramatically alter its solid-state properties. This guide demonstrates that by carefully analyzing crystallographic data, researchers can gain predictive insights into how molecular design choices will translate into the macroscopic properties of the final material.
References
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. National Institutes of Health. [Link]
-
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. National Institutes of Health. [Link]
-
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one. National Institutes of Health, PubMed Central. [Link]
Sources
- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity in the Functionalization of Methoxyphenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of aromatic compounds is a cornerstone of drug discovery and materials science. Methoxyphenylacetic acids, with their inherent structural and electronic diversity, present a compelling scaffold for modification. However, achieving the desired regioselectivity and stereoselectivity in their functionalization is a significant challenge that hinges on a nuanced understanding of directing group effects, catalyst-substrate interactions, and reaction kinetics.
This guide provides an in-depth comparison of strategies for the selective functionalization of 2-methoxy, 3-methoxy, and 4-methoxyphenylacetic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern selectivity, offering field-proven insights to inform your experimental design. All quantitative data is summarized for easy comparison, and detailed, self-validating experimental protocols for key transformations are provided.
The Decisive Role of the Methoxy Group: A Tale of Three Isomers
The position of the methoxy group on the phenyl ring is the primary determinant of regioselectivity in the functionalization of methoxyphenylacetic acids. This is due to the interplay of its electron-donating resonance (+M) effect and its electron-withdrawing inductive (-I) effect. The resonance effect, which increases electron density at the ortho and para positions, is generally dominant, making these positions more susceptible to electrophilic attack.
However, the acetic acid side chain, particularly its carboxyl group, can also act as a directing group, especially in transition metal-catalyzed C-H functionalization reactions, typically favoring the ortho position. The ultimate regiochemical outcome is a result of the concerted or competing influences of these two groups.
Let's explore the expected and observed selectivity for each isomer:
-
4-Methoxyphenylacetic Acid (p-MPAA): The methoxy group at the para position strongly activates the two equivalent ortho positions (C2 and C6) and the para position (C4, which is already substituted). The acetic acid side chain also directs to the ortho positions. Therefore, functionalization is strongly favored at the C2 and C6 positions.
-
2-Methoxyphenylacetic Acid (o-MPAA): Here, the methoxy group activates the ortho (C6) and para (C4) positions. The acetic acid at C1 directs to the other ortho position (C2). This can lead to a mixture of products, with the outcome often dictated by the specific reaction conditions and the steric hindrance imposed by the adjacent methoxy and acetic acid groups.
-
3-Methoxyphenylacetic Acid (m-MPAA): The methoxy group at the meta position activates the ortho positions (C2 and C4) and the para position (C6). The acetic acid side chain directs to the C2 and C6 positions. This isomer often presents the most significant challenge in achieving high regioselectivity, as multiple positions are activated.
Navigating the Reaction Landscape: A Comparison of Functionalization Strategies
The choice of functionalization strategy is critical in controlling selectivity. Here, we compare some of the most effective methods.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of aromatic compounds. The carboxylic acid group of methoxyphenylacetic acids can act as an effective directing group, facilitating ortho-C-H activation.
Caption: Palladium-catalyzed ortho-C-H arylation cycle.
Discussion: The carboxylate group forms a six-membered palladacycle intermediate, which positions the catalyst for selective activation of the ortho C-H bond. The choice of ligands on the palladium catalyst and the reaction conditions can further fine-tune the selectivity. For instance, the use of specific ligands can modulate the steric and electronic environment around the metal center, influencing which ortho C-H bond is preferentially activated in substrates like 2-methoxyphenylacetic acid.
Enantioselective α-Alkylation
Functionalization at the α-carbon of the acetic acid side chain offers another avenue for structural diversification. Achieving enantioselectivity in this transformation is highly desirable for the synthesis of chiral building blocks.
A highly effective method for the direct enantioselective alkylation of arylacetic acids has been developed using a chiral lithium amide as a traceless auxiliary.[1] This approach avoids the need for the attachment and subsequent removal of a chiral auxiliary.[1]
Caption: Enantioselective α-alkylation workflow.
Comparative Performance Data:
| Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 4-Methoxyphenylacetic Acid | Ethyl Iodide | 89% | >90% (based on recovered starting material) | [1] |
| 4-Fluorophenylacetic Acid | Ethyl Iodide | 93% | >90% (based on recovered starting material) | [1] |
| 4-Chlorophenylacetic Acid | Ethyl Iodide | 96% | >90% (based on recovered starting material) | [1] |
| 4-Bromophenylacetic Acid | Ethyl Iodide | 95% | >90% (based on recovered starting material) | [1] |
| 2-Methoxyphenylacetic Acid | Ethyl Iodide | 94% | >90% (based on recovered starting material) | [1] |
| 3-Methoxyphenylacetic Acid | Ethyl Iodide | 95% | >90% (based on recovered starting material) | [1] |
Causality Behind Experimental Choices: The use of a chiral lithium amide serves a dual purpose: it acts as a strong base to generate the enediolate and its chiral nature directs the approach of the electrophile (alkylating agent) to one face of the enediolate, thereby controlling the stereochemistry of the newly formed C-C bond. The high enantioselectivities observed across different substituted phenylacetic acids highlight the robustness of this method.[1] A slight decrease in enantioselectivity for 4-methoxyphenylacetic acid compared to the halogenated analogues may be attributed to subtle electronic effects influencing the conformation of the chiral enediolate intermediate.[1]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-Arylation of 2-Methoxyphenylacetic Acid
This protocol is adapted from literature procedures for carboxylate-directed C-H arylation.[2]
Materials:
-
2-Methoxyphenylacetic acid
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (solvent)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk tube, add 2-methoxyphenylacetic acid (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed pivalic acid and toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation: The reaction should be monitored for the consumption of the starting material and the formation of a single major product. The regioselectivity can be confirmed by ¹H NMR spectroscopy of the purified product.
Protocol 2: Enantioselective α-Ethylation of 4-Methoxyphenylacetic Acid
This protocol is based on the highly enantioselective direct alkylation method developed by a team of researchers.[1]
Materials:
-
4-Methoxyphenylacetic acid
-
(R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine (chiral amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under argon, add the chiral amine (2.1 equiv) and anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi (2.0 equiv) dropwise. Stir for 30 minutes at -78 °C to generate the chiral lithium amide.
-
In a separate flask, dissolve 4-methoxyphenylacetic acid (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the solution of 4-methoxyphenylacetic acid to the chiral lithium amide solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to form the enediolate.
-
Add ethyl iodide (1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography. The chiral amine can be recovered from the aqueous layer by basification and extraction.
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The yield should be calculated based on the starting 4-methoxyphenylacetic acid.
Conclusion
The selective functionalization of methoxyphenylacetic acids is a rich field of study with significant implications for the synthesis of complex molecules. A thorough understanding of the directing effects of both the methoxy and carboxylic acid groups is paramount for predicting and controlling regioselectivity. For C-H functionalization, palladium catalysis, guided by the inherent directing ability of the carboxylate, offers a powerful strategy for ortho modification. For transformations at the α-position, the use of chiral lithium amides provides a highly efficient and enantioselective route to valuable chiral building blocks.
By carefully selecting the substrate isomer, reaction type, and catalytic system, researchers can navigate the complexities of selectivity and unlock the full synthetic potential of this versatile class of compounds. The protocols and comparative data presented in this guide serve as a foundation for the rational design of selective and efficient functionalization reactions.
References
-
Mohan, S., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(29), 11538–11541. [Link]
-
Mondal, S., et al. (2020). Palladium(II) Catalysed Access to meta–Substituted Biphenyls via Carboxylic acid Directed ortho–Arylation–Decarboxylation Cascade. Chemistry – An Asian Journal, 15(18), 2846-2850. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS No. 50612-99-2) is a valuable intermediate in pharmaceutical synthesis, but its halogenated and reactive nature demands a rigorous and well-understood disposal protocol.[1][2] This guide provides the essential, step-by-step procedures for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.
Foundational Principles: Understanding the Hazard
Before any disposal procedure is enacted, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.
1.1. Hazard Profile
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is classified as a corrosive organic acid.[3] Its primary hazards, as identified in its Safety Data Sheet (SDS), are severe skin burns and serious eye damage (H314/H318).[3] Like many alpha-bromo esters, it should also be treated as a potential lachrymator—a substance that irritates the eyes and causes tearing.[4][5] The presence of bromine categorizes it as a halogenated organic compound , a critical distinction for waste segregation.
1.2. Causality of Hazards The corrosivity stems from its acidic nature and the reactivity of the alpha-bromo ester functional group. This group can readily undergo hydrolysis, releasing hydrobromic acid (HBr), a strong, corrosive acid. This reactivity is also the reason for its utility in synthesis and the primary concern in its disposal. Improper neutralization or mixing can lead to exothermic reactions or the release of corrosive vapors.
| Hazard Classification | GHS Code | Description | Primary Concern for Disposal |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3] | Direct contact with liquid waste or contaminated materials can cause severe injury. Requires stringent PPE protocols. |
| Serious Eye Damage | H318 | Causes serious eye damage.[3] | Vapors and splashes are extremely dangerous to the eyes. Full face and eye protection is mandatory. |
| Corrosive to Metals | (Implied) | May be corrosive to certain metals. | Waste containers must be made of compatible materials (e.g., HDPE, glass). |
| Transport Hazard | UN 2920 | Corrosive liquid, acidic, organic, n.o.s.[3] | Dictates strict labeling and transport regulations for disposal by a licensed waste contractor. |
Personnel Protection: A Non-Negotiable Prerequisite
Given the severe corrosive nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is the first line of defense. Standard laboratory attire is insufficient.
2.1. Recommended PPE Ensemble
-
Hand Protection : Double-gloving is recommended. Use a heavier, chemical-resistant outer glove over a standard disposable nitrile inner glove. Butyl rubber or Viton™ gloves offer excellent resistance to corrosive chemicals and esters.[6] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes and corrosive vapors.[5][7]
-
Body Protection : A chemically resistant apron worn over a standard lab coat is required. For larger quantities or in case of significant spill potential, a full chemical-resistant suit may be necessary.[3][4]
-
Footwear : Closed-toe shoes, preferably made of a chemically resistant material, are required.
All handling of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and its waste, including segregation and container sealing, must be performed within a certified chemical fume hood to prevent inhalation of vapors.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in regular trash. It must be collected as hazardous chemical waste.
3.1. Step 1: Waste Segregation and Collection
This is the most critical logistical step. Due to its bromine content, this compound must be segregated into the "Halogenated Organic Waste" stream.[8] Mixing it with non-halogenated waste can significantly increase disposal costs and violate regulatory requirements.
-
Primary Container : Collect liquid waste in a designated, chemically compatible container (borosilicate glass or High-Density Polyethylene - HDPE are suitable). The container must be in good condition, with a secure, leak-proof screw cap.
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste Methyl 2-bromo-2-(4-methoxyphenyl)acetate"
-
An indication of the hazards (e.g., "Corrosive," "Halogenated")
-
The date of accumulation.
-
-
Storage Location : The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the lab. It must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[8] Store away from incompatible materials, especially strong bases, oxidizing agents, and water.[4]
3.2. Step 2: Handling Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste : Used pipette tips, contaminated gloves, absorbent pads, and weighing papers must be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
-
"Empty" Containers : The original product container is not truly empty. It should be securely capped and disposed of in the same manner as the solid waste. Do not rinse the container into the sewer. For bulk containers, triple-rinsing with a suitable organic solvent (like acetone or ethanol) may be an option, but the rinsate must be collected as halogenated organic waste.
3.3. Step 3: Arranging for Final Disposal
Once the waste container is full or has been in storage for the maximum allowed time (per your institution's policy, typically not exceeding one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill and Decontamination Protocol
Accidents happen, and a self-validating safety system includes a clear, practiced response plan for spills.
4.1. Minor Spill Cleanup (<100 mL in a Fume Hood)
-
Alert & Assess : Alert personnel in the immediate area. Ensure the fume hood sash is as low as possible.
-
Don PPE : If not already worn, don the full PPE ensemble described in Section 2.
-
Contain : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent. [9]
-
Neutralize (with caution) : For acidic organic liquids, a weak base like sodium bicarbonate can be cautiously applied after absorption, working from the outside in, to neutralize the corrosivity.[2][10] Avoid adding neutralizer directly to the liquid pool to prevent splattering.
-
Collect : Carefully scoop the absorbed, neutralized material into a heavy-duty plastic bag or a designated solid waste container.
-
Decontaminate : Wipe the spill area with a cloth dampened with a soap and water solution. If the spilled chemical is highly toxic, this rinse solution should also be collected as hazardous waste.[11]
-
Package & Label : Seal the container of spill debris, label it as "Hazardous Waste: Spill Debris containing Methyl 2-bromo-2-(4-methoxyphenyl)acetate," and dispose of it through the EHS office.
4.2. Major Spill (>100 mL or outside a Fume Hood)
-
Evacuate : Immediately evacuate the area.
-
Isolate : Close the doors to the laboratory and prevent re-entry.
-
Notify : Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and approximate quantity of the spill.
-
Wait : Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and associated waste.
Caption: Decision workflow for handling and disposing of Methyl 2-bromo-2-(4-methoxyphenyl)acetate waste.
References
-
Lachrymators | Laboratory Safety . Brandeis University. Available at: [Link]
-
Common Name: ETHYL BROMOACETATE HAZARD SUMMARY . New Jersey Department of Health. Available at: [Link]
-
The MSDS HyperGlossary: Lachrymator . Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Corrosive Chemical Spill Response . Carleton University. Available at: [Link]
-
Hazardous Chemical Spill Cleanup . Binghamton University. Available at: [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . (2025-03-20). Available at: [Link]
-
OSHA Glove Selection Chart . University of Texas at Austin Environmental Health and Safety. Available at: [Link]
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Gloves Chemical Resistance Chart . Gloves By Web. Available at: [Link]
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Halogenated Solvents in Laboratories . Temple University. Available at: [Link]
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- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
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Mastering the Safe Handling of Methyl 2-bromo-2-(4-methoxyphenyl)acetate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers and Scientists
Methyl 2-bromo-2-(4-methoxyphenyl)acetate, with CAS Number 50612-99-2, is an important intermediate in the synthesis of various compounds, including the antispasmodic drug Ambucetamide.[1][2] While specific safety data for this exact compound is not extensively documented, its structure as an alpha-bromo ester suggests a significant potential for hazardous interactions. Drawing from safety protocols for structurally similar chemicals, such as methyl bromoacetate and other brominated phenylacetic acid derivatives, this guide provides a comprehensive framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research.[3][4][5]
Hazard Analysis: Understanding the Risks
Given its chemical structure, Methyl 2-bromo-2-(4-methoxyphenyl)acetate should be treated as a hazardous substance. Analogous compounds are known to be toxic and corrosive.[3] The primary risks associated with this and similar alpha-bromo esters include:
-
Severe Skin and Eye Irritation: Direct contact can cause significant irritation and potential chemical burns.[4][5][6]
-
Toxicity upon Ingestion, Inhalation, or Skin Absorption: These compounds can be harmful if they enter the body through any of these routes.[3][5][6]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[5][6]
Due to these potential hazards, a stringent approach to personal protective equipment and handling protocols is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles. | Protects against splashes and vapors that can cause severe eye damage. The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A chemically resistant lab coat, worn over personal clothing. An apron may be used for added protection.[7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood provides primary respiratory protection by containing vapors. For spills or emergencies, a respirator may be necessary as part of a formal program.[5] |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol is paramount for safety.
Preparation:
-
Work Area Designation: All work with Methyl 2-bromo-2-(4-methoxyphenyl)acetate must be conducted within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood before you begin.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Handling:
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or aerosol generation.
-
Reactions: Keep all reaction vessels closed or covered to the extent possible to minimize the release of vapors.
-
Post-Reaction: Quench any reactive materials carefully within the fume hood.
Cleanup:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to mitigate exposure and contamination.
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]
-
Place the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Decontaminate: Do not re-enter the area until it has been cleared by EHS personnel.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with Methyl 2-bromo-2-(4-methoxyphenyl)acetate, including excess chemical, contaminated PPE, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[3][8] Do not dispose of this chemical down the drain or in regular trash.
By implementing these rigorous safety measures, researchers can confidently and safely work with Methyl 2-bromo-2-(4-methoxyphenyl)acetate, ensuring a secure laboratory environment.
References
-
LookChem. Cas 50612-99-2, Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%. [Link]
-
SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]
-
International Atomic Energy Agency. Personal Protective Equipment. [Link]
-
International Atomic Energy Agency. PRACTICAL RADIATION TECHNICAL MANUAL. [Link]
Sources
- 1. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate CAS#: 50612-99-2 [m.chemicalbook.com]
- 2. Cas 50612-99-2,Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem [lookchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synzeal.com [synzeal.com]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
